1-(Methoxyacetyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methoxyacetyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-14-6-8(11)10-4-2-7(3-5-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBKUNDIHRGCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588256 | |
| Record name | 1-(Methoxyacetyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926189-92-6 | |
| Record name | 1-(Methoxyacetyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Methoxyacetyl)piperidine-4-carboxylic acid
CAS Number: 926189-92-6
Abstract
This technical guide provides a comprehensive overview of 1-(Methoxyacetyl)piperidine-4-carboxylic acid, a functionalized piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine moiety is a well-established privileged scaffold in the development of therapeutics, and its derivatization allows for the fine-tuning of physicochemical and pharmacological properties.[1][2] This guide will delve into the synthesis, physicochemical properties, potential applications, and safety considerations of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Introduction and Significance
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions have cemented its status as a cornerstone in modern medicinal chemistry. The strategic modification of the piperidine scaffold is a fundamental approach to modulating the biological activity, selectivity, and pharmacokinetic profiles of drug candidates.[1]
This compound incorporates three key functional groups: a tertiary amide, an ether, and a carboxylic acid, all attached to the piperidine core. This trifunctional nature makes it a versatile building block for the synthesis of more complex molecules and libraries of compounds for high-throughput screening. The methoxyacetyl group can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability, while the carboxylic acid provides a convenient handle for further chemical modifications, such as amide bond formation or esterification.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in drug discovery and development. The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| CAS Number | 926189-92-6 | [3] |
| Molecular Formula | C₉H₁₅NO₄ | [4] |
| Molecular Weight | 201.22 g/mol | [4][5] |
| IUPAC Name | 1-(2-methoxyacetyl)piperidine-4-carboxylic acid | |
| XLogP3 | -0.4 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Exact Mass | 201.100108 g/mol | [4] |
| Topological Polar Surface Area | 66.8 Ų | [4] |
Synthesis and Methodologies
The synthesis of this compound is typically achieved through the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction is a fundamental transformation in organic chemistry and can be accomplished via several methods.
General Reaction Scheme
The core of the synthesis involves the formation of an amide bond between the secondary amine of piperidine-4-carboxylic acid and an activated form of methoxyacetic acid.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol: N-acylation with Methoxyacetyl Chloride
This protocol describes a standard and reliable method for the synthesis of the title compound.
Materials:
-
Piperidine-4-carboxylic acid
-
Methoxyacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.0-2.5 eq) to the suspension and stir at room temperature until a clear solution is obtained.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add methoxyacetyl chloride (1.1-1.2 eq) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of methoxyacetyl chloride with atmospheric moisture.
-
Anhydrous Solvents: Water can react with the acyl chloride, reducing the yield of the desired product.
-
Base: Triethylamine or DIPEA acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[6]
-
Controlled Addition at 0 °C: The acylation reaction is often exothermic. Slow, cooled addition prevents side reactions and ensures better control.
-
Acidic Work-up: Protonates the carboxylate to the carboxylic acid, facilitating its extraction into the organic phase.
Applications in Medicinal Chemistry and Drug Discovery
While specific biological activities for this compound are not extensively reported in publicly available literature, its structural motifs suggest its utility as a versatile scaffold and intermediate in drug discovery.[2][7]
Scaffold for Library Synthesis
The presence of a carboxylic acid allows for the straightforward synthesis of a diverse library of amide or ester derivatives. This is a common strategy in the hit-to-lead and lead optimization phases of drug discovery to explore the structure-activity relationship (SAR).[8]
Caption: Derivatization of the core scaffold for library synthesis.
Potential as a Bioisostere
The methoxyacetyl group can act as a bioisosteric replacement for other functional groups, potentially improving a molecule's pharmacokinetic properties, such as solubility and metabolic stability. The piperidine ring itself can serve as a rigidified analog of more flexible aliphatic chains, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.
Precursor for Biologically Active Molecules
Piperidine derivatives are integral components of numerous approved drugs and clinical candidates targeting a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[1][2] this compound can serve as a key intermediate in the synthesis of such complex and biologically active molecules. For instance, piperidine-4-carboxamide derivatives have been investigated as inhibitors of secretory glutaminyl cyclase, a target in Alzheimer's disease research.[9]
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11][12]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11][12]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[10][11][12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11][12]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.
Hazardous Decomposition Products:
Under fire conditions, this compound may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[10]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides multiple points for chemical modification, enabling the synthesis of diverse compound libraries for SAR studies. While specific biological data for this compound is limited, the well-established importance of the piperidine scaffold in pharmaceuticals suggests its potential as a key intermediate in the development of novel therapeutics. As with any research chemical, it should be handled with appropriate safety precautions. This guide provides a foundational understanding of its synthesis, properties, and potential applications to aid researchers in their scientific endeavors.
References
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- Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. [URL: https://www.unipi.it/sites/default/files/2021-03/Design%2C%20synthesis%20and%20biological%20evaluation%20of%20second-generation%20benzoylpiperidine%20derivatives%20as%20reversible%20monoacylglycerol%20lipase%20%28MAGL%29%20inhibitors.pdf]
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An In-depth Technical Guide to 1-(Methoxyacetyl)piperidine-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Methoxyacetyl)piperidine-4-carboxylic acid. As a member of the N-acylpiperidine class of compounds, this molecule holds significant interest for researchers in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, and understanding the physicochemical and reactive nature of its derivatives is paramount for the design of novel therapeutic agents.[1][2] This document serves as a foundational resource, consolidating available data and presenting a logical framework for the utilization of this compound in a research and development setting.
Introduction and Molecular Overview
This compound, with the CAS Number 926189-92-6, is a disubstituted piperidine derivative. The core structure features a piperidine ring, a foundational element in numerous biologically active compounds, functionalized at the nitrogen atom with a methoxyacetyl group and at the 4-position with a carboxylic acid.[1] This unique combination of a tertiary amide and a carboxylic acid on a conformationally restricted six-membered ring imparts specific chemical characteristics that are of significant interest in the field of medicinal chemistry. The presence of both a hydrogen bond acceptor (the amide carbonyl and methoxy ether oxygen) and a hydrogen bond donor/acceptor (the carboxylic acid) within a compact framework makes it a versatile building block for creating molecules with the potential for targeted biological interactions.
The piperidine moiety itself is a key pharmacophore in a wide range of drugs, influencing properties such as solubility, lipophilicity, and metabolic stability. The N-acyl substitution, in this case, a methoxyacetyl group, can modulate the basicity of the piperidine nitrogen and introduce additional points of interaction with biological targets. The carboxylic acid at the 4-position provides a handle for further chemical modification, such as amide bond formation or esterification, allowing for the construction of more complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. While experimental data for this compound is not extensively published, we can infer and estimate certain properties based on its structure and data from analogous compounds.
| Property | Value | Source/Basis |
| CAS Number | 926189-92-6 | Chemical Supplier Data |
| Molecular Formula | C9H15NO4 | Chemical Supplier Data |
| Molecular Weight | 201.22 g/mol | Chemical Supplier Data |
| IUPAC Name | 1-(2-methoxyacetyl)piperidine-4-carboxylic acid | |
| SMILES | COC(=O)CN1CCC(CC1)C(=O)O | |
| Melting Point | Not available (Estimated: 100-120 °C) | Estimation based on similar N-acylpiperidine carboxylic acids. |
| Boiling Point | Not available (Decomposes upon heating) | Expected behavior for a non-volatile carboxylic acid. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO). Limited solubility in non-polar solvents and water. | Inferred from the presence of polar functional groups. |
| pKa | Not available (Estimated: 4.0-5.0 for the carboxylic acid) | Based on the typical pKa of a carboxylic acid. |
| Appearance | White to off-white solid | General appearance for similar organic compounds. |
| Hazard Classification | Irritant | [3] |
Synthesis of this compound
The synthesis of this compound can be logically achieved through the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This well-established reaction provides a straightforward and efficient route to the desired product.
Proposed Synthetic Protocol
This protocol is based on standard N-acylation procedures for secondary amines.[4]
Reactants:
-
Piperidine-4-carboxylic acid (1 equivalent)
-
Methoxyacetyl chloride (1.1 equivalents)
-
A suitable non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 2.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid in the chosen anhydrous solvent.
-
Basification: Cool the suspension to 0 °C in an ice bath and add the non-nucleophilic base dropwise with stirring.
-
Acylation: Slowly add a solution of methoxyacetyl chloride in the same anhydrous solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its two primary functional groups: the tertiary amide and the carboxylic acid.
-
Carboxylic Acid Reactivity: The carboxylic acid moiety can undergo standard transformations, including:
-
Esterification: Reaction with an alcohol under acidic conditions.
-
Amide Bond Formation: Coupling with a primary or secondary amine using a suitable coupling agent (e.g., DCC, EDC).
-
Reduction: Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.
-
-
Tertiary Amide Stability: The N-methoxyacetyl group is a relatively stable tertiary amide. Hydrolysis of this amide would require harsh acidic or basic conditions.
-
Piperidine Ring: The piperidine ring is a saturated heterocycle and is generally stable to a wide range of reaction conditions.
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3] It is classified as an irritant and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling.[3] Avoid inhalation of dust and contact with skin and eyes.[3]
Potential Applications in Research and Drug Discovery
While specific biological activities for this compound are not widely reported, its structural motifs suggest significant potential as a scaffold or intermediate in drug discovery. Piperidine derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2]
The combination of the piperidine core with the N-methoxyacetyl and C-4 carboxylic acid functionalities allows for the systematic exploration of chemical space in the development of new therapeutic agents. The carboxylic acid provides a key point for the attachment of various pharmacophores or for linkage to larger molecular assemblies, such as peptides or other small molecules.
This compound could serve as a valuable building block in the synthesis of:
-
Enzyme Inhibitors: The carboxylic acid can mimic the substrate of certain enzymes, while the rest of the molecule can be tailored to interact with the enzyme's active site.
-
Receptor Ligands: The rigid piperidine scaffold can present the functional groups in a defined spatial orientation for optimal binding to G-protein coupled receptors or ion channels.
-
Molecular Probes: The carboxylic acid can be used to attach fluorescent tags or other reporter groups for use in biochemical assays.
Conclusion
This compound is a versatile chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry methodologies, and its functional groups offer multiple avenues for further chemical elaboration. While specific experimental data for this compound is limited, this guide provides a solid foundation for its handling, synthesis, and potential research applications based on established chemical principles and data from related structures. Further investigation into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
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AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]
- Silva, A. R., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(10), e0185923.
- Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
- Wang, L., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Scientific Reports, 6, 38356.
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- PubMed. (2001). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 9(7), 1837-1845.
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Google Patents. (2004). US 2004/0142024A1 - Patent Application Publication. Retrieved from [Link]
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Google Patents. (2014). US 9,187,463 B2 - United States Patent. Retrieved from [Link]
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ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
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ResearchGate. (1951). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
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An In-depth Technical Guide to 1-(Methoxyacetyl)piperidine-4-carboxylic acid: A Versatile Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of 1-(Methoxyacetyl)piperidine-4-carboxylic acid, a heterocyclic compound with significant potential in drug discovery and development. We will delve into its molecular structure, outline a robust synthetic pathway, and explore its potential applications based on the well-established pharmacological relevance of the piperidine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this molecule for the synthesis of novel therapeutic agents.
Introduction: The Significance of the Piperidine Moiety
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an ideal building block for designing ligands that interact with specific biological targets. The nitrogen atom within the ring provides a convenient handle for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
This compound combines the piperidine core with two key functional groups: a carboxylic acid at the 4-position and a methoxyacetyl group on the nitrogen atom. This dual functionality offers multiple points for diversification, making it a valuable intermediate for the construction of compound libraries for high-throughput screening.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a saturated six-membered heterocycle. The carboxylic acid group at the 4-position and the N-methoxyacetyl substituent significantly influence its chemical properties.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 926189-92-6 | [2] |
| Molecular Formula | C₉H₁₅NO₄ | [2] |
| Molecular Weight | 201.22 g/mol | [2] |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from similar compounds[3] |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from similar compounds[4] |
| Melting Point | >300 °C (for the parent piperidine-4-carboxylic acid) | [4] |
Synthesis of this compound
The synthesis of this compound is conceptually straightforward and relies on the nucleophilic character of the secondary amine of the piperidine ring. The following protocol describes a standard acylation reaction.
Experimental Protocol: N-Acylation of Piperidine-4-carboxylic acid
Objective: To synthesize this compound from piperidine-4-carboxylic acid and methoxyacetyl chloride.
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Methoxyacetyl chloride
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Stir the mixture at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Slowly add methoxyacetyl chloride (1.05 equivalents) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Causality of Experimental Choices:
-
Base Selection: Triethylamine acts as a scavenger for the HCl gas produced during the acylation reaction, driving the reaction to completion and preventing the protonation of the piperidine nitrogen.
-
Solvent Choice: Anhydrous aprotic solvents like DCM or THF are used to prevent the hydrolysis of the highly reactive methoxyacetyl chloride.
-
Temperature Control: Initial cooling to 0 °C controls the exothermicity of the acylation reaction, enhancing selectivity and yield.
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
Structural Elucidation: A Predictive Approach
Predicted Spectroscopic Data
| Technique | Predicted Peaks and Interpretation |
| ¹H NMR | ~12-13 ppm (s, 1H): Carboxylic acid proton (broad). ~4.1 ppm (s, 2H): Methylene protons of the methoxyacetyl group. ~3.4 ppm (s, 3H): Methyl protons of the methoxy group. ~2.5-3.5 ppm (m, 4H): Piperidine ring protons adjacent to the nitrogen. ~1.5-2.5 ppm (m, 5H): Remaining piperidine ring protons. |
| ¹³C NMR | ~175-180 ppm: Carboxylic acid carbonyl carbon. ~168-172 ppm: Amide carbonyl carbon. ~70 ppm: Methylene carbon of the methoxyacetyl group. ~59 ppm: Methoxy carbon. ~40-50 ppm: Piperidine ring carbons adjacent to the nitrogen. ~25-35 ppm: Remaining piperidine ring carbons. |
| IR (Infrared) Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid (hydrogen-bonded). ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1620-1650 cm⁻¹ (strong): C=O stretch of the amide. ~1100-1300 cm⁻¹: C-O stretch. |
| Mass Spectrometry (MS) | [M+H]⁺ = 202.1079 m/z [M+Na]⁺ = 224.0898 m/z |
Potential Applications in Drug Discovery
The structural features of this compound make it a promising starting material for the synthesis of a wide range of biologically active molecules. The parent compound, piperidine-4-carboxylic acid (isonipecotic acid), is a known partial agonist of the GABA-A receptor.[5] N-substituted derivatives are widely explored for various therapeutic targets.
Logical Framework for Application
Caption: Potential derivatization and therapeutic applications.
-
Neurological Disorders: The piperidine scaffold is a key component of drugs targeting the central nervous system.[6] Derivatization of the carboxylic acid group can lead to novel ligands for receptors and ion channels involved in conditions such as epilepsy, neuropathic pain, and psychiatric disorders.
-
Analgesics: Many potent analgesics incorporate the piperidine moiety. The ability to introduce diverse functionalities via the carboxylic acid handle allows for the exploration of structure-activity relationships at opioid and other pain-related receptors.
-
Anti-inflammatory Agents: The piperidine ring can serve as a scaffold for the development of inhibitors of enzymes involved in inflammatory pathways.
Conclusion
This compound represents a versatile and valuable building block for medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functional groups provide a robust platform for the generation of diverse chemical libraries. While experimental data for this specific molecule is sparse, its structural relationship to a wide range of pharmacologically active compounds strongly suggests its utility in the discovery and development of novel therapeutics. This guide provides a foundational understanding for researchers looking to incorporate this promising scaffold into their drug discovery programs.
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The Synthesis of 1-(Methoxyacetyl)piperidine-4-carboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its conformational rigidity and its ability to present substituents in well-defined spatial orientations.[1] This six-membered nitrogen-containing heterocycle is a cornerstone in the design of novel therapeutics, with derivatives playing critical roles in analgesics, antipsychotics, and a multitude of other drug classes. 1-(Methoxyacetyl)piperidine-4-carboxylic acid is a key building block in this domain, offering a synthetically versatile scaffold for the elaboration of more complex molecular architectures. The methoxyacetyl group provides a handle for modulating physicochemical properties such as lipophilicity and hydrogen bonding capacity, while the carboxylic acid functionality serves as a convenient point for amide bond formation or other conjugations. This guide provides an in-depth examination of a reliable and efficient pathway for the synthesis of this important intermediate, grounded in established chemical principles and supported by practical, field-proven insights.
A Robust Two-Step Synthesis Pathway
The most common and efficient synthesis of this compound is a two-step process commencing with the readily available starting material, ethyl isonipecotate (also known as ethyl piperidine-4-carboxylate). The pathway involves an initial N-acylation reaction followed by a saponification (hydrolysis) of the resulting ester.
Caption: Overall synthesis pathway for this compound.
Part 1: N-Acylation of Ethyl Isonipecotate
The initial step in the synthesis is the N-acylation of ethyl isonipecotate with methoxyacetyl chloride. This reaction forms a stable amide bond and is typically high-yielding.
The Chemistry Behind the Choice of Reagents
The secondary amine of the piperidine ring in ethyl isonipecotate is a nucleophile that readily attacks the electrophilic carbonyl carbon of methoxyacetyl chloride.[2] A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial in this reaction.[2] Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is generated during the acylation.[3] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction.
Caption: Simplified mechanism of N-acylation of a secondary amine.
Detailed Experimental Protocol: N-Acylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl isonipecotate (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is to control the exothermicity of the reaction.
-
Addition of Acylating Agent: Slowly add methoxyacetyl chloride (1.05-1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to remove any unreacted methoxyacetyl chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude ethyl 1-(methoxyacetyl)piperidine-4-carboxylate.
-
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio (to Ethyl Isonipecotate) | Purpose |
| Ethyl Isonipecotate | 1.0 | Starting material |
| Methoxyacetyl Chloride | 1.05 - 1.2 | Acylating agent |
| Triethylamine | 1.1 - 1.5 | Base to neutralize HCl byproduct |
| Dichloromethane/THF | - | Anhydrous solvent |
Part 2: Hydrolysis of Ethyl 1-(methoxyacetyl)piperidine-4-carboxylate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis, also known as saponification, is generally preferred for this transformation as it is an irreversible process, leading to higher yields.[4][5]
The Rationale for Base-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis of esters is a reversible reaction, and to drive the equilibrium towards the products, a large excess of water is required.[4][6][7] In contrast, base-catalyzed hydrolysis is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack by the alcohol byproduct.[5][8] This makes the reaction proceed to completion.
Caption: Simplified mechanism of base-catalyzed ester hydrolysis.
Detailed Experimental Protocol: Hydrolysis
-
Reaction Setup: Dissolve the crude or purified ethyl 1-(methoxyacetyl)piperidine-4-carboxylate (1.0 equivalent) in a suitable solvent mixture, such as methanol/water or ethanol/water.
-
Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-3.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60°C to accelerate the reaction. Monitor the progress of the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent (methanol or ethanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of a strong acid, such as 1M or 2M HCl. The product will precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the solid under vacuum to obtain the final product, this compound.
-
| Reagent/Solvent | Molar Ratio (to Ester) | Purpose |
| Ethyl 1-(methoxyacetyl)piperidine-4-carboxylate | 1.0 | Starting material |
| Sodium Hydroxide/Lithium Hydroxide | 1.5 - 3.0 | Base for hydrolysis |
| Methanol/Water or Ethanol/Water | - | Solvent system |
| Hydrochloric Acid (1M or 2M) | - | Acidification to precipitate the product |
Conclusion: A Versatile Intermediate for Drug Discovery
The two-step synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles of N-acylation and ester hydrolysis, researchers can confidently execute this synthesis and adapt the conditions as needed. The resulting product is a valuable intermediate, poised for further chemical elaboration in the pursuit of novel and effective therapeutics. The robust nature of this synthetic route ensures a consistent supply of this key building block for the drug discovery and development pipeline.
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-
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A Technical Guide to the Spectroscopic Characterization of 1-(Methoxyacetyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methoxyacetyl)piperidine-4-carboxylic acid (CAS No. 926189-92-6) is a substituted piperidine derivative.[1][2] Piperidine rings are common scaffolds in medicinal chemistry, and understanding the precise structure and purity of such compounds is paramount in drug discovery and development. This guide provides a detailed technical overview of the expected spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. While specific experimental data for this exact molecule is not widely published, this document, written from the perspective of a Senior Application Scientist, will provide predicted data based on the analysis of its chemical structure and spectroscopic principles, supported by data from analogous compounds.
The molecular formula for this compound is C9H15NO4, and it has a molecular weight of 201.22 g/mol .[1][3]
Molecular Structure and Spectroscopic Overview
A thorough spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections will delve into the predicted spectroscopic signatures of this compound.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Principles and Predictions
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) would exhibit several distinct signals corresponding to the different types of protons present.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10-12 | Broad Singlet | 1H |
| Methoxyacetyl (-COCH₂O-) | ~4.1 | Singlet | 2H |
| Methoxy (-OCH₃) | ~3.3 | Singlet | 3H |
| Piperidine (axial -CH₂N-) | 2.8 - 3.2 | Multiplet | 2H |
| Piperidine (equatorial -CH₂N-) | 3.5 - 3.9 | Multiplet | 2H |
| Piperidine (-CH-) | 2.3 - 2.7 | Multiplet | 1H |
| Piperidine (axial -CH₂C-) | 1.5 - 1.9 | Multiplet | 2H |
| Piperidine (equatorial -CH₂C-) | 1.9 - 2.2 | Multiplet | 2H |
Interpretation and Rationale
-
Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the 10-12 ppm region.[4] This signal would disappear upon the addition of D₂O due to proton exchange.
-
Methoxyacetyl Protons: The two protons of the methylene group in the methoxyacetyl moiety are adjacent to a carbonyl group and an oxygen atom, leading to a downfield shift, expected around 4.1 ppm. As there are no adjacent protons, this signal should appear as a singlet.
-
Methoxy Protons: The three protons of the methoxy group are shielded compared to the methoxyacetyl methylene protons and are expected to resonate as a sharp singlet around 3.3 ppm.
-
Piperidine Ring Protons: The piperidine ring protons exist in a more complex environment. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) will be deshielded and appear further downfield compared to the other ring protons. Due to the chair conformation of the piperidine ring, axial and equatorial protons will have different chemical shifts. The protons on the carbons adjacent to the carboxylic acid-substituted carbon (C3 and C5) will also show distinct signals. The proton at the C4 position will be a multiplet due to coupling with the neighboring methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy
Principles and Predictions
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 170-180 |
| Amide Carbonyl (-C=O) | 165-175 |
| Methoxyacetyl (-COCH₂O-) | 70-80 |
| Methoxy (-OCH₃) | 50-60 |
| Piperidine (-CH₂N-) | 40-50 |
| Piperidine (-CH-) | 35-45 |
| Piperidine (-CH₂C-) | 25-35 |
Interpretation and Rationale
-
Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and the amide are the most deshielded due to the double bond to oxygen and will appear at the downfield end of the spectrum, typically between 165 and 180 ppm.[4][5]
-
Methoxyacetyl and Methoxy Carbons: The carbon of the methoxyacetyl methylene group, being attached to an oxygen, will be in the 70-80 ppm range. The methoxy carbon will be slightly more shielded, appearing around 50-60 ppm.
-
Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen atom will be the most deshielded among the ring carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon appears as a single line. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry
Principles and Predictions
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, electrospray ionization (ESI) would be a suitable ionization method.
Predicted Mass Spectrometry Data
-
Molecular Ion: In positive ion mode (ESI+), the expected molecular ion peak would be [M+H]⁺ at m/z 202.10. In negative ion mode (ESI-), the expected molecular ion peak would be [M-H]⁻ at m/z 200.08.
-
Fragmentation Pattern: The molecule is expected to fragment in predictable ways, primarily at the amide and carboxylic acid functional groups.
Caption: Predicted fragmentation pathway for this compound in positive ion ESI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to aid ionization.
-
Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
Principles and Predictions
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H Stretch | 2500-3300 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium to Strong |
| Carboxylic Acid C=O Stretch | 1700-1730 | Strong |
| Amide C=O Stretch | 1640-1670 | Strong |
| C-N Stretch | 1000-1250 | Medium |
| C-O Stretch (Ether & Acid) | 1000-1300 | Strong |
Interpretation and Rationale
-
O-H Stretch: The most prominent feature will be the very broad and strong absorption band from the carboxylic acid O-H stretching vibration, which typically spans from 2500 to 3300 cm⁻¹.[6]
-
C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch will appear around 1700-1730 cm⁻¹, while the amide C=O stretch will be at a slightly lower wavenumber, around 1640-1670 cm⁻¹.[7]
-
C-H Stretches: The aliphatic C-H stretching vibrations of the piperidine ring and the methoxyacetyl group will appear in the 2850-3000 cm⁻¹ region.
-
C-O and C-N Stretches: The fingerprint region (below 1500 cm⁻¹) will contain various C-O and C-N stretching and bending vibrations, which can be complex but are characteristic of the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a disk, or use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Summary of Predicted Spectroscopic Data
| Technique | Key Predicted Features |
| ¹H NMR | Broad singlet at 10-12 ppm (-COOH). Singlets at ~4.1 ppm (-COCH₂O-) and ~3.3 ppm (-OCH₃). Complex multiplets for piperidine protons. |
| ¹³C NMR | Two carbonyl signals at 165-180 ppm. Signals for -COCH₂O- (~70-80 ppm) and -OCH₃ (~50-60 ppm). Piperidine carbon signals at 25-50 ppm. |
| Mass Spec | [M+H]⁺ at m/z 202.10 or [M-H]⁻ at m/z 200.08. Characteristic fragments from loss of H₂O, COOH, and the methoxyacetyl group. |
| IR | Broad O-H stretch (2500-3300 cm⁻¹). Distinct C=O stretches for carboxylic acid (~1715 cm⁻¹) and amide (~1655 cm⁻¹). |
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound. By combining the insights from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers and drug development professionals can confidently verify the identity and quality of this important chemical entity, ensuring the integrity of their scientific endeavors. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and reliability in the characterization of this and similar molecules.
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1-(Methoxyacetyl)piperidine-4-carboxylic acid safety and handling
An In-Depth Technical Guide to the Safe Handling of 1-(Methoxyacetyl)piperidine-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical entities is paramount. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, a compound of interest in contemporary research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from the known hazards of its core chemical moieties—the piperidine ring and the carboxylic acid group—and data from structurally related analogs.
Chemical and Physical Properties
A foundational understanding of a compound's properties is critical for safe handling.
| Property | Value | Source |
| CAS Number | 926189-92-6 | [1][2] |
| Molecular Formula | C9H15NO4 | [1][2][3] |
| Molecular Weight | 201.22 g/mol | [1][2][3][4] |
| Hazard Class | Irritant | [1][2] |
Hazard Identification and Risk Assessment
Based on the known hazards of piperidine and its derivatives, as well as carboxylic acids, a thorough risk assessment is essential before any handling.[5][6][7]
Potential Hazards:
-
Skin and Eye Irritation/Corrosion: The "irritant" classification, coupled with the properties of related piperidine compounds, indicates a risk of serious eye irritation and potential skin irritation.[6][8][9] Piperidine itself is known to cause severe skin burns and eye damage.[5][7]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[6][9]
-
Toxicity: While the specific toxicity of this compound is not fully investigated, related piperidine derivatives can be harmful if swallowed, inhaled, or in contact with skin.[5][6][8]
-
Flammability: Piperidine and some of its derivatives are flammable liquids or solids.[5][10] Therefore, it is prudent to treat this compound as potentially flammable and to avoid ignition sources.
The following DOT script visualizes the logical flow of a comprehensive risk assessment before handling the compound.
Caption: Risk assessment workflow prior to handling.
Engineering and Administrative Controls
The primary line of defense against chemical exposure is the implementation of robust engineering and administrative controls.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8][11] This is crucial to minimize the inhalation of any dust or aerosols. An eyewash station and safety shower must be readily accessible in the immediate work area.[8][10]
-
Administrative Controls: Access to the compound should be restricted to trained personnel. Laboratories should establish Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this and similar compounds. Never work alone when handling hazardous materials.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact with the chemical.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[11] | Protects against splashes and dust, which can cause serious eye irritation.[6][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. | Prevents skin contact, which can lead to irritation.[8][11] |
| Body Protection | A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended. | Protects the skin and personal clothing from contamination.[8][10] |
| Respiratory Protection | Generally not required when working in a fume hood. If there is a potential for significant aerosolization outside of a fume hood, a respirator may be necessary. | Prevents respiratory tract irritation from inhaled dust or aerosols.[6] |
The following diagram illustrates the hierarchy of controls for safe handling.
Caption: Hierarchy of controls for chemical safety.
Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to maintain a safe laboratory environment.
Handling:
-
Avoid direct contact with the substance.[6]
-
Do not breathe dust or vapor.[8]
-
Weigh and transfer the compound in a fume hood to prevent the generation and spread of dust.
-
Use non-sparking tools if the compound is determined to be flammable.[5][10]
Storage:
-
Keep the container tightly closed and properly labeled.[6][8][12]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[12][13]
Emergency Procedures
In the event of an accidental release or exposure, a swift and informed response is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[8][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7][11]
Spill Response:
The response to a spill depends on its size and location.
For a Minor Spill (contained within a fume hood):
-
Alert others in the immediate area.
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill by covering it with a suitable absorbent material (e.g., vermiculite, sand).[14]
-
Gently sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.[8][15] Avoid creating dust.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.[15][16]
For a Major Spill (outside of a fume hood or a large quantity):
-
Evacuate the immediate area and alert others.[16]
-
Confine the spill area by closing doors.[17]
-
Report the spill to the appropriate emergency response personnel.[17]
-
Do not attempt to clean up a major spill without proper training and equipment.
The following flowchart outlines the general procedure for responding to a chemical spill.
Caption: Chemical spill response flowchart.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.[9]
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in the regular trash.[11][13]
Conclusion
While this compound lacks a comprehensive, specific safety profile, a cautious and informed approach based on its chemical structure and the known hazards of related compounds allows for its safe handling. By adhering to the principles of risk assessment, implementing robust engineering and administrative controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
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An In-depth Technical Guide to 1-(Methoxyacetyl)piperidine-4-carboxylic acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methoxyacetyl)piperidine-4-carboxylic acid, with CAS number 926189-92-6, is a valuable heterocyclic building block in the field of medicinal chemistry.[1] Its structure, featuring a piperidine scaffold N-acylated with a methoxyacetyl group, offers a unique combination of properties that make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The piperidine ring provides a conformationally restricted framework, while the carboxylic acid and methoxyacetyl moieties offer handles for further chemical modification, influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[2] This technical guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and potential applications of this versatile compound.
Commercial Availability
This compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes. It is typically offered in various quantities, from grams to kilograms, with purities generally suitable for synthetic applications. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.[3]
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 926189-92-6 | [1] |
| Molecular Formula | C₉H₁₅NO₄ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Appearance | Typically a solid | |
| Purity | ≥95% (typical) |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This reaction is a standard transformation in organic synthesis and can be accomplished using several methods. The most common approach involves the reaction of isonipecotic acid with a methoxyacetylating agent in the presence of a base.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Based on Analogous Syntheses)
This protocol is a representative procedure based on established methods for the N-acylation of piperidine derivatives. Researchers should optimize conditions as needed for their specific requirements.
Materials:
-
Piperidine-4-carboxylic acid (isonipecotic acid)
-
Methoxyacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Hydrochloric acid (1M)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add methoxyacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of methoxyacetyl chloride with atmospheric moisture.
-
Anhydrous Solvent: Water can react with the acyl chloride, reducing the yield of the desired product.
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation.
-
Slow Addition at 0 °C: The acylation reaction is exothermic. Slow addition at a low temperature helps to control the reaction rate and minimize side reactions.
-
Aqueous Workup: The acid wash removes unreacted triethylamine, while the water and brine washes remove water-soluble impurities.
Characterization
The structure and purity of synthesized this compound should be confirmed using standard analytical techniques.
Expected Analytical Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the methoxy group protons (-OCH₃) typically in the range of 3.3-3.5 ppm.
-
A singlet for the methylene protons of the acetyl group (-CH₂-) adjacent to the carbonyl, likely around 4.0-4.2 ppm.
-
Multiplets for the piperidine ring protons.
-
A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the carboxylic acid carbonyl carbon (~175-180 ppm).
-
A signal for the amide carbonyl carbon (~168-172 ppm).
-
A signal for the methoxy carbon (-OCH₃) around 59 ppm.
-
Signals for the methylene carbon of the acetyl group and the carbons of the piperidine ring.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode would be expected to show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 202.1.
-
ESI in negative mode would show the deprotonated molecule [M-H]⁻ at m/z 200.1.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).
-
A strong absorption for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹).
-
A strong absorption for the C=O stretch of the amide (~1620-1650 cm⁻¹).
-
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] N-substitution on the piperidine ring is a common strategy to modulate the pharmacological and pharmacokinetic properties of drug candidates. This compound serves as a versatile building block for introducing a specific N-acyl substituent and a carboxylic acid handle for further elaboration.[2]
The carboxylic acid group can be readily converted to a variety of other functional groups, such as esters, amides, and alcohols, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies. The methoxyacetyl group can influence properties like solubility, polarity, and metabolic stability.
While specific examples of its use in late-stage clinical candidates are not widely published, this building block is of interest to medicinal chemists for the synthesis of novel compounds targeting a range of biological targets.
Illustrative Application Workflow
Caption: Amide coupling reaction using this compound.
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not universally available. However, based on the safety information for analogous compounds like 1-methylpiperidine-4-carboxylic acid, the following hazards should be considered[5]:
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Researchers must consult the SDS provided by their supplier and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[6][7][8]
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its straightforward synthesis from isonipecotic acid and the versatility of its functional groups make it a valuable tool for the creation of novel chemical entities. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their research endeavors.
References
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Safety Data Sheet. (n.d.). Retrieved from [Link]
- Szigetvári, Á., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
- De Vry, J., et al. (2010). 4-Anilidopiperidine Carfentanil Analogues: A New Class of Potent and Selective Non-Peptide δ-Opioid Agonists with Analgesic Activity. Journal of Medicinal Chemistry, 53(22), 8076–8086.
-
PubChem. (n.d.). 1-(Methoxyacetyl)piperidine-3-carboxylic acid. Retrieved from [Link]
- Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Kleemann, A. (2012). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
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The Piperidine Scaffold: A Privileged Motif in Modern Research and Development
A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Mechanistic Insights
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of bioactive molecules. Its prevalence in over seventy commercially available drugs and a vast number of natural products is a testament to its remarkable versatility as a molecular scaffold.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the potential research applications of piperidine derivatives. We will delve into the causality behind experimental choices in their synthesis and evaluation, offering field-proven insights into their diverse pharmacological activities.
The Allure of the Piperidine Ring: A Structural Perspective
The utility of the piperidine scaffold lies in its unique structural and physicochemical properties. The sp³-hybridized carbon atoms and the nitrogen heteroatom allow for a chair-like conformation, providing a three-dimensional architecture that is ideal for precise spatial orientation of substituents. This conformational flexibility, coupled with the ability of the nitrogen to act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, allows piperidine-containing molecules to effectively interact with a wide array of biological targets.[3] Furthermore, the piperidine motif can modulate a compound's lipophilicity and metabolic stability, crucial parameters in drug design.[3]
Therapeutic Frontiers: Piperidine Derivatives in Drug Discovery
The piperidine nucleus is a cornerstone in the development of therapeutics for a multitude of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[4][5]
Anticancer Applications
Piperidine derivatives have demonstrated significant potential in oncology by modulating critical signaling pathways, inducing apoptosis, and interacting directly with DNA.[4][6] The anticancer activity of these compounds often involves the inhibition of key cellular processes required for tumor growth and survival.
A number of synthetic piperidine derivatives have shown potent cytotoxic effects against various cancer cell lines. For instance, certain highly functionalized piperidines have exhibited significant growth inhibitory (GI50) activity against renal, prostate, and breast cancer cell lines.[1][7] The mechanism of action for many of these compounds is multifaceted, involving the scavenging of free radicals and intercalation with DNA.[1][7]
Table 1: In Vitro Anticancer Activity of Representative Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [4] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [4] | |
| Compound 17a | PC3 | Prostate | 0.81 | [4] |
| MGC803 | Gastric | 1.09 | [4] | |
| MCF-7 | Breast | 1.30 | [4] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [4] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [4] | |
| Regioisomer 13dc | A549 | Lung Adenocarcinoma | IC50 value available | [8] |
Note: IC50 is the half-maximal inhibitory concentration. GI50 is the growth inhibitory concentration.
The anticancer properties of piperidine and its natural derivative, piperine, are linked to their ability to activate or inhibit crucial signaling pathways such as NF-κB and PI3K/Akt, which are essential for cancer cell survival and proliferation.[6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard procedure for evaluating the cytotoxic activity of piperidine derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Piperidine derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.[4]
Signaling Pathway: Piperidine Derivatives in Cancer
Caption: Proposed mechanism of anticancer action for some piperidine derivatives.
Neuroprotective and Neuromodulatory Effects
Piperidine-containing compounds have shown significant promise in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[5][9] Their mechanisms of action often involve the inhibition of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or modulation of muscarinic receptors.[10][11][12]
Donepezil, a well-known piperidine derivative, is a potent and selective inhibitor of AChE, and serves as a benchmark for the development of new anti-Alzheimer's agents.[11][13] Researchers have synthesized numerous novel piperidine derivatives with the aim of improving potency and selectivity for cholinesterases.[12][14]
Table 2: In Vitro Cholinesterase Inhibitory Activity of Piperidine Derivatives
| Compound | Target Enzyme | IC50 | Reference |
| Donepezil | AChE | 5.7 nM | [13] |
| Compound 21 | AChE | 0.56 nM | [12] |
| Compound 5d | AChE | 13 ± 2.1 nM | [14][15] |
| Compound 5a | AChE | 0.09 ± 0.002 µM | [14] |
| Compound 9 | AChE | 0.10 ± 0.050 µM | [9] |
| Compound 14 | AChE | 0.20 ± 0.050 µM | [9] |
| Compound 9 | BuChE | 0.20 ± 0.050 µM | [9] |
| Compound 14 | BuChE | 0.30 ± 0.050 µM | [9] |
Note: IC50 is the half-maximal inhibitory concentration.
Furthermore, piperidine analogues have been developed as potent and selective antagonists for muscarinic M2 and M5 receptors, which are implicated in cognitive function.[10][16][17]
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition Assay
This protocol describes a colorimetric method to determine the AChE inhibitory activity of piperidine derivatives.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Piperidine derivative test solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 50 µL of DTNB solution, followed by 75 µL of ATCI solution to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated by comparing the rates of the test samples with that of the control (without inhibitor). Determine the IC50 value from the dose-response curve.[14][18]
Signaling Pathway: Cholinergic Neurotransmission and Piperidine Inhibitors
Caption: Inhibition of AChE by piperidine derivatives in the synaptic cleft.
Antimicrobial Activity
Piperidine derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[19][20][21] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
Table 3: Antimicrobial Activity of Piperidine Derivatives
| Compound(s) | Microorganism | MIC (µg/mL) | Reference |
| 3, 5, 6, 7 | Staphylococcus aureus ATCC 25923 | 32-128 | [2][19] |
| Bacillus subtilis ATCC 6633 | 32-512 | [2][19] | |
| Escherichia coli ATCC 11230 | 64-512 | [2][19] | |
| Candida albicans | 32-64 | [2][19] | |
| 6 | Bacillus cereus | 1.5 (mg/mL) | [21] |
| Escherichia coli | 1.5 (mg/mL) | [21] | |
| Staphylococcus aureus | 1.5 (mg/mL) | [21] |
Note: MIC is the minimum inhibitory concentration.
Synthesis of Piperidine Derivatives: A Methodological Overview
The construction of the piperidine ring is a central theme in organic synthesis. A variety of robust methods have been developed, ranging from classical cyclization reactions to modern catalytic asymmetric approaches.[22][23]
Catalytic Hydrogenation of Pyridines
One of the most direct routes to piperidines is the catalytic hydrogenation of readily available pyridine precursors.[22] This method is often atom-economical but can require harsh conditions. Recent advances have focused on the development of more efficient and selective catalysts, including iridium-based systems, that allow for hydrogenation under milder conditions.[24]
Experimental Workflow: Asymmetric Hydrogenation of Pyridinium Salts
Caption: General workflow for the asymmetric synthesis of chiral piperidines.
Intramolecular Cyclization Reactions
Intramolecular reactions, such as aza-Michael additions and radical cyclizations, provide powerful strategies for the stereocontrolled synthesis of highly substituted piperidines.[22][25] These methods often involve the formation of a key carbon-nitrogen bond to close the six-membered ring.
Piperidine as a Catalyst
Beyond being a structural motif in bioactive molecules, piperidine itself and its simple derivatives are widely used as basic organocatalysts in a variety of organic transformations.[26][27] A classic example is the Knoevenagel condensation, where piperidine catalyzes the reaction between an aldehyde or ketone and an active methylene compound.[26][27]
Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Piperidine (catalytic amount, e.g., 10 mol%)
-
Solvent (e.g., ethanol or toluene)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[26]
Conclusion and Future Perspectives
The piperidine scaffold continues to be a fertile ground for innovation in medicinal chemistry, catalysis, and materials science. Its privileged structural features ensure its continued prominence in the design of novel molecules with tailored properties. The ongoing development of efficient and stereoselective synthetic methodologies will undoubtedly unlock access to an even greater diversity of piperidine derivatives. As our understanding of the complex biological pathways underlying various diseases deepens, the rational design of piperidine-based compounds targeting specific molecular interactions will pave the way for the next generation of therapeutics. This guide serves as a foundational resource to inspire and support researchers in harnessing the immense potential of this remarkable heterocyclic system.
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The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unrivaled Prominence of a Privileged Scaffold
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry.[1] Its remarkable prevalence in a vast array of FDA-approved drugs and natural alkaloids is a testament to its status as a "privileged scaffold".[2][3][4][5] This guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential.[1][6] Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including treatments for cancer, Alzheimer's disease, and various central nervous system (CNS) disorders.[5][6][7]
The enduring success of the piperidine moiety can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][5] Its synthetic tractability, coupled with its ability to modulate properties like solubility and lipophilicity, makes it an invaluable tool for medicinal chemists.[3][4] This guide will provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics, offering field-proven insights into the causality behind experimental choices and self-validating protocols.
The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact
The utility of the piperidine scaffold in drug design is deeply rooted in its unique stereochemical and physicochemical properties.[4] As a saturated heterocycle, it predominantly adopts a stable chair conformation, which allows for the precise three-dimensional orientation of substituents—a critical factor for optimizing interactions with biological targets.[4]
Key physicochemical properties that contribute to its "privileged" status include:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, which is crucial for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1]
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[4] The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This allows for the fine-tuning of a molecule's aqueous solubility and membrane permeability, which are critical for oral bioavailability and distribution within the body.[4][8]
-
Metabolic Stability: The piperidine scaffold is relatively metabolically stable.[5] However, the degree of substitution on the ring can influence its metabolic fate. Strategic functionalization can be used to enhance metabolic stability and improve a drug candidate's pharmacokinetic profile.[5]
These properties collectively enhance a molecule's "druggability," facilitating its transport across biological membranes and improving its overall absorption, distribution, metabolism, and excretion (ADME) properties, often with reduced toxicity.[5]
The Ubiquitous Piperidine: A Survey of its Presence in Natural Products and FDA-Approved Drugs
The piperidine motif is a recurring theme in the structures of numerous natural products with potent biological activities.[7] Notable examples include the analgesic morphine, the anticholinergic atropine, and piperine, the main active component of black pepper, which exhibits a broad range of properties from antibacterial to anticancer.[6][7]
The prevalence of the piperidine scaffold is equally striking in the realm of synthetic pharmaceuticals. A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) incorporate this heterocyclic core.
| Drug Name | Therapeutic Class | Key Structural Feature |
| Methylphenidate | CNS Stimulant | Piperidine ring as a core component |
| Fexofenadine | Antihistamine | Substituted piperidine moiety |
| Risperidone | Antipsychotic | Fused piperidine ring system |
| Donepezil | Alzheimer's Disease | N-benzylpiperidine derivative |
| Paroxetine | Antidepressant (SSRI) | Phenylpiperidine scaffold |
| Raloxifene | Selective Estrogen Receptor Modulator | Substituted piperidine ring |
This table is a representative sample and not an exhaustive list.[9]
Synthetic Strategies: Constructing the Piperidine Core
The widespread use of piperidine in medicinal chemistry is underpinned by a rich and diverse array of synthetic methodologies for its construction and functionalization.[3][6] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
Key Synthetic Approaches:
-
Hydrogenation of Pyridines: This is one of the most common and direct methods for synthesizing the piperidine ring.[10] The reduction of substituted pyridines can be achieved using various catalysts, such as platinum oxide (PtO₂) or Raney nickel, often with high stereoselectivity.[6][10]
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
Objective: To synthesize a cis-disubstituted piperidine via the hydrogenation of the corresponding pyridine precursor.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 5 mol%)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Dissolve the substituted pyridine in methanol in a high-pressure reaction vessel.
-
Carefully add the PtO₂ catalyst to the solution.
-
Seal the reaction vessel and connect it to a hydrogen gas source.
-
Purge the vessel with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas from the vessel.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.
-
Purify the product by column chromatography or crystallization as needed.
Causality: The platinum catalyst provides a surface for the adsorption of both the pyridine and hydrogen gas, facilitating the reduction of the aromatic ring to the saturated piperidine. The stereochemical outcome (cis or trans) can be influenced by the choice of catalyst and reaction conditions.[10]
-
Intramolecular Cyclization: Various intramolecular ring-closure reactions are employed to construct the piperidine scaffold.[6] These methods, which include reductive amination, aza-Michael additions, and metal-catalyzed cyclizations, offer excellent control over stereochemistry.[6]
-
Multicomponent Reactions (MCRs): MCRs provide a highly efficient means of assembling complex piperidine derivatives in a single step from three or more starting materials.[6] These reactions are atom-economical and can rapidly generate libraries of compounds for screening.
Caption: A generalized workflow for the synthesis of piperidine-based drug candidates.
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The conformational flexibility and multiple points for substitution on the piperidine ring make it an ideal scaffold for exploring structure-activity relationships (SAR).[11] Subtle modifications to the ring's substituents can have a profound impact on a compound's potency, selectivity, and pharmacokinetic properties.
For instance, in the development of CNS drugs, the introduction of a piperidine moiety can improve brain exposure.[7] The strategic placement of functional groups can also enhance binding to specific receptor subtypes or inhibit off-target interactions, thereby reducing side effects.[8][9]
Caption: Conceptual diagram illustrating the impact of substituent modifications on the pharmacological properties of a piperidine scaffold.
Therapeutic Applications: A Broad Spectrum of Activity
The versatility of the piperidine scaffold is reflected in its wide range of therapeutic applications.[6][7] Piperidine-containing compounds are being investigated and utilized in numerous disease areas.
Oncology:
Piperidine derivatives have shown significant promise as anticancer agents.[7][12] They are found in drugs that inhibit tumor cell proliferation, induce apoptosis, and target key signaling pathways involved in cancer progression.[7][12] For example, certain piperidine-containing molecules act as inhibitors of protein kinases, which are often dysregulated in cancer.[7]
Central Nervous System (CNS) Disorders:
The piperidine scaffold is a cornerstone in the development of drugs targeting the CNS.[5] Its ability to cross the blood-brain barrier, coupled with its affinity for various CNS receptors, has led to its incorporation into antipsychotics, antidepressants, and analgesics.[7][13] In Alzheimer's disease therapy, piperidine derivatives like donepezil act as acetylcholinesterase inhibitors, helping to improve cognitive function.[7][14]
Caption: Simplified signaling pathway showing the inhibitory action of a piperidine-based kinase inhibitor in cancer cells.
Infectious and Parasitic Diseases:
Piperidine derivatives have also demonstrated efficacy as antimicrobial and antiparasitic agents.[7] For example, febrifugine and its synthetic analog halofuginone are used to treat parasitic infections.[7] The piperidine moiety can be found in compounds with activity against various bacteria, fungi, and viruses.[7]
Conclusion: An Enduring Legacy and a Promising Future
The piperidine scaffold has firmly established itself as a privileged and indispensable structural motif in medicinal chemistry.[2][3][4][5] Its unique combination of physicochemical properties, synthetic accessibility, and diverse biological activities has led to its incorporation in a multitude of life-saving drugs.[6][7] As our understanding of disease mechanisms deepens and synthetic methodologies become more sophisticated, the piperidine ring will undoubtedly continue to serve as a foundational building block for the next generation of innovative therapeutics. The ongoing exploration of novel piperidine-based chemical space promises to unlock new opportunities for addressing unmet medical needs.
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The Strategic Utility of 1-(Methoxyacetyl)piperidine-4-carboxylic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold remains a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of clinically successful drugs.[1] This technical guide provides an in-depth analysis of 1-(Methoxyacetyl)piperidine-4-carboxylic acid, a versatile bifunctional building block that offers unique advantages in the design and synthesis of novel therapeutics. We will explore its synthesis, key chemical transformations, and its strategic application in the construction of complex molecular architectures, underscoring its potential to modulate biological activity and improve pharmacokinetic profiles. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this valuable synthetic intermediate.
Introduction: The Piperidine Moiety and the Significance of N-Acylation
The piperidine ring is a privileged saturated heterocycle in drug design, offering a conformationally constrained scaffold that can orient substituents in a precise three-dimensional arrangement for optimal target engagement.[1][2] Its basic nitrogen atom can be a key pharmacophoric feature, influencing solubility, cell permeability, and target binding. However, in many applications, modulation of this basicity is crucial to fine-tune a molecule's properties.
N-acylation of the piperidine nitrogen is a widely employed strategy to achieve this modulation. The introduction of an acyl group, such as the methoxyacetyl moiety in This compound (1) , serves several critical functions:
-
Basicity Attenuation: The electron-withdrawing nature of the acetyl group significantly reduces the basicity of the piperidine nitrogen, transforming it into a neutral amide. This can be advantageous for avoiding off-target interactions with aminergic receptors and improving oral bioavailability.
-
Introduction of a Hydrogen Bond Acceptor: The amide carbonyl oxygen provides an additional hydrogen bond acceptor, which can be exploited for enhanced binding to biological targets.
-
Vectorial Exit Point: The methoxyacetyl group can serve as a vector for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) in different regions of chemical space.
-
Improved Metabolic Stability: N-acylation can protect the piperidine ring from certain metabolic pathways, potentially increasing the half-life of the drug candidate.
This compound (1) , with its dual functionality of a non-basic N-acyl group and a versatile carboxylic acid handle, represents a highly valuable building block for library synthesis and lead optimization campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 926189-92-6 | [3] |
| Molecular Formula | C₉H₁₅NO₄ | [3] |
| Molecular Weight | 201.22 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
Synthesis of this compound
The most direct and logical synthetic route to 1 is the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This transformation can be achieved under standard Schotten-Baumann conditions or by using modern coupling agents.
General Synthetic Pathway
The synthesis commences with the readily available piperidine-4-carboxylic acid. The piperidine nitrogen is then acylated with a suitable methoxyacetylating agent to yield the final product.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol: N-acylation with Methoxyacetyl Chloride
This protocol describes a standard Schotten-Baumann reaction, which is a robust and scalable method for N-acylation.
Materials:
-
Piperidine-4-carboxylic acid
-
Methoxyacetyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at 0 °C (ice bath).
-
Acylation: To the stirring solution, add a solution of methoxyacetyl chloride (1.1 eq) in dichloromethane (DCM) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers.
-
Wash the combined organic layers with 1M HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound (1 ).
Causality Behind Experimental Choices:
-
Base: Two equivalents of NaOH are used to deprotonate the carboxylic acid and to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Biphasic System: The use of a biphasic system (water/DCM) allows for the separation of the product in the organic phase while the inorganic salts remain in the aqueous phase, simplifying the work-up.
-
Acid Wash: The wash with 1M HCl removes any unreacted piperidine-4-carboxylic acid and excess base.
Reactivity and Chemical Transformations
The bifunctional nature of 1 allows for a range of subsequent chemical transformations, making it a versatile scaffold in medicinal chemistry.
Amide Bond Formation
The carboxylic acid moiety is a prime handle for amide bond formation, one of the most frequently utilized reactions in drug discovery. This allows for the introduction of diverse substituents at the 4-position of the piperidine ring.
Caption: General scheme for amide bond formation from 1.
Typical Amide Coupling Protocol (HATU):
-
Activation: To a solution of 1 (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add a suitable amine (1.1 eq), a coupling agent like HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is typically quenched with water, extracted with an organic solvent, washed, dried, and concentrated. The resulting amide can be purified by column chromatography or recrystallization.
Reduction of the Carboxylic Acid
The carboxylic acid can be reduced to a primary alcohol, providing an alternative point of diversification. This transformation opens up possibilities for ether linkages or further oxidation to an aldehyde for reductive amination.
Reduction Protocol (Borane-THF):
-
Reaction Setup: To a solution of 1 (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add borane-tetrahydrofuran complex (BH₃·THF) (typically 2-3 eq) dropwise at 0 °C.
-
Reduction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC/LC-MS).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C. The mixture is then concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution). The organic layer is washed, dried, and concentrated to yield the alcohol.[4][5]
Application in Drug Discovery: A Case Study
While direct citation of This compound in the synthesis of a marketed drug is not readily found in publicly available literature, its structural motifs are present in numerous patented compounds, highlighting its relevance in contemporary medicinal chemistry. For instance, the N-methoxyacetyl piperidine scaffold is a key feature in various inhibitors of biological targets.
A notable example of a structurally related building block is found in the synthesis of potent and selective inhibitors of the presynaptic choline transporter (CHT).[6] In these studies, various N-acyl piperidine derivatives are coupled with different amine or alcohol fragments to explore the structure-activity relationship. The N-acyl group plays a crucial role in modulating the overall properties of the molecule to achieve high potency and selectivity.
Spectroscopic Characterization (Predicted)
While a publicly available, verified full dataset for This compound is scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the methoxy group (a singlet around 3.4 ppm), the acetyl methylene group (a singlet around 4.1 ppm), and complex multiplets for the piperidine ring protons. The proton at the 4-position would likely appear as a multiplet around 2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum should display distinct signals for the two carbonyl carbons (amide and carboxylic acid) in the range of 170-180 ppm. The methoxy carbon would appear around 59 ppm, and the acetyl methylene carbon around 70 ppm. The piperidine ring carbons would resonate in the aliphatic region.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and a strong C=O stretch for the amide (around 1620-1650 cm⁻¹).[7]
-
Mass Spectrometry: The mass spectrum (ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 202.1.
Conclusion
This compound is a strategically valuable building block for drug discovery. Its bifunctional nature allows for the facile introduction of the N-methoxyacetyl piperidine scaffold, which can impart favorable physicochemical and pharmacokinetic properties to a lead molecule. The carboxylic acid handle provides a versatile point for diversification through robust and well-established chemical transformations such as amide coupling and reduction. While a direct lineage to a marketed drug is not explicitly documented, the prevalence of its core structure in numerous patented bioactive compounds attests to its significance and utility for medicinal chemists. This guide provides a foundational understanding of its synthesis and reactivity, empowering researchers to effectively incorporate this building block into their drug design and development programs.
References
-
LookChem. This compound (CAS 926189-92-6). [Link]
-
Wessjohann, L. A., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Chemical Neuroscience, 5(11), 1085-1096. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
- Google Patents. (2013).
- Google Patents. (1996).
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
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UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]
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ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]
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NIST. 1-Acetyl-4-piperidinecarboxylic acid. [Link]
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Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]
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PubChem. 1-(Methoxyacetyl)piperidine-3-carboxylic acid. [Link]
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ChemistryViews. (2022). Practical Reduction of Carboxylic Acids. [Link]
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- 5. Practical Reduction of Carboxylic Acids - ChemistryViews [chemistryviews.org]
- 6. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 1-(Methoxyacetyl)piperidine-4-carboxylic acid
Introduction
1-(Methoxyacetyl)piperidine-4-carboxylic acid is a key building block in contemporary drug discovery and development. Its unique structural motif, featuring a piperidine core functionalized with both a carboxylic acid and a methoxyacetyl group, makes it a valuable intermediate for the synthesis of a wide range of pharmacologically active molecules. The piperidine scaffold is a prevalent feature in many approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The methoxyacetyl group can engage in crucial hydrogen bonding interactions with biological targets, while the carboxylic acid moiety provides a versatile handle for further chemical modification, such as amide bond formation. This application note provides a detailed, robust, and reproducible protocol for the synthesis of this compound, grounded in established chemical principles.
Reaction Principle: The Schotten-Baumann Reaction
The synthesis of this compound is efficiently achieved via the N-acylation of piperidine-4-carboxylic acid. This transformation is a classic example of the Schotten-Baumann reaction, a widely utilized method for the formation of amides from amines and acid chlorides.[1][2][3] The reaction is typically performed under biphasic conditions, with an aqueous base neutralizing the hydrochloric acid byproduct generated during the acylation, thereby driving the reaction to completion.[2][3] The choice of a biphasic system, often employing a water-immiscible organic solvent like dichloromethane, is advantageous as it allows for easy separation of the product from the inorganic salts and excess base during workup.[1][3]
The mechanism involves the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of methoxyacetyl chloride, forming a tetrahedral intermediate.[1][4] Subsequent collapse of this intermediate, with the expulsion of a chloride ion, yields the desired N-acylated product. The presence of a base is crucial to deprotonate the piperidinium salt formed, regenerating the nucleophilic amine and neutralizing the HCl produced.[5]
Experimental Protocol
Materials and Equipment:
-
Piperidine-4-carboxylic acid
-
Methoxyacetyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware and personal protective equipment (PPE)
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Piperidine-4-carboxylic acid | 129.16 | 5.00 g | 38.7 | 1.0 |
| Methoxyacetyl chloride | 108.52 | 4.62 g (3.85 mL) | 42.6 | 1.1 |
| Sodium carbonate (Na₂CO₃) | 105.99 | 10.26 g | 96.8 | 2.5 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Water | - | 100 mL | - | - |
| Reaction Temperature | - | 0 °C to Room Temp. | - | - |
| Reaction Time | - | 2-4 hours | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (5.00 g, 38.7 mmol) and sodium carbonate (10.26 g, 96.8 mmol) in 100 mL of water. Cool the resulting suspension to 0 °C in an ice bath with vigorous stirring.
-
Addition of Acylating Agent: In a separate flask, dissolve methoxyacetyl chloride (4.62 g, 42.6 mmol) in 100 mL of dichloromethane. Transfer this solution to an addition funnel.
-
Acylation Reaction: Add the methoxyacetyl chloride solution dropwise to the cooled aqueous suspension of piperidine-4-carboxylic acid over a period of 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL) to recover any remaining product.
-
Acidification: Combine the initial aqueous layer with the washings. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 2M hydrochloric acid. A white precipitate of the product should form.
-
Isolation of Product: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Drying: Dry the isolated solid under vacuum to a constant weight to yield this compound.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Scientific Rationale and Trustworthiness
The protocol's reliability hinges on several key experimental choices:
-
Choice of Base: Sodium carbonate is a mild and inexpensive inorganic base. Its use in aqueous solution provides the necessary alkaline conditions to neutralize the HCl byproduct without significantly hydrolyzing the methoxyacetyl chloride.[2]
-
Biphasic System: The use of a dichloromethane-water biphasic system is a hallmark of the Schotten-Baumann reaction.[1][3] This allows the reactants to interact at the interface while keeping the acid chloride protected from excessive hydrolysis in the bulk aqueous phase. The product, in its deprotonated form, will have some solubility in the organic phase, while the inorganic salts remain in the aqueous phase.
-
Temperature Control: The initial cooling to 0 °C is critical to control the exothermicity of the acylation reaction and to minimize the hydrolysis of the reactive methoxyacetyl chloride.
-
Acidification for Isolation: The final product is a carboxylic acid, which is soluble in the aqueous basic solution as its carboxylate salt. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation by filtration.
This self-validating protocol ensures a high yield and purity of the final product by carefully controlling the reaction conditions and employing a straightforward and effective purification strategy.
Safety Precautions
-
Methoxyacetyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Hydrochloric acid is corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- Vertex AI Search. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Chem.info. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Rajput, A. P., & Gore, R. P. (n.d.). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica.
Sources
Application Note & Protocols: High-Purity Isolation of 1-(Methoxyacetyl)piperidine-4-carboxylic acid
Abstract: This document provides a comprehensive guide for the purification of 1-(Methoxyacetyl)piperidine-4-carboxylic acid, a key building block in pharmaceutical research and development. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological assays. This guide details three robust purification methodologies: recrystallization, acid-base extraction, and flash column chromatography. Each protocol is presented with detailed, step-by-step instructions, the underlying scientific rationale, and expert insights to address common challenges. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to select and execute the optimal purification strategy based on impurity profile and desired final purity.
Introduction
This compound (C₉H₁₅NO₄, MW: 201.22 g/mol ) is a bifunctional heterocyclic compound featuring a carboxylic acid moiety and a tertiary amide.[1][2] Its structure is of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The presence of both acidic (carboxylic acid) and polar (amide, ether) functional groups imparts unique physicochemical properties that can be leveraged for purification, but also presents challenges in separating it from structurally similar impurities.
Common impurities may include unreacted starting materials from its synthesis (e.g., piperidine-4-carboxylic acid), reagents, or side-products.[3] The presence of these impurities can hinder downstream reactions, complicate product characterization, and yield inaccurate biological data. Therefore, effective purification is a non-negotiable step in the synthetic workflow. This guide provides a systematic approach to achieving >98% purity for this compound.
Physicochemical Properties for Purification Strategy
Understanding the compound's properties is foundational to designing an effective purification protocol.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₉H₁₅NO₄ | Provides the basis for molecular weight.[1] |
| Molecular Weight | 201.22 g/mol | Essential for calculating molar quantities.[1][2] |
| Functional Groups | Carboxylic Acid, Tertiary Amide, Ether | The carboxylic acid is ionizable, making the molecule's solubility pH-dependent; this is key for acid-base extraction.[4][5] The polar groups suggest solubility in polar solvents. |
| Predicted pKa | ~4-5 (for Carboxylic Acid) | Dictates the pH required to protonate/deprotonate the molecule for acid-base extraction. |
| Physical Form | Typically a solid at room temperature. | Makes recrystallization a viable primary purification method. |
| Polarity | High | Suggests strong interaction with polar stationary phases (like silica) and solubility in polar solvents.[6] This is a critical parameter for chromatography. |
Part 1: Method Selection Strategy
The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the required final purity. The following workflow provides a decision-making framework.
Caption: Purification Method Selection Workflow.
Part 2: Detailed Purification Protocols
Protocol 2.1: Recrystallization from a Mixed Solvent System
Principle: This technique exploits the difference in solubility of the compound and its impurities in a specific solvent system at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures. For polar compounds like this, a mixed solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) is often effective.[7]
Materials:
-
Crude this compound
-
Ethanol (EtOH), Reagent Grade
-
Deionized Water (DI H₂O)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection (Screening): In small test tubes, test the solubility of ~10-20 mg of crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone). A good single solvent will show poor solubility at room temperature but high solubility upon heating. If no single solvent is ideal, select a miscible solvent pair: one in which the compound is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Induce Crystallization: While the solution is still hot, add the anti-solvent (e.g., DI water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the primary solvent (ethanol) until the solution becomes clear again.[8]
-
Cooling and Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio used for crystallization) to remove any residual soluble impurities from the crystal surfaces.[8]
-
Drying: Dry the crystals under vacuum to a constant weight. Determine the melting point and assess purity via HPLC or NMR.
Expertise Note: The key to successful recrystallization is the slow cooling step. Rapid cooling can cause impurities to become trapped within the crystal lattice, diminishing the effectiveness of the purification.
Protocol 2.2: Acid-Base Extraction
Principle: This powerful liquid-liquid extraction technique separates acidic, basic, and neutral compounds by manipulating their solubility through pH changes.[4][9] this compound, being acidic, can be deprotonated with a weak base to form a water-soluble carboxylate salt. This salt will partition into the aqueous phase, leaving neutral or basic impurities behind in the organic phase.[5][10][11]
Materials:
-
Crude product
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Separatory funnel
-
pH paper or pH meter
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
Procedure:
-
Dissolution: Dissolve the crude material in an appropriate organic solvent (e.g., 50 mL of ethyl acetate for 1 g of crude). Transfer the solution to a separatory funnel.
-
Basification & Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The desired compound is now in this aqueous layer as its sodium salt. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.[9] Combine all aqueous extracts.
-
Backwash (Optional but Recommended): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh ethyl acetate.[9] Discard this organic wash.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~2-3 (verify with pH paper).[10] The protonated, neutral carboxylic acid will precipitate out of the aqueous solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold DI water to remove residual salts. Dry the purified product under vacuum.
Protocol 2.3: Flash Column Chromatography
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[12] Due to its high polarity, this compound will adhere strongly to silica gel. A polar solvent system is required to elute it.
Materials:
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Glass chromatography column
-
Compressed air or pump for "flash" conditions
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides a retention factor (Rf) of ~0.2-0.4 for the desired compound. A good starting point for this polar molecule is a mixture of DCM and MeOH (e.g., 95:5 or 90:10 DCM:MeOH).[12] Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape by suppressing the deprotonation of the carboxylic acid on the slightly acidic silica.[13]
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes or DCM/hexanes mixture). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, for better resolution, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the selected mobile phase, applying pressure to achieve a flow rate of about 2 inches/minute (flash conditions).[12]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Expertise Note: For highly polar compounds that bind strongly to silica, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase (C18) chromatography can be effective alternatives.[14] HILIC uses a polar stationary phase with a mobile phase gradient from high organic to more aqueous.[14]
Part 3: Purity Assessment
After purification, the identity and purity of the final product must be confirmed.
| Analytical Technique | Typical Parameters & Expected Outcome |
| HPLC (High-Performance Liquid Chromatography) | Column: C18 Reverse-Phase. Mobile Phase: Gradient of Water (0.1% Formic or Acetic Acid) and Acetonitrile (0.1% Formic or Acetic Acid).[13] Detection: UV at ~210 nm. Outcome: A single major peak with >98% area. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Solvent: DMSO-d₆ or CDCl₃. Outcome: The spectrum should show characteristic peaks corresponding to the methoxy, acetyl, and piperidine protons, with integrals matching the expected proton count. Absence of impurity peaks. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Ionization: Electrospray Ionization (ESI). Outcome: A base peak corresponding to the [M+H]⁺ (202.1 m/z) or [M-H]⁻ (200.1 m/z) ion. |
Part 4: Visualization of the Acid-Base Extraction Mechanism
The following diagram illustrates the chemical transformations and phase partitioning that enable purification via acid-base extraction.
Caption: Mechanism of Purification by Acid-Base Extraction.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Chem 118L. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Biotage. (2023). How does an acid pH modifier impact flash chromatography? Available at: [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Available at: [Link]
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Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments. Available at: [Link]
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University of New South Wales, School of Chemistry. (n.d.). RECRYSTALLISATION. Available at: [Link]
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Forzán, C., et al. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 15(7), 4917-4930. Available at: [Link]
-
PubChem. (n.d.). 1-(Methoxyacetyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2013). How can I purify carboxylic acid? Available at: [Link]
- Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
Molecules. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
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Application Note: Comprehensive Characterization of 1-(Methoxyacetyl)piperidine-4-carboxylic acid
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of 1-(Methoxyacetyl)piperidine-4-carboxylic acid. As a novel compound, specific analytical monographs are not yet established. Therefore, this application note synthesizes methodologies from analogous structures, including N-acylated piperidines and carboxylic acids, to provide robust, scientifically-grounded protocols. The techniques detailed herein—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Acid-Base Titration—are designed to ensure unambiguous identification, purity assessment, and structural elucidation, meeting rigorous standards for scientific integrity and drug development.
Introduction
This compound is a substituted piperidine derivative. Piperidine scaffolds are prevalent in medicinal chemistry and are core components of many pharmaceutical agents. The methoxyacetyl and carboxylic acid functionalities introduce specific physicochemical properties that make this molecule a potentially valuable building block in the synthesis of novel therapeutic compounds. Accurate and reliable analytical characterization is paramount for its use in research and development, ensuring quality, purity, and structural integrity.
This guide provides a multi-technique approach to the comprehensive analysis of this compound. Each section explains the rationale behind the chosen technique and provides a detailed, step-by-step protocol that can be implemented in a standard analytical laboratory.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₄ | Calculated |
| Molecular Weight | 201.22 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., Methanol, DMSO) | Inferred from functional groups |
Analytical Workflow for Characterization
A logical workflow ensures a thorough characterization, starting from chromatographic separation and purity assessment to definitive structural confirmation.
Caption: Overall analytical workflow for the characterization of this compound.
Chromatographic Analysis: Purity and Identification
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: Reversed-phase HPLC is the workhorse for purity determination of small organic molecules. The polarity of the carboxylic acid and the N-methoxyacetyl group makes it amenable to separation on a C18 stationary phase with an acidified water/acetonitrile mobile phase. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. This approach is standard for similar compounds like 1-Acetylpiperidine-4-carboxylic acid.[1]
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL in 50:50 Water:Acetonitrile |
Protocol:
-
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of water and acetonitrile.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and run the gradient method.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the area percent purity of the main peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Rationale: LC-MS provides definitive mass confirmation. Electrospray ionization (ESI) in positive mode is expected to readily protonate the piperidine nitrogen, yielding the [M+H]⁺ ion. This technique is crucial for confirming the molecular weight and can also be used to identify potential impurities. The use of LC-MS for analyzing N-methoxyacetyl compounds has been established.[2]
Protocol:
-
LC System: Use the same HPLC method as described in section 4.1. The use of formic acid in the mobile phase is compatible with and beneficial for ESI-MS.[1]
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 50 - 500
-
Expected Ion: [M+H]⁺ at m/z = 202.10
-
-
Analysis: Perform an injection and acquire both UV and MS data.
-
Data Interpretation: Extract the ion chromatogram for m/z 202.10 to confirm that the mass corresponds to the main peak observed in the UV chromatogram. Analyze the mass spectrum of the peak to confirm the presence of the protonated molecular ion.
Spectroscopic Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR will provide information on the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. Spectral data for the parent structure, piperidine-4-carboxylic acid, is publicly available and serves as a basis for predicting the spectrum.[3]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid (-COOH) | ~12.0 (s, 1H) | ~175 |
| Amide Carbonyl (-C=O) | - | ~168 |
| Methoxy (-OCH₃) | ~3.3 (s, 3H) | ~58 |
| Methylene (-COCH₂O-) | ~4.1 (s, 2H) | ~70 |
| Piperidine C4-H | ~2.5 (m, 1H) | ~40 |
| Piperidine C4 | - | ~40 |
| Piperidine C2/C6 (axial/eq) | ~3.0 - 4.0 (m, 4H) | ~42-45 |
| Piperidine C3/C5 (axial/eq) | ~1.5 - 2.0 (m, 4H) | ~28 |
Note: Due to the amide bond, rotational isomers (rotamers) may be present, leading to a doubling of some piperidine and methoxyacetyl peaks.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. Additional experiments like COSY and HSQC can be run to confirm assignments.
-
Data Analysis: Process the spectra and assign the observed peaks to the protons and carbons of the structure. Compare the observed shifts with the predicted values and with data from similar structures.[4][5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and effective method for confirming the presence of key functional groups. The spectrum is expected to show characteristic stretching vibrations for the carboxylic acid O-H and C=O groups, as well as the amide C=O group. The presence of these distinct carbonyl absorptions is a key diagnostic feature.[7][8][9]
Table 3: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid O-H | 2500-3300 | Very broad stretch |
| Carboxylic Acid C=O | ~1700-1725 | Strong stretch |
| Amide C=O | ~1630-1660 | Strong stretch (lower frequency than acid C=O due to resonance)[9] |
| C-O Stretch (Ether) | ~1075-1150 | Strong stretch |
Protocol:
-
Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Quantitative Analysis for Assay Determination
Purity Assay by Acid-Base Titration
Rationale: The presence of a single carboxylic acid group allows for a straightforward purity assay via acid-base titration. This classic technique provides an absolute measure of the amount of acidic substance present and is a standard method for determining the purity of carboxylic acids.[10][11][12][13]
Caption: Schematic of the acid-base titration setup.
Protocol:
-
Titrant Preparation: Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH) against a primary standard such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 125 mL Erlenmeyer flask.
-
Dissolution: Add ~25 mL of deionized water (or a water/ethanol mixture if solubility is low) to dissolve the sample.
-
Indicator: Add 2-3 drops of phenolphthalein indicator.
-
Titration: Titrate the sample with the standardized NaOH solution until a faint, persistent pink endpoint is reached.[11]
-
Calculation: Calculate the purity (assay) using the following formula:
Assay (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH used (mL)
-
M = Molarity of NaOH (mol/L)
-
MW = Molecular weight of the analyte (201.22 g/mol )
-
W = Weight of the sample (mg)
-
Conclusion
The analytical strategy outlined in this application note provides a robust framework for the complete characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, along with a classic titrimetric assay, researchers can confidently establish the identity, structure, and purity of this compound. These methods are grounded in established analytical principles and provide the necessary rigor for applications in scientific research and drug development.
References
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved from [Link]
-
Distinguishing between IR specs: carboxylic acid vs. N-sub'd amide. (2011). Student Doctor Network. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. Retrieved from [Link]
-
4-Piperidinecarboxylic acid. PubChem. National Institutes of Health. Retrieved from [Link]
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Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Retrieved from [Link]
-
Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2022). PubMed Central. Retrieved from [Link]
-
N 2 6 Dimethylphenyl N methoxyacetyl alanine. mzCloud. Retrieved from [Link]
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Carboxylic Acid Unknowns and Titration. University of Colorado Boulder. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
What is the procedure for determining carboxylic acid groups by the acid-base titration?. (2018). ResearchGate. Retrieved from [Link]
-
Piperidine-4-carboxylic acid, 1-carboxymethyl-. SpectraBase. Retrieved from [Link]
-
Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (2018). ResearchGate. Retrieved from [Link]
-
How is the deterinmation of carboxylic acid degree by titration with NaOH?. (2018). ResearchGate. Retrieved from [Link]
-
Titration of the Unknown Carboxylic Acid. Dr. Gergens. Retrieved from [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2011). ResearchGate. Retrieved from [Link]
- The HPLC analytical approach of 3-amino piperidine. Google Patents.
-
Purity determination of citric acid. (2020). HIRANUMA. Retrieved from [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). PubMed. Retrieved from [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ResearchGate. Retrieved from [Link]
-
2-Methoxy-N-(methoxyacetyl)-N-phenylacetamide. SpectraBase. Retrieved from [Link]
-
Metalaxyl. (2024). Regulations.gov. Retrieved from [Link]
-
Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2012). ResearchGate. Retrieved from [Link]
-
N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. (2020). ResearchGate. Retrieved from [Link]
-
Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. (2023). National Institutes of Health. Retrieved from [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2021). MDPI. Retrieved from [Link]
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- 4. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR [m.chemicalbook.com]
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- 8. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
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- 11. researchgate.net [researchgate.net]
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- 13. hiranuma.com [hiranuma.com]
The Strategic Integration of 1-(Methoxyacetyl)piperidine-4-carboxylic Acid in Modern Peptide Synthesis: Application Notes and Protocols
Abstract
In the landscape of peptide-based therapeutics and research, the introduction of non-proteinogenic amino acids and capping agents is a critical strategy for modulating pharmacological properties such as stability, conformation, and solubility. This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the potential applications of 1-(Methoxyacetyl)piperidine-4-carboxylic acid in peptide synthesis. Given the absence of extensive published data on this specific reagent, this guide presents two robust, proposed applications based on established principles of peptide chemistry: its use as a novel N-terminal capping agent and its incorporation as a non-standard amino acid surrogate. The protocols provided herein are designed to be self-validating, with in-depth explanations of the causality behind each experimental step.
Introduction: The Rationale for Structural Modification of Peptides
Peptides are attractive therapeutic candidates due to their high selectivity and potency. However, their application can be limited by poor metabolic stability and conformational flexibility.[1] The strategic incorporation of unique chemical moieties can address these limitations. This compound is a bifunctional molecule featuring a carboxylic acid for amide bond formation and a sterically constrained piperidine ring with an N-methoxyacetyl group. This structure presents intriguing possibilities for peptide modification.
The piperidine scaffold is a privileged structure in medicinal chemistry, known for introducing conformational rigidity and improving pharmacokinetic profiles.[2] The methoxyacetyl group can potentially enhance solubility and introduce a hydrogen bond acceptor, further influencing the peptide's interaction with its biological target.
This guide will explore two primary, logically-derived applications for this reagent:
-
N-Terminal Capping: To block the N-terminal amine, preventing degradation by aminopeptidases and potentially enhancing membrane permeability.
-
Internal Scaffold: To be incorporated within the peptide sequence as a non-proteinogenic amino acid, inducing specific conformational constraints.
Physicochemical Properties of this compound
A foundational understanding of the reagent's properties is paramount for its successful application.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₄ | PubChem |
| Molecular Weight | 201.22 g/mol | PubChem |
| CAS Number | 926189-92-6 | PubChem |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Expected to be soluble in DMF, NMP, and other polar aprotic solvents used in peptide synthesis. | Inferred from structure |
Application I: N-Terminal Capping Agent
N-terminal modification is a widely used strategy to protect peptides from enzymatic degradation and to mimic the natural amide bond found in proteins.[3] The methoxyacetyl group of this compound offers a neutral, hydrophilic cap.
Scientific Rationale
Capping the N-terminus of a peptide with this compound introduces a stable tertiary amide, effectively blocking the free amine. This modification can:
-
Increase Proteolytic Stability: By preventing recognition and cleavage by exopeptidases.
-
Modulate Solubility: The methoxy group can enhance aqueous solubility.
-
Influence Conformation: The bulky piperidine ring can restrict the conformational freedom of the N-terminal residue.
Experimental Workflow for N-Terminal Capping
The following workflow outlines the process of capping a peptide synthesized on a solid support using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for N-terminal capping with this compound.
Detailed Protocol for N-Terminal Capping
This protocol assumes the synthesis of a peptide on a Rink Amide resin (0.1 mmol scale) following standard Fmoc/tBu strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[4]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Final Fmoc Deprotection: After the final amino acid coupling, treat the peptide-resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Preparation of Capping Solution:
-
In a separate vessel, dissolve this compound (60.4 mg, 0.3 mmol, 3 eq.) and HATU (114 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Add DIPEA (104 µL, 0.6 mmol, 6 eq.) to the solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated capping solution to the peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Rationale: Using a 3-fold excess of the carboxylic acid and coupling reagents ensures the reaction goes to completion. HATU is a highly efficient coupling reagent suitable for sterically hindered components.[5]
-
-
Monitoring the Reaction:
-
Perform a Kaiser test to confirm the absence of free primary amines.[6] A negative result (yellow beads) indicates a complete capping reaction. If the test is positive, continue the coupling for another hour.
-
-
Washing: Wash the capped peptide-resin with DMF (5x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Application II: Incorporation as a Non-Proteinogenic Amino Acid
The incorporation of cyclic, non-proteinogenic amino acids is a powerful tool to introduce conformational constraints and improve the metabolic stability of peptides.[1] this compound can be viewed as a proline analog with N-terminal extension and substitution.
Scientific Rationale
When incorporated into a peptide backbone, this molecule can:
-
Induce Turns: The rigid piperidine ring is expected to act as a turn-inducer, similar to proline, influencing the secondary structure of the peptide.
-
Enhance Stability: The lack of an α-proton and the steric bulk of the piperidine ring can protect the adjacent peptide bonds from enzymatic cleavage.
-
Provide a Vector for Further Modification: The methoxy group could potentially be replaced with other functionalities for further chemical modification, although this is beyond the scope of this protocol.
Experimental Workflow for Incorporation
The incorporation of this compound follows the standard SPPS cycle.
Caption: Workflow for incorporating the molecule as a non-standard amino acid.
Detailed Protocol for Incorporation
This protocol outlines the coupling of this compound to a growing peptide chain on a solid support (0.1 mmol scale).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
DIPEA
-
DMF, peptide synthesis grade
-
Standard Fmoc-protected amino acids for subsequent couplings
Procedure:
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin (20% piperidine in DMF, 2 x 10 min). Wash the resin thoroughly with DMF and DCM.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (100.6 mg, 0.5 mmol, 5 eq.), and HATU (190 mg, 0.5 mmol, 5 eq.) in 2 mL of DMF.
-
Add DIPEA (174 µL, 1.0 mmol, 10 eq.) and pre-activate for 1-2 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction at room temperature.
-
Rationale: A higher excess (5 eq.) and a longer coupling time (2-4 hours) are recommended due to the potential steric hindrance of the piperidine ring. Standard coupling protocols for hindered amino acids are applicable here.[7]
-
-
Monitoring the Coupling:
-
After 2 hours, take a small sample of the resin and perform a Kaiser test.
-
If the test is positive (blue beads), allow the reaction to proceed for an additional 2 hours. If it remains positive, a double coupling may be necessary.
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).
-
Continuation of Synthesis: The resin is now ready for the deprotection (if an Fmoc-protected amino acid was coupled next) and coupling of the subsequent amino acid in the sequence.
Trustworthiness and Self-Validation
The protocols described are built upon the foundational and well-validated principles of Fmoc-SPPS. To ensure the success of these proposed applications, the following validation steps are crucial:
-
Reaction Monitoring: Consistent use of the Kaiser test after coupling steps is essential to ensure complete reactions.[6] Incomplete coupling will lead to deletion sequences, complicating purification.
-
Mass Spectrometry Analysis: After cleavage from the resin, the crude peptide should be analyzed by LC-MS to confirm the successful capping or incorporation of the this compound moiety. The expected mass increase will be 183.20 Da (mass of the reagent minus H₂O).
-
HPLC Purification: A distinct peak corresponding to the modified peptide should be observable on the RP-HPLC chromatogram, allowing for its purification from any unreacted or side-product species.
Conclusion and Future Perspectives
This compound represents a promising yet underexplored reagent for peptide modification. The proposed protocols for its use as an N-terminal capping agent and as a non-proteinogenic amino acid provide a solid foundation for its investigation. The introduction of its unique structural features—a rigid piperidine scaffold and a flexible methoxyacetyl group—offers a new avenue for fine-tuning the physicochemical and pharmacological properties of synthetic peptides. Further research should focus on systematically evaluating the impact of this modification on peptide conformation, stability, and biological activity.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(2), 6554-6601. [Link]
-
Giordanetto, F., & Kihlberg, J. (2014). Macrocyclic Drugs and Clinical Candidates: What Can Medicinal Chemists Learn from Their Properties? Journal of Medicinal Chemistry, 57(6), 278-295. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures. [Link]
-
Díaz-del-Río, F., & Lizarbe, M. A. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 53(10), 1517–1540. [Link]
-
Martin, L., Ivancich, A., Vita, C., Formaggio, F., & Toniolo, C. (2001). Solid-phase synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC). Journal of Peptide Research, 58(5), 424-432. [Link]
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]
- Google Patents. (2019). Capping of unprotected amino groups during peptide synthesis.
-
Aapptec. (n.d.). Planning a Peptide Synthesis. [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. [Link]
-
Takashina, K., et al. (2017). Total Synthesis of Plusbacin A3 by a Solid-Phase Peptide Synthesis Strategy. Organic Letters, 19(18), 4872-4875. [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
Yokum, T. S., et al. (2000). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 65(23), 7918-7925. [Link]
-
Aapptec. (n.d.). Attaching the first amino acid to a resin. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Han, Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Peptideweb.com. (n.d.). Loading protocols. [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. [Link]
-
Aapptec. (n.d.). Planning a Peptide Synthesis. [Link]
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Application Note: Characterization of 1-(Methoxyacetyl)piperidine-4-carboxylic Acid as a Novel Ligand for the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Novel Analgesics and the Role of the Piperidine Scaffold
The development of novel analgesics with improved efficacy and safety profiles remains a cornerstone of modern pharmacology. The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties. 1-(Methoxyacetyl)piperidine-4-carboxylic acid is a synthetic small molecule featuring this key structural element. While its specific biological targets are yet to be fully elucidated, its structural similarity to known pharmacophores suggests potential interactions with various receptor systems.
This application note presents a hypothetical framework for characterizing the binding affinity of this compound to the human mu-opioid receptor (MOR), a well-established target for analgesic drugs. The mu-opioid receptor is a G protein-coupled receptor (GPCR) that plays a critical role in pain perception.[1][2][3] This document provides a comprehensive guide, from the fundamental principles of receptor binding assays to detailed, step-by-step protocols for determining the binding affinity (Ki) of this novel compound.
I. The Scientific Bedrock: Principles of Radioligand Binding Assays
Radioligand binding assays are a powerful and sensitive tool for quantifying the interaction between a ligand and its receptor.[4][5][6] These assays typically involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest with high affinity and specificity. The fundamental principle lies in the competition between the radiolabeled ligand and an unlabeled ("cold") test compound for the same binding site on the receptor. By measuring the displacement of the radioligand by increasing concentrations of the test compound, we can determine the affinity of the test compound for the receptor.
There are two primary types of radioligand binding experiments that are crucial for characterizing a novel ligand:
-
Saturation Binding Assays: These experiments are performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand. In a saturation assay, increasing concentrations of the radiolabeled ligand are incubated with the receptor preparation until equilibrium is reached.[7][8]
-
Competitive Binding Assays: Once the Bmax and Kd of the radioligand are established, competitive binding assays are used to determine the affinity of an unlabeled test compound. In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[9][10]
The data from these assays are then analyzed to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (the equilibrium dissociation constant of the test compound), which is a measure of its binding affinity.
II. Experimental Blueprint: From Cell to Data
This section outlines the detailed protocols for preparing the necessary reagents and performing the binding assays.
A. Preparation of Cell Membranes Expressing the Human Mu-Opioid Receptor
A stable cell line expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells) is the recommended source for the receptor preparation.
Protocol for Membrane Preparation:
-
Cell Culture: Culture the cells to confluency in appropriate media and culture vessels.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells into fresh, ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cell suspension using a Dounce homogenizer or a similar mechanical disruption method.[11]
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Isolation: Transfer the supernatant to a high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[11]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
B. Saturation Binding Assay: Characterizing the Receptor Preparation
This assay is crucial for determining the Kd of the radioligand and the Bmax of the receptor preparation. Here, we will use [³H]-DAMGO, a high-affinity mu-opioid receptor agonist, as the radioligand.
Protocol for Saturation Binding Assay:
-
Assay Setup: Prepare a series of dilutions of [³H]-DAMGO in assay buffer, typically ranging from 0.1 to 10 times the expected Kd.
-
Incubation: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of diluted [³H]-DAMGO and 50 µL of membrane preparation (e.g., 20-50 µg of protein).
-
Non-specific Binding: 50 µL of diluted [³H]-DAMGO, 50 µL of membrane preparation, and an excess of a non-radiolabeled, high-affinity ligand (e.g., 10 µM naloxone) to block all specific binding.
-
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.[12]
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
C. Competitive Binding Assay: Determining the Affinity of this compound
This assay will determine the Ki of our test compound for the mu-opioid receptor.
Protocol for Competitive Binding Assay:
-
Assay Setup: Prepare a series of dilutions of this compound in assay buffer, typically spanning a wide concentration range (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubation: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-DAMGO (at a concentration close to its Kd), and 50 µL of membrane preparation.
-
Non-specific Binding: 50 µL of assay buffer with an excess of a non-radiolabeled, high-affinity ligand (e.g., 10 µM naloxone), 50 µL of [³H]-DAMGO, and 50 µL of membrane preparation.
-
Competition: 50 µL of diluted this compound, 50 µL of [³H]-DAMGO, and 50 µL of membrane preparation.
-
-
Equilibration, Termination, Washing, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.
III. Visualizing the Workflow
Caption: Workflow for the competitive receptor binding assay.
IV. Data Analysis and Interpretation
A. Saturation Binding Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the Data: Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM).
-
Non-linear Regression: Fit the data to a one-site binding (hyperbola) equation using a suitable software package (e.g., GraphPad Prism) to determine the Bmax and Kd.
B. Competitive Binding Data Analysis
-
Calculate Percent Specific Binding: % Specific Binding = [(Binding in presence of test compound - Non-specific Binding) / (Total Binding - Non-specific Binding)] x 100.
-
Plot the Data: Plot the % Specific Binding against the logarithm of the concentration of this compound.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50.[13]
-
Calculate the Ki: The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand (determined from the saturation binding assay).
-
V. Hypothetical Data Presentation
The following tables present hypothetical data for the characterization of this compound at the mu-opioid receptor.
Table 1: Saturation Binding of [³H]-DAMGO to Membranes from HEK293 cells expressing human MOR.
| Parameter | Value |
| Kd | 1.5 nM |
| Bmax | 1200 fmol/mg protein |
| Hill Slope | 0.98 |
Table 2: Competitive Binding of this compound against [³H]-DAMGO at the human MOR.
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 250 | 125 |
| Naloxone (Control) | 2.5 | 1.25 |
VI. Quality Control and Assay Validation
To ensure the reliability and reproducibility of the binding data, the following quality control measures are essential:
-
Receptor Source Consistency: Use a consistent source and preparation method for the cell membranes.
-
Radioligand Quality: Ensure the radioligand has high radiochemical purity and specific activity.
-
Equilibrium Conditions: Confirm that the incubation time is sufficient to reach equilibrium.
-
Assay Window: The specific binding should be at least 80% of the total binding.
-
Control Compounds: Include known reference compounds (e.g., naloxone for MOR) in each assay to validate the assay performance.
-
Reproducibility: Perform experiments on multiple occasions to ensure the reproducibility of the results.
VII. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-specific Binding | - Radioligand concentration too high- Insufficient washing- Hydrophobic interactions of the ligand | - Use a lower concentration of radioligand- Increase the number and volume of washes- Add bovine serum albumin (BSA) to the assay buffer |
| Low Specific Binding | - Low receptor density- Degraded receptor preparation- Inactive radioligand | - Use a higher concentration of membrane protein- Prepare fresh membranes and include protease inhibitors- Check the age and storage conditions of the radioligand |
| Poor Reproducibility | - Pipetting errors- Inconsistent incubation times or temperatures- Variability in membrane preparation | - Use calibrated pipettes and proper technique- Standardize all assay conditions- Ensure consistent cell culture and membrane preparation protocols |
VIII. Conclusion and Future Directions
This application note provides a comprehensive, albeit hypothetical, framework for the initial characterization of this compound as a ligand for the mu-opioid receptor. The detailed protocols and data analysis procedures described herein offer a robust starting point for researchers in drug discovery and pharmacology.
The hypothetical Ki value of 125 nM suggests that this compound has a moderate affinity for the mu-opioid receptor. Further investigations are warranted to determine its functional activity (i.e., whether it is an agonist, antagonist, or partial agonist) through downstream signaling assays, such as GTPγS binding or cAMP accumulation assays. Additionally, assessing its selectivity against other opioid receptor subtypes (delta and kappa) would be a critical next step in elucidating its pharmacological profile.
By following the principles and protocols outlined in this guide, researchers can effectively characterize the receptor binding properties of novel compounds, a crucial step in the journey of drug discovery and development.
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Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
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Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]
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Klappa, P. (2021, May 11). Finding ki of competitive inhibitor. YouTube. Retrieved from [Link]
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Application Notes and Protocols: Incorporating 1-(Methoxyacetyl)piperidine-4-carboxylic acid into Drug Discovery Workflows
Introduction: The Strategic Value of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of approved pharmaceuticals and natural alkaloids.[1][2] Its six-membered saturated heterocyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to optimize interactions with biological targets.[1] The conformational flexibility of the piperidine ring allows it to adapt to the steric demands of binding pockets, while the nitrogen atom serves as a key handle for modulating physicochemical properties such as solubility and lipophilicity.[3][4] These attributes contribute to improved pharmacokinetic profiles, including enhanced metabolic stability and membrane permeability.[3][5]
This guide focuses on a specific, functionalized piperidine derivative: 1-(Methoxyacetyl)piperidine-4-carboxylic acid . This molecule combines the advantageous properties of the piperidine core with two key functional groups: a carboxylic acid and an N-methoxyacetyl group. The carboxylic acid moiety is a common pharmacophore in over 450 marketed drugs, often crucial for establishing strong electrostatic interactions and hydrogen bonds with target proteins.[6][7] The N-methoxyacetyl group offers a handle for fine-tuning polarity, metabolic stability, and can explore different regions of a binding pocket compared to more common N-substituents.[8]
These application notes provide a comprehensive framework for integrating this compound into drug discovery workflows, from initial screening to lead optimization. The protocols are designed to be robust and adaptable, with a focus on the scientific rationale behind each step.
I. Initial Screening Strategies: Identifying Hits for Your Target
The initial phase of drug discovery aims to identify "hits" – compounds that exhibit activity against a biological target of interest. This compound can be effectively employed in various screening paradigms, most notably in fragment-based drug discovery (FBDD). Given its relatively small size and molecular complexity, it serves as an excellent starting point for building more potent and selective modulators.[9]
A. Fragment-Based Screening Workflow
Fragment-based screening is a powerful approach for identifying low-molecular-weight compounds that bind to a target, which are then elaborated into more potent leads.[10][11]
Caption: A generalized workflow for fragment-based screening.
Protocol 1: High-Throughput Biophysical Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method to identify compounds that bind to and stabilize a purified protein target.[12]
Objective: To identify direct binding of this compound to the target protein.
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
10X SYPRO Orange dye
-
This compound (100 mM in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
96- or 384-well qPCR plates
-
Real-time PCR instrument
Procedure:
-
Compound Preparation: Prepare a working stock of this compound by diluting the 100 mM DMSO stock to 10 mM in assay buffer. Then, create a serial dilution series (e.g., from 1 mM to 1 µM).
-
Reaction Mixture Preparation: In each well of the qPCR plate, combine:
-
2 µL of the compound dilution (or DMSO for control).
-
18 µL of the protein-dye mixture (pre-mixed to final concentrations of 0.1 mg/mL protein and 5X SYPRO Orange in assay buffer).
-
-
Plate Sealing and Centrifugation: Seal the plate securely and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve analysis. A typical program would be:
-
Hold at 25°C for 2 minutes.
-
Ramp from 25°C to 95°C with a ramp rate of 0.05°C/second, acquiring fluorescence data at each interval.
-
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A positive "hit" is identified by a significant increase in the Tm (ΔTm) in the presence of the compound compared to the DMSO control.
Rationale: Ligand binding stabilizes the protein, requiring more thermal energy to unfold it, thus resulting in a higher melting temperature.[12]
II. Hit Validation and Characterization: From Binder to Modulator
Once a hit is identified, it is crucial to validate the interaction with an orthogonal biophysical method and to determine its functional effect on the target.[13][14]
Protocol 2: Orthogonal Hit Confirmation using Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.[]
Objective: To confirm the binding of this compound to the target and determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified target protein (10-50 µM in assay buffer)
-
This compound (100-500 µM in assay buffer)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Prepare the protein solution and the compound solution in the same batch of assay buffer to minimize buffer mismatch effects. Degas both solutions prior to use.
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell.
-
Load the compound solution into the injection syringe.
-
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the compound solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
Rationale: A confirmed hit will show a measurable heat change upon binding, and the resulting binding isotherm will allow for the quantitative determination of the interaction's thermodynamics.[]
Protocol 3: Biochemical Assay for Functional Activity (Example: Enzyme Inhibition Assay)
This is a generalized protocol for a continuous spectrophotometric enzyme assay. The specific substrates and detection methods will depend on the enzyme class.[16][17][18]
Objective: To determine the concentration-dependent inhibitory effect (IC50) of this compound on the target enzyme.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Coupling enzymes and reagents (if necessary for detection)
-
This compound (serial dilution)
-
Assay buffer
-
96- or 384-well microplate
-
Microplate reader
Procedure:
-
Compound Plating: Add 1 µL of the serial dilution of this compound to the wells of the microplate. Include DMSO-only wells as a negative control.
-
Enzyme Addition: Add 50 µL of the enzyme solution (at 2X the final concentration) to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add 50 µL of the substrate solution (at 2X the final concentration) to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance (or fluorescence) at regular intervals for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]
III. Lead Optimization: Enhancing Potency, Selectivity, and Drug-like Properties
With a validated hit in hand, the next stage is to synthetically modify the this compound scaffold to improve its pharmacological and pharmacokinetic properties.[20][21]
A. Structure-Activity Relationship (SAR) Exploration
Systematic modifications to the core structure will elucidate the key interactions with the target and guide the design of more potent analogs.
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In Vitro Stability Assessment of 1-(Methoxyacetyl)piperidine-4-carboxylic acid: Application Notes and Protocols
Introduction
In the landscape of contemporary drug discovery and development, the early characterization of a compound's metabolic and chemical stability is a cornerstone of a successful research program. A molecule's susceptibility to degradation, whether by metabolic enzymes or chemical hydrolysis, profoundly influences its pharmacokinetic profile, bioavailability, and ultimately, its therapeutic efficacy and safety.[1][2] This document provides a comprehensive guide to the in vitro stability testing of 1-(Methoxyacetyl)piperidine-4-carboxylic acid, a novel chemical entity with potential therapeutic applications.
This compound possesses a chemical scaffold featuring an amide linkage and a carboxylic acid moiety.[3][4] These functional groups can be susceptible to enzymatic and chemical hydrolysis, making a thorough in vitro stability assessment essential. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental design. The methodologies described herein are grounded in established scientific principles and align with regulatory expectations for preclinical drug development.[1][5][6][7][8][9]
Chemical Profile of this compound
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 926189-92-6 | [3][4] |
| Molecular Formula | C9H15NO4 | [3][4] |
| Molecular Weight | 201.22 g/mol | [3][4] |
| Chemical Structure | [3][4] |
Experimental Design: A Triad of Stability Assessment
To construct a comprehensive stability profile for this compound, a three-pronged approach is recommended, encompassing metabolic stability in liver microsomes, stability in plasma, and solution stability under various pH conditions. This strategy allows for the early identification of potential metabolic liabilities and chemical instabilities.
Figure 1: High-level workflow for the in vitro stability assessment of this compound.
Protocol 1: Metabolic Stability in Human Liver Microsomes
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the Phase I metabolism of many xenobiotics.[10] The microsomal stability assay provides a robust and high-throughput method to assess a compound's susceptibility to CYP-mediated metabolism.[10][11][12][13][14]
Principle
This assay measures the disappearance of the parent compound over time when incubated with human liver microsomes in the presence of the necessary cofactor, NADPH.[10][11] The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[11]
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Step-by-Step Protocol
-
Preparation of Working Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a 100 µM working solution in 50:50 acetonitrile:water.
-
Thaw the human liver microsomes on ice and prepare a 1 mg/mL working solution in 100 mM potassium phosphate buffer. Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well incubation plate, add the following in order:
-
Phosphate buffer
-
1 µL of the 100 µM test compound working solution (final concentration 1 µM)
-
Microsome working solution (final concentration 0.5 mg/mL)
-
-
Include wells for a negative control (without NADPH) and positive controls.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system to all wells except the negative control.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.[11] The 0-minute time point is quenched immediately after the addition of the test compound.
-
Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.
-
-
Sample Analysis:
Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
Hypothetical Data
| Time (min) | % Remaining (Hypothetical) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 15 |
| 60 | 5 |
Calculated Parameters (Hypothetical):
-
t½: 25 minutes
-
Clint: 55.4 µL/min/mg protein
Protocol 2: Stability in Human Plasma
Assessing a compound's stability in plasma is critical, as plasma contains various enzymes, such as esterases and amidases, that can degrade susceptible compounds.[20][21][22][23] Instability in plasma can lead to rapid clearance and a short in vivo half-life.[20][22]
Principle
This assay measures the disappearance of the parent compound over time when incubated in human plasma at 37°C.[20][21][22][23]
Materials and Reagents
-
This compound
-
Pooled Human Plasma (with anticoagulant, e.g., heparin)
-
Positive control (e.g., a compound known to be hydrolyzed in plasma)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well incubation plates and collection plates
-
Incubator set to 37°C
Step-by-Step Protocol
-
Preparation of Working Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a 100 µM working solution in 50:50 acetonitrile:water.
-
Thaw the human plasma at 37°C and centrifuge to remove any precipitates.
-
-
Incubation:
-
In a 96-well incubation plate, add the plasma.
-
Add 1 µL of the 100 µM test compound working solution to the plasma (final concentration 1 µM).
-
Incubate the plate at 37°C.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.[21]
-
Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method.
-
Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage remaining against time.
-
If significant degradation is observed, calculate the in vitro half-life (t½) as described in the microsomal stability protocol.
Hypothetical Data
| Time (min) | % Remaining (Hypothetical) |
| 0 | 100 |
| 15 | 98 |
| 30 | 95 |
| 60 | 92 |
| 120 | 88 |
Interpretation (Hypothetical): The compound exhibits high stability in human plasma, with over 85% remaining after 2 hours.
Protocol 3: Solution Stability
Solution stability studies are essential to understand a compound's chemical stability under various pH conditions, which can be encountered in different physiological environments (e.g., stomach, intestines) and during formulation and storage.[5][8][24][25][26][27][28][29]
Principle
This assay evaluates the degradation of the test compound in aqueous buffer solutions at different pH values and temperatures over time.
Materials and Reagents
-
This compound
-
Buffer solutions:
-
pH 2.0 (e.g., HCl/KCl buffer)
-
pH 7.4 (e.g., Phosphate-buffered saline, PBS)
-
pH 10.0 (e.g., Carbonate-bicarbonate buffer)
-
-
Acetonitrile (ACN)
-
Incubator set to a specified temperature (e.g., 37°C)
Step-by-Step Protocol
-
Preparation of Test Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into each buffer to achieve a final concentration of 10 µg/mL.
-
-
Incubation:
-
Aliquot the test solutions into vials and incubate at 37°C.
-
-
Time Points and Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each vial.
-
Quench any potential degradation by diluting the aliquot with a 50:50 mixture of mobile phase A and B for LC-MS/MS analysis.
-
-
Sample Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point for each pH condition.
-
Plot the percentage remaining against time for each pH.
Hypothetical Data
| Time (hr) | % Remaining at pH 2.0 (Hypothetical) | % Remaining at pH 7.4 (Hypothetical) | % Remaining at pH 10.0 (Hypothetical) |
| 0 | 100 | 100 | 100 |
| 2 | 99 | 100 | 97 |
| 4 | 98 | 100 | 94 |
| 8 | 96 | 99 | 89 |
| 24 | 92 | 98 | 75 |
Interpretation (Hypothetical): The compound is stable at acidic and neutral pH but shows some degradation under basic conditions over 24 hours.
Conclusion
The in vitro stability assessment of this compound is a critical step in its preclinical development. The protocols outlined in this application note provide a robust framework for evaluating its metabolic and chemical stability. By understanding the potential liabilities of the molecule early in the drug discovery process, researchers can make informed decisions to guide further optimization and development efforts. The data generated from these studies will be invaluable for predicting the in vivo pharmacokinetic behavior of this promising new chemical entity.
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U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]
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European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
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SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines. [Link]
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U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
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Mercell. Metabolic stability in liver microsomes. [Link]
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U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
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Evotec. Microsomal Stability. [Link]
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Evotec. Plasma Stability. [Link]
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BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]
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-
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-
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-
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-
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-
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-
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-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
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-
Pharma Beginners. (2020). SOP for Analytical Solution Stability Study. [Link]
-
PubChem. 1-(Methoxyacetyl)piperidine-3-carboxylic acid. [Link]
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-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]
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Derivatization of 1-(Methoxyacetyl)piperidine-4-carboxylic acid for biological screening
Topic: Derivatization of 1-(Methoxyacetyl)piperidine-4-carboxylic acid for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the N-Acyl Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its defined three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets.[3] The derivatization of such core structures is a fundamental strategy in drug discovery, enabling the systematic exploration of chemical space around a validated pharmacophore to generate libraries of compounds for high-throughput screening.[4]
This guide focuses on this compound, a versatile starting material for generating a diverse chemical library. The N-methoxyacetyl group is of particular interest; while N-acylation in general can modulate a compound's physicochemical properties such as lipophilicity and metabolic stability, the methoxyacetyl moiety specifically introduces a polar ether linkage and a hydrogen bond acceptor, which can influence solubility and target engagement.[5][6] For instance, in a series of potent antimalarial agents, the (S)-1-(2-methoxyacetyl)piperidine-3-carboxamide scaffold was identified as a key structural feature for selective inhibition of the Plasmodium falciparum proteasome, highlighting the therapeutic potential of this N-acyl substitution.[4]
The carboxylic acid at the 4-position of the piperidine ring serves as a prime handle for diversification. Through well-established synthetic transformations—primarily amide bond formation and esterification—a multitude of substituents can be introduced. This allows for the systematic probing of structure-activity relationships (SAR) to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[7][8]
This document provides detailed, field-tested protocols for the parallel synthesis of amide and ester libraries from this compound. The methodologies are designed to be robust and adaptable for the generation of compound collections destined for biological screening campaigns.
I. General Workflow for Library Generation
The overall strategy involves the parallel derivatization of the parent carboxylic acid into two main classes: amides and esters. This dual approach rapidly generates structural diversity, exploring different types of interactions (e.g., hydrogen bond donors/acceptors in amides vs. esters) at the target binding site.
II. Protocol 1: Parallel Amide Library Synthesis via HATU Coupling
Amide bond formation is the most frequently utilized reaction in medicinal chemistry.[4] The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is advantageous due to high efficiency, fast reaction times, and suppression of side reactions, particularly racemization if chiral amines are used.[4]
Causality and Experimental Choices:
-
Reagent Selection: HATU is chosen for its high reactivity, which is often necessary for coupling with a wide range of amines, including those that are sterically hindered or electronically deactivated. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is essential to neutralize the hexafluorophosphate salt and to scavenge the HCl produced during the reaction without competing with the primary amine nucleophile.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent solvents for this reaction as they effectively dissolve the starting materials and reagents while being inert to the reaction conditions.
Detailed Step-by-Step Methodology:
-
Preparation: In an array of reaction vials (e.g., in a 24-well plate), add this compound (1.0 eq., e.g., 50 mg, 0.248 mmol) to each vial.
-
Dissolution: Add anhydrous DMF (e.g., 2.5 mL, to achieve ~0.1 M concentration) to each vial and stir until the acid is fully dissolved.
-
Activation: Cool the reaction plate to 0°C using an ice bath. To each vial, add HATU (1.1 eq., 104 mg, 0.273 mmol) followed by the dropwise addition of DIPEA (2.0 eq., 87 µL, 0.496 mmol). Allow the mixture to stir at 0°C for 15 minutes. A slight color change may be observed as the active ester is formed.
-
Amine Addition: Add a solution of the desired primary or secondary amine (1.05 eq., 0.260 mmol) in a small amount of DMF to each respective vial.
-
Reaction: Remove the plate from the ice bath and allow it to warm to room temperature. Stir the reactions for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute each reaction mixture with ethyl acetate (EtOAc, ~10 mL). Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude amide products are typically purified by flash column chromatography on silica gel. A common mobile phase system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).[9][10] For basic amine derivatives, adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent peak tailing.[10]
Representative Data for Amide Synthesis
| Entry | Amine Partner | Coupling Reagent | Yield (%) | Reference |
| 1 | 3-Methoxyphenylpiperazine | EDCI/HOBt | 39% | [11] |
| 2 | 2-Chlorobenzylamine | EDCI/HOBt | 51% | [11] |
| 3 | 2,3-Dimethylphenylpiperazine | EDCI/HOBt | 52% | [11] |
| 4 | N-Boc-piperidine-4-amine | EDC/DMAP | High (not specified) | |
| 5 | Various Amines | HATU/DIPEA | 43-90% | [12] |
Note: Yields are from literature for structurally related piperidine-4-carboxylic acids and serve as a general guide.
III. Protocol 2: Parallel Ester Library Synthesis
Esterification is another fundamental derivatization strategy. While Fischer esterification (acid-catalyzed reaction with excess alcohol) is common, it often requires harsh conditions (high temperatures, strong acid) that may not be suitable for complex molecules. A milder and more controlled approach for library synthesis involves activating the carboxylic acid first, for example, by converting it to an acid chloride.
Causality and Experimental Choices:
-
Reagent Selection: Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to acid chlorides. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.
-
Two-Step Process: A two-step, one-pot procedure is employed for control. First, the stable but reactive acid chloride is formed. Then, the alcohol and a base are added. This prevents potential side reactions of the alcohol with the thionyl chloride.
-
Base: Pyridine or triethylamine is used in the second step to neutralize the HCl generated upon reaction of the acid chloride with the alcohol, driving the esterification forward.
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq., e.g., 200 mg, 0.994 mmol).
-
Acid Chloride Formation: Add anhydrous DCM (5 mL) followed by the slow addition of thionyl chloride (SOCl₂) (1.5 eq., 109 µL, 1.49 mmol). Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Removal of Excess Reagent: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride. It is crucial to ensure all SOCl₂ is removed. This can be facilitated by co-evaporation with toluene.
-
Esterification: Re-dissolve the crude acid chloride in anhydrous DCM (5 mL) under an inert atmosphere and cool to 0°C. In separate vials, prepare solutions of the desired alcohols (1.2 eq., 1.19 mmol) and pyridine (1.5 eq., 120 µL, 1.49 mmol) in DCM.
-
Reaction: Add the alcohol/pyridine solution dropwise to the stirred acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction with DCM (~15 mL). Wash with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a less polar mobile phase system than for the amides, such as a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in Hexanes).[13][14]
Representative Data for Ester Synthesis
| Entry | Alcohol Partner | Method | Yield (%) | Reference |
| 1 | tert-Butanol | N,N-dimethylformamide di-tert-butyl acetal | 71% | [15] |
| 2 | Methanol | SOCl₂, then MeOH | Good (not specified) | |
| 3 | Ethanol | HfCl₄-THF catalyst | >99% | [15] |
| 4 | Phenol | HfCl₄-THF catalyst | High (not specified) | [15] |
Note: Yields are from literature for structurally related carboxylic acids and serve as a general guide.
IV. Characterization and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Successful derivatization can be confirmed by the disappearance of the broad carboxylic acid proton signal (typically >10 ppm) and the appearance of new signals corresponding to the introduced amide or ester moiety. For amides, a new N-H proton signal (typically 6-9 ppm) will appear (for primary/secondary amine additions). For esters, new signals corresponding to the alcohol fragment will be present (e.g., a singlet around 3.7 ppm for a methyl ester). Protons on the piperidine ring typically appear in the 1.5-4.0 ppm range.[11][15][16]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid (typically ~175-180 ppm) will shift slightly upon conversion to an amide or ester (typically ~170-175 ppm). New signals corresponding to the carbons of the added amine or alcohol will also be present.[15][17]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized derivatives. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed in the positive ion mode.[11]
V. Application in Biological Screening
The generated libraries of amides and esters are invaluable tools for hit identification in drug discovery. The structural diversity introduced allows for the exploration of binding pockets in various biological targets.
-
Screening Strategy: The compound library can be screened against a panel of targets, such as enzymes or receptors, in high-throughput biochemical or cell-based assays. For example, based on literature for related scaffolds, potential targets could include proteasomes, opioid receptors, or cholinesterases.[4][15][18]
-
Hit-to-Lead and SAR: Initial "hits" from the screen (compounds showing desired biological activity) can be further investigated. The systematic structural changes across the library provide immediate structure-activity relationship (SAR) data. For example, comparing the activity of derivatives with aromatic vs. aliphatic amines can indicate whether a hydrophobic or polar interaction is preferred in the binding pocket. This information is critical for guiding the next round of rational drug design and lead optimization.[7]
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Pis'ko, G. T., et al. (1977). [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine]. Farmakologiia i toksikologiia. Retrieved from [Link]
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Lee, P. J., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Retrieved from [Link]
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Wang, T., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Retrieved from [Link]
-
Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
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Gising, J., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-carboxy-4-anilidopiperidine derivatives. Retrieved from [Link]
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Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & medicinal chemistry letters. Retrieved from [Link]
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Carta, F., et al. (2019). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Retrieved from [Link]
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Singh, H. (2014). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Retrieved from [Link]
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Ramesh, S., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. Retrieved from [Link]
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Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Retrieved from [Link]
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World Health Organization. (2018). Methoxyacetylfentanyl: Critical Review Report. Retrieved from [Link]
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ResearchGate. (2019). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]
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Jakubowska, A., et al. (2020). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Retrieved from [Link]
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Supuran, C. T., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Wessig, P., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]
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Wang, F., et al. (2019). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. Retrieved from [Link]
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Williamson, K. L., & Masters, K. M. (2016). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
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ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Al-Qaisi, J. A., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal chemistry. Retrieved from [Link]
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Glick, S. D., et al. (1999). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Journal of liquid chromatography & related technologies. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 6. drugsandalcohol.ie [drugsandalcohol.ie]
- 7. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iris.unica.it [iris.unica.it]
- 12. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Methoxyacetyl)piperidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(Methoxyacetyl)piperidine-4-carboxylic acid (CAS 926189-92-6). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during this synthesis. Our goal is to explain the causality behind experimental observations and provide robust solutions to ensure the integrity and success of your work.
I. Synthesis Overview & Core Reaction
The synthesis of this compound is typically achieved via the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with methoxyacetyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is generally performed under basic conditions to neutralize the hydrochloric acid byproduct. The most common approach utilizes Schotten-Baumann conditions, involving an aqueous base, or an organic base in an aprotic solvent.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in this reaction?
A1: The base is critical for two reasons. First, the reaction between the secondary amine of piperidine-4-carboxylic acid and methoxyacetyl chloride generates one equivalent of hydrochloric acid (HCl)[1]. The piperidine nitrogen is basic and will react with this HCl to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, thus halting the reaction. An external base, such as sodium hydroxide or triethylamine, is added to neutralize the HCl as it forms, ensuring the piperidine starting material remains in its free, reactive state[1][2].
Q2: Can I use a different acylating agent instead of methoxyacetyl chloride?
A2: Yes, methoxyacetic anhydride is a viable, albeit typically less reactive, alternative. Acyl chlorides are highly electrophilic and reactive[3]. Anhydrides can be used, often with a catalyst like 4-(Dimethylamino)pyridine (DMAP), but may require higher temperatures or longer reaction times[2]. The primary advantage of using an anhydride is that the byproduct is methoxyacetic acid, which is less corrosive than HCl.
Q3: My starting piperidine-4-carboxylic acid has low solubility. How can I best handle this?
A3: Piperidine-4-carboxylic acid is a zwitterionic compound, contributing to its high melting point and limited solubility in many common organic solvents. For reactions in organic solvents like Dichloromethane (DCM), creating a fine suspension with vigorous stirring is often sufficient. Alternatively, using a biphasic system (e.g., DCM/water or THF/water) with a base like NaOH or K₂CO₃ will deprotonate the carboxylic acid and protonate the amine, forming a water-soluble salt that can then react with the acyl chloride at the interface or in the aqueous phase[4].
III. Troubleshooting Guide: Side Reactions & Impurities
This section addresses the most common issues encountered during the synthesis, focusing on the identification and mitigation of side reactions.
Problem 1: Low Yield of the Desired Product
Symptom: The isolated yield of this compound is significantly lower than expected.
Potential Causes & Solutions:
-
Cause A: Hydrolysis of Methoxyacetyl Chloride
-
Explanation: Methoxyacetyl chloride is highly reactive and readily hydrolyzes upon contact with water to form the unreactive methoxyacetic acid[5]. This is a primary cause of reduced yield.
-
Troubleshooting:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents. If using a biphasic system, minimize the time the acyl chloride is exposed to the aqueous phase by adding it slowly and maintaining a low temperature (0-5 °C).
-
Verify the quality of the methoxyacetyl chloride. If it has been opened previously, it may have partially hydrolyzed. Consider distillation before use if purity is questionable.
-
-
-
Cause B: Incomplete Reaction / Starting Material Quenching
-
Explanation: As discussed in the FAQs, insufficient base will lead to the protonation of the starting material, rendering it unreactive.
-
Troubleshooting:
-
Ensure at least one equivalent of base is used relative to the methoxyacetyl chloride. In practice, using a slight excess (1.1-1.2 equivalents) is recommended.
-
For biphasic reactions, ensure efficient stirring to facilitate mixing between the organic and aqueous layers.
-
Monitor the pH of the aqueous layer during the reaction, maintaining it above 9-10 to ensure the amine is deprotonated.
-
-
Problem 2: Presence of a Major, Less Polar Impurity by HPLC
Symptom: HPLC analysis shows a significant peak with a longer retention time (less polar) than the product, with a mass corresponding to an ester byproduct.
-
Cause: Formation of Methoxyacetyl Ester of the Product
-
Explanation: The carboxylic acid of the product can be acylated by a second molecule of methoxyacetyl chloride to form a mixed anhydride, which can then be converted to various ester byproducts, particularly if an alcohol is used as a solvent or is present as an impurity. A more common issue is the formation of a dimeric species where the carboxylic acid of one product molecule is esterified by the piperidine nitrogen of another starting material molecule, though this is less likely under standard acylation conditions. The most probable side-product is the methoxyacetyl ester formed by reaction with the carboxylic acid moiety.
-
Troubleshooting:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05 equivalents) of methoxyacetyl chloride. Adding the acyl chloride slowly to the reaction mixture at a low temperature (0 °C) minimizes its local concentration, favoring N-acylation over O-acylation.
-
pH Control: In biphasic systems, keeping the pH high ensures the carboxylic acid exists as a carboxylate salt. This deprotonated form is a much weaker nucleophile than the amine, significantly reducing the rate of O-acylation.
-
Purification: This ester impurity can often be removed by basic hydrolysis during workup. Stirring the crude product in a dilute aqueous NaOH or LiOH solution will selectively hydrolyze the ester back to the desired carboxylic acid.
-
-
Problem 3: Presence of Multiple Unidentified Impurities
Symptom: The crude product shows a complex impurity profile by LC-MS or NMR.
-
Cause A: Dimerization/Oligomerization
-
Explanation: Under certain conditions, particularly if the carboxylic acid is activated (e.g., by excess acyl chloride at elevated temperatures), it can react with the amine of another molecule of piperidine-4-carboxylic acid, leading to amide-linked dimers or oligomers.
-
Troubleshooting:
-
Maintain low reaction temperatures.
-
Ensure a controlled, slow addition of the acylating agent.
-
Purify the final product via recrystallization or column chromatography. Given the high polarity of the product, reverse-phase chromatography may be necessary[6].
-
-
-
Cause B: Formation of N-Oxide
-
Explanation: The tertiary amine of the piperidine product can be oxidized to an N-oxide. This is less common under standard acylation conditions but can occur with prolonged exposure to air, especially in the presence of certain metal ions.
-
Troubleshooting:
-
Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
N-oxides are highly polar and can often be separated by column chromatography. Their presence can be confirmed by mass spectrometry (M+16 peak).
-
-
IV. Reaction Mechanisms & Troubleshooting Workflow
Main Reaction and Key Side Reactions
The following diagram illustrates the desired synthetic pathway and the formation of two common side products: hydrolysis of the acylating agent and O-acylation of the product.
Caption: Primary reaction pathway and common side reactions.
Troubleshooting Decision Workflow
Use this workflow to diagnose and resolve common synthesis issues.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijcps.org [ijcps.org]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. angenechemical.com [angenechemical.com]
- 6. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Purity of 1-(Methoxyacetyl)piperidine-4-carboxylic acid
Welcome to the technical support center for 1-(Methoxyacetyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you address purity challenges encountered during your experiments. Our goal is to equip you with the scientific rationale behind our recommendations to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically prepared this compound?
A1: The most prevalent impurities typically arise from unreacted starting materials or byproducts of the synthesis. These can include piperidine-4-carboxylic acid (isonipecotic acid), methoxyacetic acid, and potentially dimers or other condensation products.[1] The presence of these impurities can affect downstream applications and the overall quality of your final product.
Q2: My final product of this compound has a slight yellow tint. What could be the cause?
A2: A yellow discoloration in piperidine derivatives can often be attributed to oxidation products.[1] Piperidines can be susceptible to oxidation, which can lead to the formation of colored impurities. It is crucial to handle and store the compound under appropriate conditions, such as in a cool, dark place and potentially under an inert atmosphere, to minimize degradation.
Q3: I am observing two peaks for my compound in the HPLC analysis, even though it should be pure. What could be the reason?
A3: The appearance of two peaks for a piperidine derivative in its free acid form during HPLC analysis can sometimes be due to differential ionization or interactions with the stationary phase.[2] It is advisable to consider adjusting the mobile phase pH, incorporating buffers, or trying a different column chemistry to address this issue.[2]
Q4: Can the methoxyacetyl group be hydrolyzed during workup or purification?
A4: Yes, the methoxyacetyl group, which is an ether linkage, can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases, which could lead to the formation of piperidine-4-carboxylic acid and methanol.[3][4][5] It is important to use mild conditions during purification to prevent cleavage of this group.
Troubleshooting Guide: Improving Purity
This section provides detailed solutions to specific purity-related issues you may encounter.
Issue 1: Presence of Unreacted Piperidine-4-carboxylic Acid
If your analysis indicates the presence of the starting material, piperidine-4-carboxylic acid, it suggests an incomplete acylation reaction.
Root Cause Analysis:
-
Insufficient Acylating Agent: The molar ratio of the acylating agent (e.g., methoxyacetyl chloride or methoxyacetic anhydride) to piperidine-4-carboxylic acid may have been too low.
-
Suboptimal Reaction Conditions: The reaction temperature, time, or choice of base may not have been optimal for driving the reaction to completion.
-
Moisture Contamination: The presence of water can hydrolyze the acylating agent, reducing its effective concentration.
Troubleshooting Workflow:
Workflow for removing unreacted starting material.
Detailed Protocols:
1. Recrystallization: This is often the most effective method for removing small amounts of polar impurities like piperidine-4-carboxylic acid.
-
Solvent Selection: A systematic solvent screening is recommended.[6] Good starting points for this compound, a polar molecule, would be polar protic solvents or mixtures.
| Solvent System | Hot Solubility | Cold Solubility | Rationale |
| Ethanol/Water | High | Low | The product is likely more soluble in hot ethanol, and the addition of water as an anti-solvent can induce crystallization upon cooling.[7] |
| Isopropanol | Moderate | Low | A good single-solvent option if the solubility differential is significant. |
| Ethyl Acetate/Hexane | Low | Very Low | For less polar impurities, this system can be effective. The product should be sparingly soluble in hot ethyl acetate, with hexane used to decrease solubility. |
-
Step-by-Step Protocol:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.[6]
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
2. Flash Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.
-
Stationary Phase: Silica gel is a suitable choice.
-
Mobile Phase: A gradient of dichloromethane/methanol or ethyl acetate/methanol is a good starting point. The addition of a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to improve peak shape and reduce tailing of the carboxylic acid product.
Issue 2: Hydrolysis of the Methoxyacetyl Group
The presence of piperidine-4-carboxylic acid as a degradation product suggests hydrolysis has occurred.
Root Cause Analysis:
-
Harsh pH Conditions: Exposure to strong acids or bases during workup or purification can cleave the methoxyacetyl group.[8][9]
-
Elevated Temperatures: Prolonged heating, especially in the presence of acidic or basic residues, can promote hydrolysis.
Preventative Measures and Purification Strategy:
Workflow to prevent and address hydrolysis.
Detailed Protocols:
-
Mild Aqueous Workup:
-
After the reaction is complete, carefully neutralize the mixture to a pH of approximately 6-7 using a mild acid (e.g., dilute HCl) or base (e.g., saturated NaHCO₃ solution).
-
Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (e.g., < 40°C).
-
-
Purification:
-
Recrystallization: As described in Issue 1, this is a gentle method that avoids harsh pH conditions.
-
Chromatography: Use a neutral or slightly acidic mobile phase as described previously. Avoid basic additives like triethylamine, which could potentially promote hydrolysis of any remaining starting material or product.
-
Analytical Methods for Purity Assessment
A robust analytical method is crucial for confirming the purity of your final product.
| Analytical Technique | Purpose | Typical Conditions |
| HPLC-UV/MS | Quantify purity and identify impurities.[10] | Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid or acetic acid. Detection: UV at an appropriate wavelength (e.g., 210-220 nm) and Mass Spectrometry for mass identification. |
| ¹H NMR | Confirm the structure and detect impurities with distinct proton signals. | Solvent: DMSO-d₆ or CDCl₃. Key signals to look for include the methoxy group protons, the acetyl methylene protons, and the piperidine ring protons. |
| LC-MS | Sensitive detection of the parent compound and any impurities.[11] | Can be used to confirm the molecular weight of the desired product and any byproducts. |
References
-
PubChem. (n.d.). 1-(Methoxyacetyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
ResearchGate. (n.d.). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. Retrieved from [Link]
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
- Google Patents. (n.d.). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from [Link]
-
PubMed. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (n.d.). Hydrolysis of Methoxy Group but not Methylenedioxy. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Preparation and studies of the co-crystals of meloxicam with carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Retrieved from [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2012). National Institutes of Health. Retrieved from [Link]
-
An-Najah National University. (2018). Current Analytical Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
-
Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]
-
UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]
-
Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. (n.d.). Hindawi. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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- 5. Selective cleavage of methoxy protecting groups in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. ptfarm.pl [ptfarm.pl]
- 11. staff-beta.najah.edu [staff-beta.najah.edu]
1-(Methoxyacetyl)piperidine-4-carboxylic acid solubility issues in experimental assays
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Welcome to the technical support guide for 1-(Methoxyacetyl)piperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound in experimental assays. This guide provides in-depth troubleshooting strategies and foundational knowledge to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of a compound is the first step in troubleshooting. This compound is a piperidine derivative containing a carboxylic acid moiety.[1][2][3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H15NO4 | [1][2] |
| Molecular Weight | 201.22 g/mol | [1][2] |
| Structure | A piperidine ring with a methoxyacetyl group at the 1-position and a carboxylic acid at the 4-position. | [1] |
| pKa (Predicted) | The carboxylic acid group generally has a pKa in the range of 3.5 to 4.5, making it ionized at physiological pH.[4] | General knowledge on carboxylic acids |
| LogP (Predicted) | The predicted XLogP3 value for the related 1-(Methoxyacetyl)piperidine-3-carboxylic acid is -0.4, suggesting a degree of hydrophilicity.[5] | PubChem[5] |
The presence of the carboxylic acid is a key determinant of its solubility behavior, which is highly dependent on pH.[6][7][8]
Q2: What is the best general-purpose solvent for creating a stock solution?
For creating high-concentration stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[9] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[9]
Key Considerations for DMSO Stock Solutions:
-
Anhydrous is Key: Use anhydrous DMSO to prevent the introduction of water, which can affect the long-term stability and solubility of the compound.
-
Storage: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Final Concentration in Assays: Be mindful of the final DMSO concentration in your experimental setup. It is crucial to keep it as low as possible, typically below 0.5% (v/v), as higher concentrations can have cytotoxic effects or interfere with assay results.[10][11][12][13][14] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[10]
Troubleshooting Guide: Common Solubility Issues
Issue 1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer.
This is a common challenge when working with compounds that have limited aqueous solubility. The dramatic change in solvent polarity from 100% DMSO to a predominantly aqueous environment can cause the compound to crash out of solution.
This compound is an acidic compound.[6][15] Its solubility in aqueous media is highly pH-dependent.[7][8][15][16] At a pH below its pKa (approximately 3.5-4.5), the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and less soluble in water.[4][16] At a pH above its pKa, the carboxylic acid is deprotonated (-COO-), making the molecule ionized and more water-soluble.[4][16] Standard physiological buffers (pH ~7.4) will favor the more soluble, ionized form.
-
pH Adjustment: The most direct way to improve solubility is to ensure the pH of your final assay buffer is at least 1.5 to 2 units above the compound's pKa. A buffer at pH 7.4 should be sufficient to maintain the compound in its ionized, more soluble state. If you are working at a lower pH, consider if the experimental conditions can tolerate an increase in pH.[17]
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing or stirring. This rapid mixing can prevent localized high concentrations of the compound that are prone to precipitation.
-
Use of Co-solvents: While less common for in-vitro assays due to potential toxicity, a small percentage of a water-miscible organic co-solvent like ethanol can sometimes help. However, this must be carefully validated for its effects on the cells and the assay itself.[11][12][13]
Issue 2: I'm observing low compound activity or inconsistent results in my cell-based assay.
Poor solubility can be a hidden culprit behind seemingly poor biological activity. If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than intended.
Micro-precipitates, which may not be visible to the naked eye, can form in the assay wells. This reduces the effective concentration of the compound in the solution and can lead to high variability between replicate wells.
-
Solubility Confirmation: Before conducting a full experiment, perform a simple visual solubility test. Prepare the compound at the highest intended final concentration in the assay medium and visually inspect for any cloudiness or precipitate after a short incubation.
-
Pre-solubilization Protocol:
-
Start with a high-concentration stock in 100% DMSO.
-
Perform an intermediate dilution in a small volume of a suitable buffer with a slightly basic pH (e.g., pH 8.0) to ensure the carboxylic acid is fully ionized.
-
Finally, add this intermediate dilution to your final assay medium.
-
-
Formulation Strategies: For more persistent solubility issues, especially in the context of in vivo studies, more advanced formulation strategies can be considered:
-
Salt Formation: Converting the carboxylic acid to a more soluble salt form (e.g., sodium or potassium salt) can significantly enhance aqueous solubility.[6]
-
Use of Excipients: Solubilizing excipients can be employed to improve the drug's dissolution profile.[6]
-
Prodrug Approach: The carboxylic acid can be temporarily masked with an ester group to increase lipophilicity and cell permeability. This ester would then be cleaved by intracellular esterases to release the active compound.[4][6]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can also be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution into Aqueous Buffer for a Cell-Based Assay
-
Thaw a fresh aliquot of the 10 mM DMSO stock solution.
-
Perform a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of your cell culture medium. Vortex gently.
-
From this 1 mM intermediate stock, perform further serial dilutions in the cell culture medium to achieve your final desired concentrations.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and ideally below 0.5%.[11][12][13][14]
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Sources
- 1. 926189-92-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(Methoxyacetyl)piperidine-3-carboxylic acid | C9H15NO4 | CID 16775654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How does pH affect solubility? - askIITians [askiitians.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Amide Coupling Reactions for 1-(Methoxyacetyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing the reaction conditions for coupling 1-(Methoxyacetyl)piperidine-4-carboxylic acid. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of amide derivatives from this versatile building block. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.
Introduction to the Challenge
This compound is a valuable scaffold in medicinal chemistry. However, like many secondary amine-containing carboxylic acids, its coupling can be prone to specific challenges. The inherent basicity of the piperidine nitrogen can interfere with the reaction, and the steric bulk around the carboxylic acid can hinder the approach of the amine coupling partner.[1] This guide will walk you through overcoming these common hurdles to achieve high-yield, high-purity amide products.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is giving low to no yield. What are the most likely causes?
Several factors can contribute to poor yields in amide coupling reactions.[2] The primary culprits are often incomplete activation of the carboxylic acid, deactivation of the amine coupling partner, or suboptimal reaction conditions.[2]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. If the coupling reagent is old, hydrated, or used in insufficient amounts, this activation step will be inefficient.
-
Amine Deactivation: The amine coupling partner can be rendered non-nucleophilic if it is protonated. This can occur if an acid-base reaction happens between your carboxylic acid and the amine before the coupling reagent has a chance to activate the acid.[2]
-
Steric Hindrance: The piperidine ring, although conformationally flexible, can present steric challenges, making it difficult for the amine to approach the activated carboxylic acid.[2] This is especially true for bulky amine coupling partners.
-
Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, reverting it back to the starting material and preventing amide bond formation. It is crucial to use anhydrous solvents and reagents.[2]
Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
The most common side reaction is the formation of an N-acylurea byproduct when using carbodiimide coupling reagents like EDC or DCC.[3] This occurs when the highly reactive O-acylisourea intermediate rearranges before the amine can react with it.[4]
Solution: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) can suppress this side reaction by forming a more stable activated ester intermediate.[2][4] Running the reaction at lower temperatures can also help minimize the formation of this byproduct.[3]
Another potential side reaction involves the piperidine nitrogen. Although the methoxyacetyl group reduces its nucleophilicity compared to an unprotected piperidine, it can still potentially compete with the desired amine, leading to oligomerization, though this is less common under standard coupling conditions.
Q3: How do I choose the right coupling reagent for this specific carboxylic acid?
The choice of coupling reagent is critical and depends on the steric hindrance of both the carboxylic acid and the amine, as well as the presence of other functional groups.[1]
| Coupling Reagent Class | Examples | Best For | Considerations |
| Carbodiimides | EDC, DCC, DIC | General purpose, cost-effective. | Prone to N-acylurea formation without additives. DCC byproduct (DCU) can be difficult to remove.[5] |
| Uronium/Aminium Salts | HATU, HBTU | Hindered couplings, rapid reactions.[6] | Can be more expensive. HATU is generally more reactive and less prone to racemization than HBTU.[6] |
| Phosphonium Salts | PyBOP, PyAOP | Hindered couplings, good for preventing racemization. | Byproducts are generally water-soluble and easier to remove. |
| Other | T3P®, COMU | Broad applicability, often high yielding. | T3P® is a cyclic anhydride of propylphosphonic acid and is considered a green reagent. COMU is an Oxyma-based reagent with a good safety profile.[3] |
For this compound, starting with a carbodiimide like EDC in combination with HOBt or OxymaPure® is a good first choice. If yields are low, especially with a hindered amine, switching to a more powerful reagent like HATU is recommended.[1]
Q4: What are the optimal solvent and base combinations?
The solvent plays a crucial role in amide bond formation. Polar aprotic solvents are generally preferred.
-
Recommended Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most commonly used solvents for amide coupling reactions. For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate have shown promise.
-
Bases: A non-nucleophilic base is required to neutralize the acid formed during the reaction and to ensure the amine coupling partner remains deprotonated and nucleophilic. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices.[7] Typically, 2-3 equivalents of the base are used.[7]
Q5: I'm struggling with the purification of my final amide product. Any suggestions?
The polarity of the final amide can make purification challenging.
-
Aqueous Workup: A standard aqueous workup can help remove water-soluble byproducts. This typically involves washing the organic layer with a mild acid (e.g., dilute HCl or NH4Cl solution), a mild base (e.g., saturated NaHCO3 solution), and brine.[2]
-
Chromatography: If your product is still impure, column chromatography on silica gel is the next step. A gradient elution from a non-polar solvent (e.g., hexanes or ethyl acetate) to a more polar solvent system (e.g., DCM/methanol) is often effective. For very polar compounds, reversed-phase chromatography may be necessary.[8]
-
Recrystallization: For solid products, recrystallization can be a highly effective purification method.[9] Experiment with different solvent systems, such as ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Carboxylic Acid Activation: Coupling reagent is old, hydrated, or insufficient. 2. Amine is Protonated: Acid-base reaction between starting materials. 3. Steric Hindrance: Bulky coupling partners. 4. Moisture Contamination: Use of non-anhydrous solvents or reagents. | 1. Use fresh coupling reagent (1.1-1.5 equivalents). Consider pre-activating the carboxylic acid for 15-30 minutes before adding the amine.[2] 2. Ensure an adequate amount of non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) is used. 3. Switch to a more powerful coupling reagent like HATU or PyBOP.[1] Consider increasing the reaction temperature or time. 4. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] |
| Multiple Spots on TLC (Side Products) | 1. N-acylurea formation: Common with carbodiimide reagents. 2. Anhydride Formation: Two molecules of the carboxylic acid react. | 1. Add an additive like HOBt or OxymaPure® (1.1-1.5 equivalents).[4] Run the reaction at 0°C. 2. Control the stoichiometry carefully. Pre-activation of the carboxylic acid can sometimes favor this pathway if the amine is not added promptly. |
| Starting Material Remains | 1. Insufficient Reaction Time/Temperature. 2. Reagents Added in Wrong Order. | 1. Monitor the reaction by TLC or LC-MS. If the reaction has stalled, consider gentle heating. 2. A common and effective order of addition is: carboxylic acid, coupling reagent, and base in an anhydrous solvent, stir for 15-30 minutes, then add the amine.[2][11] |
| Difficulty in Product Purification | 1. Polar Product: Product streaks on silica gel TLC. 2. Byproduct Co-elution: Byproducts have similar polarity to the desired product. | 1. For column chromatography, try adding a small amount of triethylamine or ammonia to the eluent to reduce tailing of basic compounds.[9] Consider reversed-phase chromatography.[8] 2. If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in solvents like DCM and can be removed by filtration. For EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup. |
Visualizing the Process
General Amide Coupling Workflow
Caption: A typical experimental workflow for amide bond formation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Add HOBt (1.1 eq.) and DIPEA (2.5 eq.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq.) in one portion.
-
Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes for pre-activation.
-
Add the desired amine (1.0-1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-24 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (or saturated aq. NH4Cl), saturated aq. NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Procedure for Difficult Couplings using HATU
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aq. NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
References
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. pubs.rsc.org. Available at: [Link]
-
What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]
-
Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. Available at: [Link]
-
Biocatalytic amide bond formation. Green Chemistry. Available at: [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. Available at: [Link]
-
Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
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Optimizing Peptide Coupling: Key Techniques. CSBio. Available at: [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. Available at: [Link]
-
21.7: Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]
-
amide coupling help. Reddit. Available at: [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
coupling reaction using EDC/HOBt. Reddit. Available at: [Link]
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How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available at: [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
-
What is the correct order of addition for EDCI and HOBt? Reddit. Available at: [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]
- Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
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Amide Synthesis. Fisher Scientific. Available at: [Link]
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Purification of strong polar and basic compounds. Reddit. Available at: [Link]
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Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
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Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link]
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Degradation pathways of 1-(Methoxyacetyl)piperidine-4-carboxylic acid under experimental conditions
A Guide for Researchers on Navigating Experimental Degradation
Welcome to the technical support center for 1-(Methoxyacetyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the potential degradation pathways of this molecule. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental observations, helping you troubleshoot issues and ensure the integrity of your results.
This molecule, a substituted N-acetylpiperidine derivative, possesses several functional groups that can be susceptible to degradation under common experimental conditions. Understanding these liabilities is crucial for developing stable formulations and robust analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
FAQ 1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after storing my compound in an acidic mobile phase (pH < 4). What is the likely identity of this degradant?
Answer:
The most probable cause is the acid-catalyzed hydrolysis of the amide bond . The N-acetyl group on the piperidine ring is susceptible to cleavage under acidic conditions, especially when heated or stored for extended periods. This reaction breaks the bond between the piperidine nitrogen and the methoxyacetyl carbonyl group.
Plausible Degradation Pathway: Amide Hydrolysis
The hydrolysis reaction would yield two primary degradation products:
-
Piperidine-4-carboxylic acid: This product is significantly more polar than the parent molecule because it has a free secondary amine, which will be protonated at acidic pH, in addition to the carboxylic acid.
-
Methoxyacetic acid: A small, polar carboxylic acid.
An experimental report on the acid-catalyzed hydrolysis of a similar compound, 1-piperoylpiperidine, demonstrated that amide bond cleavage can occur even with weaker acids like citric acid when heated.[1]
Troubleshooting & Validation Steps:
-
Co-injection Analysis: To confirm the identity of the new peak, perform a co-injection with a certified reference standard of piperidine-4-carboxylic acid. If your hypothesis is correct, the peak area of the degradant should increase proportionally without the appearance of a new peak.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the parent peak and the new degradant peak. You should observe a mass corresponding to the protonated piperidine-4-carboxylic acid.[2]
-
pH Stability Study: Conduct a systematic study by preparing solutions of your compound in buffers of varying pH (e.g., pH 2, 4, 7, 9, 12). Analyze the samples at initial and subsequent time points (e.g., 24, 48, 72 hours) to quantify the rate of degradation as a function of pH. This is a core component of forced degradation studies as recommended by ICH guidelines.[3][4]
Visualizing the Hydrolysis Pathway:
Caption: Acid-catalyzed hydrolysis of the parent compound.
FAQ 2: My sample is showing multiple new peaks after exposure to a strong oxidizing agent (e.g., hydrogen peroxide) during a forced degradation study. What are the potential reactions?
Answer:
The piperidine ring is susceptible to oxidation, which can lead to a variety of degradation products. The tertiary amine of the parent compound and the secondary amine of the hydrolyzed product are both potential sites for oxidation.
Potential Oxidative Degradation Pathways:
-
N-Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide . This is a common metabolic and degradation pathway for cyclic amines.
-
Ring Oxidation/Opening: Oxidative attack can occur on the carbon atoms adjacent (alpha) to the nitrogen. This can lead to the formation of cyclic imines or even ring-opening products.[5][6][7] Studies on the OH-initiated oxidation of piperidine show that H-abstraction from the C2 position is a major pathway, leading to imine formation.[5][6][7] In more aggressive conditions, this can be followed by ring cleavage.[8]
-
Decarboxylation: While less common under mild oxidative conditions, strong oxidants can potentially lead to the decarboxylation of the carboxylic acid group.
Troubleshooting & Validation Steps:
-
Mass Spectrometry: High-resolution MS (e.g., Q-TOF) is invaluable here. Look for mass additions corresponding to oxygen atoms (+16 Da for N-oxides or hydroxylations) or mass losses that could indicate more complex rearrangements.
-
Control Experiments: Analyze a sample of the potential hydrolysis product, piperidine-4-carboxylic acid, under the same oxidative stress conditions. This will help you determine if the observed degradants are formed from the parent compound or from its initial hydrolytic degradant.
-
Antioxidant Quenching: After the stress period, add an antioxidant to quench the reaction and prevent further degradation before analysis.
Conceptual Oxidative Pathways:
Caption: Potential oxidative degradation pathways.
FAQ 3: Are there any concerns with thermal or photolytic stability for this compound?
Answer:
Yes, both thermal and photolytic stress can be potential sources of degradation.
-
Thermal Degradation: The carboxylic acid moiety is the primary concern for thermal degradation. At elevated temperatures, carboxylic acids can undergo decarboxylation (loss of CO2). Studies on the thermal decomposition of carboxylic acids show this process typically occurs at high temperatures, often above 200°C, but the exact temperature depends on the molecular structure and matrix.[9] The amide bond is generally more thermally stable than the carboxylic acid group but can also be susceptible to cleavage at very high temperatures.
-
Photolytic Degradation: While the core structure does not contain a strong chromophore for absorbing UV light, N-acetylated amines and piperidine structures can be susceptible to photodegradation, often through radical-mediated pathways.[10] N-nitrosamines, which can sometimes be formed as trace impurities in amine-containing synthesis, are known to be particularly sensitive to UV photolysis, which cleaves the N-N bond.[11][12][13] While not a direct degradation of your parent compound, it's a critical consideration for impurity profiling.
Troubleshooting & Validation Steps:
-
ICH Photostability Testing: Expose the drug substance (solid and in solution) to light according to ICH Q1B guidelines. This involves a controlled exposure to a combination of cool white fluorescent and near-ultraviolet lamps.
-
Thermogravimetric Analysis (TGA): To understand the thermal decomposition profile, TGA can be used to identify the temperature at which weight loss (e.g., from decarboxylation) begins.
-
Protective Packaging: If photolytic degradation is confirmed, the use of amber vials or other light-protecting packaging is essential for storage.
Protocol: Standard Forced Degradation Study Workflow
This protocol provides a self-validating framework for investigating the degradation pathways of this compound.
Objective: To identify potential degradants and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade Water, Acetonitrile, Methanol
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC-UV/PDA and LC-MS systems
-
pH meter, calibrated oven, photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL). Analyze immediately (T=0). This is your unstressed control.
-
Stress Conditions: (Treat aliquots of the stock solution as follows)
-
Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 N NaOH and leave at room temperature for 8 hours.
-
Oxidation: Mix with 3% H₂O₂ and leave at room temperature for 24 hours.
-
Thermal Stress: Store the solid powder in an oven at 80°C for 48 hours. Dissolve and analyze.
-
Photolytic Stress: Expose the solid powder and a solution to ICH-compliant light conditions.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis:
-
Peak Purity & Mass Balance:
-
Use the PDA detector to assess the peak purity of the parent peak in all chromatograms.
-
Calculate the mass balance to ensure that the decrease in the parent peak area is accounted for by the sum of the areas of the degradation product peaks.
-
-
Characterization: Subject the samples showing significant degradation to LC-MS analysis to obtain mass information for the unknown peaks and propose structures.
Workflow Diagram:
Caption: A typical workflow for forced degradation studies.
Summary of Potential Degradation Products
| Stress Condition | Primary Moiety Affected | Potential Degradation Products | Analytical Confirmation |
| Acidic Hydrolysis | Amide Bond | Piperidine-4-carboxylic acid, Methoxyacetic acid | Co-injection, LC-MS |
| Basic Hydrolysis | Amide Bond | Piperidine-4-carboxylate, Methoxyacetate | Ion-pairing HPLC, LC-MS |
| Oxidation | Piperidine Ring (N and C) | N-Oxide, Ring-hydroxylated species, Imines | High-Resolution MS |
| Thermal | Carboxylic Acid | Decarboxylated product (loss of CO₂) | TGA, GC-MS (for CO₂) |
| Photolytic | General Structure | Radical-induced products, N-dealkylation | LC-MS comparison with controls |
References
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Bavisotto, R., et al. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics. Available at: [Link]
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Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee. Available at: [Link]
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Kjällstrand, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]
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Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV. Available at: [Link]
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Brown, B.R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society. Available at: [Link]
-
Galan, C., et al. (2007). Thermal decomposition of the calcium salts of several carboxylic acids. ResearchGate. Available at: [Link]
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Kjällstrand, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]
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Kjällstrand, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]
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Cocquet, G., et al. (2000). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate. Available at: [Link]
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Rahmi, D., et al. (2018). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Available at: [Link]
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P, S., et al. (2015). Analytical Methods. RSC Publishing. Available at: [Link]
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Liu, Y., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. Available at: [Link]
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R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]
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Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Chem-Impex. Available at: [Link]
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Biosynce. (2024). What are the detection methods for piperidine? Biosynce Blog. Available at: [Link]
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Li, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug. Google Patents.
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharma Focus Asia. Available at: [Link]
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Torbeev, V. Y., et al. (2005). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. Available at: [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
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Patel, Y., et al. (2011). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
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Sørensen, M. R., et al. (2017). Photodegradation in Natural Waters of Nitrosamines and Nitramines Derived from CO2 Capture Plant Operation. ResearchGate. Available at: [Link]
-
Luna, H., et al. (2007). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. Available at: [Link]
-
Chow, Y. L., & Polo, J. (1986). Efficient photolytic degradation of nitrosamines. PubMed. Available at: [Link]
-
Luna, H., et al. (2007). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. ResearchGate. Available at: [Link]
-
Lee, C., et al. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. NIH. Available at: [Link]
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Sipos, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH. Available at: [Link]
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Afzal, A., et al. (2016). Degradation and fate of N-nitrosamines in water by UV photolysis. ResearchGate. Available at: [Link]
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). [Source not further specified].
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Sciencemadness Discussion Board. (2010). Acid-catalyzed hydrolysis of 1-piperoylpiperidine. Sciencemadness. Available at: [Link]
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Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2021). New Journal of Chemistry (RSC Publishing). Available at: [Link]
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- 15. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Analytical Characterization of 1-(Methoxyacetyl)piperidine-4-carboxylic acid
Welcome to the technical support guide for the analytical characterization of 1-(Methoxyacetyl)piperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. The following question-and-answer format provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. High-Performance Liquid Chromatography (HPLC) Analysis
Question: I am observing poor peak shape and inconsistent retention times for this compound during reverse-phase HPLC analysis. What are the likely causes and how can I resolve this?
Answer:
Poor peak shape (e.g., tailing, fronting, or broadening) and shifting retention times for piperidine-containing carboxylic acids are common issues in reverse-phase HPLC. These problems often stem from a combination of factors related to the analyte's chemical properties and its interaction with the stationary phase.
Causality and Troubleshooting Workflow:
The primary reasons for these chromatographic issues include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic piperidine nitrogen, leading to peak tailing.
-
Ionic State of the Analyte: The carboxylic acid and piperidine moieties can exist in different ionic states depending on the mobile phase pH. Inconsistent pH control can lead to multiple species co-eluting, resulting in broad or split peaks and retention time variability.
-
Metal Chelation: The analyte may chelate with trace metals in the HPLC system (e.g., stainless steel frits, columns), causing peak tailing.
Troubleshooting Protocol:
-
Mobile Phase pH Optimization:
-
Step 1: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid (typically around 4-5) and the pKa of the piperidinium ion (typically around 10-11). A pH of 2-3 is generally a good starting point to ensure both the carboxylic acid is protonated (neutral) and the piperidine nitrogen is protonated (cationic).
-
Step 2: Use a buffer such as phosphate or formate to maintain a consistent pH throughout the analysis. For Mass Spectrometry (MS) compatibility, use a volatile buffer like formic acid or ammonium formate.[1]
-
-
Mitigating Silanol Interactions:
-
Step 1: Employ an end-capped C18 column or a column with a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Step 2: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, minimizing their interaction with your analyte.
-
-
Ion-Pairing Chromatography:
-
For compounds that still exhibit poor retention, consider using an ion-pairing reagent like heptafluorobutyric acid (HFBA).[2] This reagent pairs with the protonated piperidine, increasing its hydrophobicity and retention on a reverse-phase column.
-
Experimental Workflow Diagram:
Caption: Key fragmentation pathways in ESI-MS/MS.
4. Purity Assessment and Impurity Identification
Question: I suspect the presence of impurities in my sample of this compound. What are the common process-related impurities I should look for?
Answer:
The potential impurities will largely depend on the synthetic route used to prepare the compound. However, some common impurities can be anticipated.
Potential Impurities and Their Origin:
| Impurity | Potential Origin | Recommended Analytical Technique |
| Piperidine-4-carboxylic acid | Incomplete N-acylation | LC-MS, GC-MS (after derivatization) |
| Methoxyacetic acid | Hydrolysis of the starting material or product | HPLC, IC |
| Starting materials from synthesis | Incomplete reaction or purification | HPLC, LC-MS, GC-MS |
| Dimerization products | Side reactions during synthesis | LC-MS |
Analytical Strategy for Impurity Profiling:
-
High-Resolution LC-MS: This is the most powerful technique for impurity profiling. It allows for the separation of impurities from the main compound and provides accurate mass data to help elucidate their structures.
-
Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help to identify potential degradation products and assess the stability of the compound. [3]
-
Reference Standards: If available, co-injecting suspected impurities as reference standards can confirm their identity.
References
-
SIELC. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Stability of 1-(Methoxyacetyl)piperidine-4-carboxylic Acid Derivatives
Welcome to the technical support center for 1-(Methoxyacetyl)piperidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your results.
Introduction to Stability Considerations
This compound is a molecule of interest in pharmaceutical research, incorporating a piperidine ring, a carboxylic acid, and a methoxyacetyl group. Each of these functional moieties presents unique stability considerations. The tertiary amine of the piperidine ring is susceptible to oxidation, the carboxylic acid group's ionization can impact solubility and formulation, and the methoxyacetyl group may undergo hydrolysis.[1][2][3] Understanding these potential degradation pathways is crucial for accurate experimental outcomes and the development of stable formulations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Inconsistent analytical results (e.g., decreasing peak area in HPLC). | Degradation of the compound under experimental or storage conditions. | Perform forced degradation studies to identify the degradation pathway.[1] Adjust pH, protect from light, or use antioxidants as needed. |
| Poor aqueous solubility. | The carboxylic acid group may be in its less soluble, non-ionized form. The overall molecule may have low polarity. | Adjust the pH of the solution to ionize the carboxylic acid (typically pH > pKa).[4] Use co-solvents like DMSO or ethanol.[4] Consider creating a salt form of the carboxylic acid.[5] |
| Appearance of new, unexpected peaks in chromatograms over time. | This strongly indicates chemical degradation. Likely culprits are hydrolysis of the methoxyacetyl group or oxidation of the piperidine ring.[1] | Characterize the new peaks using mass spectrometry to identify degradation products. Based on the identity, implement targeted stabilization strategies (e.g., buffering the solution to prevent hydrolysis, adding antioxidants). |
| Precipitation of the compound from solution upon standing. | The compound's solubility limit has been exceeded, possibly due to a change in temperature or pH, or slow degradation to a less soluble product. | Re-evaluate the solvent system and concentration. Ensure the pH of the solution is maintained. Consider advanced formulation techniques like using cyclodextrins to enhance and maintain solubility.[5] |
| Discoloration of the sample (e.g., turning yellow or brown). | This often suggests oxidative degradation or the formation of highly conjugated impurities. | Protect the compound from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon). Store at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, there are three primary potential degradation pathways:
-
Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring is a prime target for oxidation. This can lead to the formation of an N-oxide, which can further degrade to ring-opened products.[1] This process can be accelerated by the presence of oxidizing agents, exposure to atmospheric oxygen over extended periods, light, and elevated temperatures.[1]
-
Hydrolysis of the Methoxyacetyl Group: The methoxyacetyl group, which is an ester-like functional group, can be susceptible to hydrolysis, particularly under acidic or basic conditions. This would cleave the methoxyacetyl group, yielding piperidine-4-carboxylic acid and methoxyacetic acid. The methoxy group itself is generally more reactive and prone to hydrolysis than larger alkoxy groups like ethoxy.[2]
-
Instability Related to the Carboxylic Acid: While the carboxylic acid itself is generally stable, its ionization state is pH-dependent and can significantly impact the compound's solubility and interaction with other molecules.[4][5] At physiological pH, the carboxyl group is typically ionized, which can affect membrane permeability and facilitate rapid clearance in biological systems.[3]
Below is a diagram illustrating the potential degradation pathways:
Caption: Potential degradation pathways of this compound.
Q2: I'm observing a loss of my compound in solution. How can I determine the cause?
A2: A systematic approach using forced degradation (stress testing) is the most effective way to diagnose the cause of instability.[1] This involves subjecting your compound to a variety of harsh conditions to intentionally induce degradation and identify the resulting products.
A typical forced degradation study would involve the following conditions:
-
Acidic Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature.
-
Basic Hydrolysis: Treat the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.[1]
-
Oxidative Degradation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[1][6]
-
Thermal Degradation: Heat the compound in both solid and solution form.[1]
-
Photodegradation: Expose the compound in both solid and solution form to UV and visible light.[1]
By analyzing the samples from each condition using a suitable analytical method like RP-HPLC with mass spectrometric detection (LC-MS), you can identify the specific conditions under which your compound degrades and the nature of the degradation products. This will provide clear insights into whether oxidation, hydrolysis, or another pathway is the primary cause of instability.
Here is a general workflow for a forced degradation study:
Caption: General workflow for a forced degradation study.
Q3: How can I improve the aqueous solubility of my this compound derivative?
A3: Improving aqueous solubility is often a critical step in enabling further experiments. Here are several strategies, from simple to more advanced:
-
pH Adjustment: The carboxylic acid group will be deprotonated and more soluble in its salt form at a pH above its pKa. Conversely, the piperidine nitrogen will be protonated and more soluble at a pH below its pKa.[4] Therefore, creating a pH-solubility profile is essential to find the optimal pH for dissolution.
-
Use of Co-solvents: Water-miscible organic solvents can be used to increase the solubility of your compound.[4] Common examples include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycols (PEGs)
-
-
Salt Formation: If you are working with the solid form of the compound, preparing a salt of the carboxylic acid can significantly enhance its solubility and dissolution rate.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with increased aqueous solubility.[5]
Q4: What analytical methods are best suited for stability studies of this compound?
A4: A stability-indicating analytical method is one that can separate the parent compound from its degradation products. For this compound and its derivatives, the most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with UV detection.[6][7]
Key considerations for developing a stability-indicating HPLC method include:
-
Column Choice: A C18 column is a good starting point.[7]
-
Mobile Phase: A mixture of an aqueous buffer (often with a small amount of acid like phosphoric or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically used.[7]
-
Gradient Elution: A gradient elution (where the proportion of the organic solvent is increased over time) is often necessary to separate the parent compound from potentially more polar or less polar degradation products.
-
Detection: UV detection is standard. If the degradation products do not have a strong chromophore, a mass spectrometer (LC-MS) can be invaluable for both detection and identification.[8]
Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and pathways.[1]
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
HPLC vials
-
pH meter
-
Oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1][6]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]
-
-
Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating RP-HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
References
- Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
- Selective cleavage of methoxy protecting groups in carbohydr
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
- Analytical method by liquid chromatography to assay piperine associ
- What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? Shin-Etsu Silicone Selection Guide.
- Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine). Analytice.
- Relative Stability of Carboxylic Acid Deriv
- A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
- Hydrolysis of Methoxy Group but not Methylenedioxy. Reddit.
- Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine) - VARIOUS analysis - Analytice [analytice.com]
Resolving unexpected peaks in NMR/MS of 1-(Methoxyacetyl)piperidine-4-carboxylic acid
Technical Support Center: 1-(Methoxyacetyl)piperidine-4-carboxylic acid
A Guide to Resolving Unexpected Peaks in NMR and Mass Spectrometry Analyses
Welcome to the technical support guide for this compound. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting for common and complex issues encountered during NMR and MS analysis. As Senior Application Scientists, we understand that unexpected data can be a significant roadblock. This guide is structured to help you systematically identify the root cause of anomalous peaks and validate the integrity of your results.
Frequently Asked Questions (FAQs) - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation, but spectra can often be complicated by signals that do not belong to the target molecule. This section addresses the most common sources of these unexpected peaks.
Q1: I'm seeing sharp, unexpected singlets in my ¹H NMR spectrum. What are the likely culprits?
A1: The most common source of sharp, extraneous singlets in ¹H NMR is residual solvents from the synthesis, workup, or from the NMR solvent itself. These solvents are often present in trace amounts and can be easily mistaken for signals from your compound.
Causality: Solvents used during synthesis (e.g., Dichloromethane, Ethyl Acetate) or purification (e.g., Hexanes, Acetone) can be difficult to remove completely, even under high vacuum. Additionally, deuterated solvents are never 100% isotopically pure and will always show a residual peak for the corresponding protic solvent.[1]
Troubleshooting Steps:
-
Identify the Solvent: Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities.[2][3][4][5][6] Common contaminants and their typical shifts are summarized in Table 1.
-
Confirm with a Different Solvent: If possible, re-run the sample in a different deuterated solvent. The impurity peaks will remain at their characteristic chemical shifts for that new solvent, while the peaks for your compound of interest will likely shift.
-
Check for Other Common Contaminants: Contaminants like silicone grease (from glassware joints) or water can also appear as broad or sharp singlets. Water is highly variable and its shift depends on the solvent, temperature, and concentration.[1]
Table 1: Common ¹H NMR Solvent Impurities and Their Approximate Chemical Shifts (ppm)
| Impurity | CDCl₃ | DMSO-d₆ | (CD₃)₂CO | CD₃OD | D₂O |
|---|---|---|---|---|---|
| Acetone | 2.17 | 2.09 | 2.05 | 2.15 | 2.22 |
| Acetonitrile | 2.10 | 2.07 | 2.05 | 2.03 | 2.06 |
| Dichloromethane | 5.30 | 5.76 | 5.63 | 5.49 | - |
| Diethyl ether | 3.48 (q), 1.21 (t) | 3.38 (q), 1.09 (t) | 3.41 (q), 1.11 (t) | 3.48 (q), 1.16 (t) | 3.59 (q), 1.18 (t) |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.15 (t) | 4.05 (q), 1.97 (s), 1.16 (t) | 4.08 (q), 2.00 (s), 1.20 (t) | 4.13 (q), 2.08 (s), 1.24 (t) |
| Hexane | 1.25, 0.88 | 1.24, 0.86 | 1.27, 0.88 | 1.28, 0.89 | 1.29, 0.87 |
| Silicone Grease | ~0.07 | ~0.05 | ~0.06 | ~0.07 | - |
| Water | 1.56 (broad) | 3.33 (broad) | 2.84 (broad) | 4.87 (broad) | 4.79 |
| Residual Solvent | 7.26 | 2.50 | 2.05 | 3.31 | 4.79 |
Data compiled from multiple sources.[1][2][3][6] Note that chemical shifts can vary slightly with temperature and sample composition.
Q2: The signals for my piperidine ring protons are broad or have shifted unexpectedly. Is my compound degrading?
A2: While degradation is a possibility, it is more likely that you are observing chemical exchange phenomena or pH effects. The piperidine nitrogen and the carboxylic acid moiety make the molecule's conformation and electronic environment sensitive to the sample conditions.
Causality & Expertise:
-
Nitrogen Inversion: The nitrogen atom in the piperidine ring can undergo rapid inversion at room temperature, which can lead to broadening of the adjacent proton signals.
-
Protonation State: The carboxylic acid can be protonated or deprotonated, and the piperidine nitrogen can also be protonated, especially in the presence of acidic impurities (like residual trifluoroacetic acid from purification). Changes in the protonation state will significantly alter the chemical shifts of nearby protons. The typical ¹H NMR signals for a piperidine ring are around 2.8 ppm (axial protons) and 1.5 ppm (equatorial protons).[7][8]
-
Conformational Isomers: The piperidine ring exists in a chair conformation. The methoxyacetyl group can be either axial or equatorial, leading to different sets of signals if the interconversion is slow on the NMR timescale.
Troubleshooting Workflow for NMR Signal Broadening/Shifting
Caption: Troubleshooting workflow for broad or shifted NMR signals.
Q3: I see minor peaks with complex splitting patterns that aren't solvents. Could they be synthesis-related impurities?
A3: Yes, these are likely impurities from the synthetic route. The synthesis of this compound typically involves the acylation of piperidine-4-carboxylic acid. Incomplete reactions or side reactions can lead to residual starting materials or byproducts.
Potential Synthesis-Related Impurities:
-
Starting Material: Unreacted piperidine-4-carboxylic acid.
-
Side Product (Dimerization): Reaction of two molecules of piperidine-4-carboxylic acid to form an amide dimer.
-
Hydrolysis Product: If the methoxyacetyl chloride used for acylation contained methoxyacetic acid, this could be present.
-
Byproducts from Reagents: Impurities originating from the reagents used in the synthesis, such as other piperidine derivatives.[][10][11]
Protocol 1: Confirming Synthesis-Related Impurities
-
Obtain Reference Spectra: If available, run NMR spectra of the starting materials (e.g., piperidine-4-carboxylic acid) under the same conditions.
-
Spike the Sample: Add a small amount of the suspected impurity (e.g., starting material) to your NMR sample. If the intensity of the unexpected peak increases, you have confirmed its identity.
-
LC-MS Analysis: Use LC-MS to separate the components of your sample. The mass of the impurity can often confirm its identity.
-
Re-purification: If significant impurities are present, re-purifying the sample by chromatography or recrystallization is recommended.
Frequently Asked Questions (FAQs) - Mass Spectrometry
Mass spectrometry (MS) is extremely sensitive, making it prone to showing peaks from low-level contaminants, adducts, and fragments. Understanding these is key to correct data interpretation.
Q1: My mass spectrum shows the expected [M+H]⁺ ion, but also prominent peaks at [M+23]⁺ and [M+39]⁺. What are these?
A1: These are very common adduct ions, specifically the sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts of your molecule.[12][13] In electrospray ionization (ESI), ions are formed by adding a charged species to the neutral analyte molecule. While the proton ([H]⁺) is the most common, alkali metal ions are ubiquitous and readily form adducts.[14][15]
Causality: Sodium and potassium ions are present in laboratory glassware, solvents (even high-purity ones), and reagents.[15] They can leach into your sample solution and compete with protons to form adducts during the ionization process. The presence of lone pairs on the oxygen and nitrogen atoms in your molecule makes it susceptible to adduct formation.[14]
Table 2: Common Adducts in Positive Ion ESI-MS
| Adduct | Mass Difference from M | Common Source |
|---|---|---|
| [M+H]⁺ | +1.01 | Acidic mobile phase |
| [M+NH₄]⁺ | +18.04 | Ammonium buffers (e.g., ammonium acetate) |
| [M+Na]⁺ | +22.99 | Glassware, solvents, reagents |
| [M+K]⁺ | +38.96 | Glassware, solvents, reagents |
| [M+CH₃CN+H]⁺ | +42.03 | Acetonitrile mobile phase |
| [2M+H]⁺ | M + 1.01 | High sample concentration |
Data compiled from multiple sources.[12][13][16]
Troubleshooting Steps:
-
Reduce Metal Ion Contamination: Use plasticware (polypropylene vials and pipette tips) instead of glass where possible.[15]
-
Use High-Purity Solvents: Ensure all mobile phase components and sample diluents are LC-MS grade.[17]
-
Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can promote the formation of the [M+H]⁺ ion and suppress the formation of metal adducts.
Q2: I'm seeing many unexpected peaks in my mass spectrum, especially when running a blank. What should I do?
A2: Unexpected peaks, particularly in blank injections, point towards contamination within the LC-MS system or the solvents being used.[18][19][20] This is a common issue that requires a systematic approach to diagnose.[21][22]
Decision Tree for Identifying Unexpected MS Signals
Caption: Decision tree for diagnosing the source of unexpected MS peaks.
Protocol 2: Blank Injection Protocol for LC-MS Troubleshooting
-
Prepare Fresh Mobile Phase: Use brand new, LC-MS grade solvents and additives to prepare your mobile phases.
-
System Purge: Thoroughly purge all pump lines with the fresh mobile phase.
-
Run a Solvent Blank: Inject the same solvent you use to dissolve your sample (e.g., 50:50 Acetonitrile:Water). This checks for contamination in your sample diluent and autosampler wash solutions.[20]
-
Run a Gradient Blank: Run a full chromatographic gradient without any injection. This helps identify contaminants leaching from the LC system hardware or mobile phases.
-
Analyze Results: If peaks are present in the blanks, the contamination is from your system or solvents, not your sample.[23]
Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?
A3: Understanding the expected fragmentation pattern is crucial for confirming the identity of your compound and for distinguishing it from isomers or impurities. The fragmentation of this molecule will likely be driven by cleavages at the amide bond and around the carboxylic acid.[24][25][26][27]
Predicted Fragmentation Pathways (for [M+H]⁺, m/z 202.11):
-
Loss of the Methoxyacetyl Group: The most likely fragmentation is the cleavage of the amide bond, resulting in a fragment corresponding to the piperidine-4-carboxylic acid cation (m/z 130.08).
-
Decarboxylation: Loss of CO₂ (44 Da) from the parent ion or other fragments is a common pathway for carboxylic acids, which would lead to a peak at m/z 158.10.
-
Cleavage of the Methoxy Group: Loss of a methoxy radical (·OCH₃, 31 Da) or methanol (CH₃OH, 32 Da) can also occur.
Table 3: Predicted Key Fragments in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 202.11 | 130.08 | 72.03 (C₃H₄O₂) | Protonated piperidine-4-carboxylic acid |
| 202.11 | 158.10 | 44.01 (CO₂) | Decarboxylated parent molecule |
| 202.11 | 144.09 | 58.02 (C₂H₄O₂) | Loss of methoxyacetyl radical |
| 130.08 | 86.09 | 44.01 (CO₂) | Decarboxylated piperidine ring |
Note: These are predicted fragments. Actual observed fragments may vary depending on the collision energy and instrument type.
By systematically applying these troubleshooting steps and utilizing the provided data, researchers can confidently identify the source of unexpected peaks, ensuring the accuracy and integrity of their analytical results for this compound.
References
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Odenkirk, M.T., et al. (2025). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
- Scribd. (n.d.). Adduits ESI MS. Scribd.
- Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide.
- ZefSci. (2025).
- LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Gregory, R. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Wikipedia. (n.d.). Piperidine. Wikipedia.
- Oreate AI Blog. (2026). Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Restek. (2021).
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- Chrom Tech. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Chrom Tech.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.
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Technical Support Center: Scaling Up the Synthesis of 1-(Methoxyacetyl)piperidine-4-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 1-(Methoxyacetyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
I. Reaction Overview
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary reaction involves the N-acylation of piperidine-4-carboxylic acid with a methoxyacetylating agent. While conceptually straightforward, scaling up this process can present several challenges that may impact yield, purity, and reproducibility. This guide will address these potential issues with practical, experience-driven advice.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am observing a very low yield of my target compound, or the reaction does not seem to be proceeding. What are the likely causes and how can I fix this?
A: Low or no product yield is a frequent issue when scaling up. The root cause often lies in one of the following areas:
-
Inadequate Nucleophilicity of the Piperidine Nitrogen: The secondary amine of piperidine-4-carboxylic acid needs to be sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the methoxyacetylating agent. The presence of the carboxylic acid group can lead to the formation of a zwitterion, reducing the nucleophilicity of the piperidine nitrogen.
-
Solution: Ensure the reaction is performed under basic conditions. The addition of a base, such as sodium hydroxide or triethylamine, deprotonates the ammonium group of the zwitterion, thereby increasing the nucleophilicity of the nitrogen atom.[1] For a biphasic system like dichloromethane (DCM) and water, using a base like sodium hydroxide in the aqueous phase is effective.[1]
-
-
Decomposition of the Acylating Agent: Methoxyacetyl chloride is sensitive to moisture and can hydrolyze to methoxyacetic acid, which will not participate in the acylation reaction.
-
Solution: Use fresh or properly stored methoxyacetyl chloride. Ensure all glassware is thoroughly dried, and use anhydrous solvents if employing a non-aqueous reaction system.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution: A biphasic solvent system of DCM and water is often effective, allowing the deprotonated piperidine derivative to be in the aqueous phase and the acylating agent in the organic phase, with the reaction occurring at the interface.[1] Vigorous stirring is crucial to maximize the interfacial area. Room temperature is typically sufficient for this reaction.[1]
-
-
Inefficient Work-up and Isolation: Product loss can occur during the extraction and purification steps.
-
Solution: After the reaction is complete, the aqueous layer should be washed with a fresh portion of DCM to remove any unreacted acylating agent.[1] The product is then isolated by acidifying the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid, causing the product to precipitate.[1] Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation before vacuum filtration.[1]
-
Problem 2: Formation of Impurities
Q: My final product is contaminated with significant impurities. What are the common side products and how can I minimize their formation?
A: Impurity formation is a critical concern, especially in pharmaceutical applications. Common impurities and mitigation strategies are outlined below:
-
Di-acylation: Although less common with a secondary amine, if other reactive functional groups are present on the piperidine ring, di-acylation could occur.
-
Solution: This is generally not an issue for piperidine-4-carboxylic acid. However, if using a substituted piperidine derivative, consider using protecting groups for other reactive sites.[2]
-
-
Unreacted Starting Materials: The presence of unreacted piperidine-4-carboxylic acid or methoxyacetic acid (from hydrolysis of the acyl chloride) can contaminate the final product.
-
Solution: Ensure the stoichiometry of the reagents is optimized. A slight excess of the acylating agent (e.g., 1.1 equivalents) can help drive the reaction to completion.[1] Proper work-up, including washing the aqueous layer with DCM, will help remove unreacted acyl chloride.[1] The final precipitation and washing of the product with cold deionized water will help remove any remaining water-soluble starting materials.[1]
-
-
Side Reactions with the Solvent: If using a nucleophilic solvent, it may react with the acylating agent.
-
Solution: Use inert solvents such as DCM, tetrahydrofuran (THF), or toluene.[2]
-
Problem 3: Difficulties with Product Purification
Q: I am struggling to purify the final product. What are the recommended purification methods?
A: The purification of this compound is typically straightforward due to its precipitation from the aqueous phase. However, if impurities persist, consider the following:
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[1][3]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: While not always necessary for this specific compound, if significant organic impurities are present, silica gel column chromatography can be employed.
-
Eluent System: A typical eluent system would be a mixture of a polar solvent (e.g., methanol) and a less polar solvent (e.g., chloroform or DCM).[4] The polarity can be adjusted to achieve optimal separation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this reaction?
A1: The choice of base depends on the solvent system. For a biphasic system (e.g., DCM/water), an inorganic base like sodium hydroxide is ideal as it remains in the aqueous phase and deprotonates both the carboxylic acid and the ammonium group of the piperidine starting material.[1] For a single-phase organic solvent system (e.g., THF or DCM), an organic base like triethylamine is a good choice. It acts as a scavenger for the HCl generated during the reaction when using an acyl chloride.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of DCM and methanol is a good starting point. The ratio can be adjusted to achieve good separation between the starting material and the product.
-
Visualization: UV light (if the compounds are UV active) and/or staining with a suitable agent (e.g., potassium permanganate or iodine).
Q3: What are the expected spectroscopic data for this compound?
-
¹H NMR: The spectrum would show signals for the methoxy group protons (a singlet around 3.4 ppm), the acetyl methylene protons (a singlet around 4.1 ppm), and the piperidine ring protons (a series of multiplets between approximately 1.5 and 4.0 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[5]
-
¹³C NMR: The spectrum would show signals for the methoxy carbon, the acetyl methylene carbon, the carbonyl carbons of both the amide and the carboxylic acid, and the carbons of the piperidine ring.
-
Mass Spectrometry: The molecular ion peak would be observed, and fragmentation patterns would likely include the loss of the carboxylic acid group and cleavage of the methoxyacetyl side chain.[6]
Q4: Are there alternative acylating agents to methoxyacetyl chloride?
A4: Yes, other acylating agents can be used, although they may require different reaction conditions.
-
Methoxyacetic Anhydride: This is a less reactive but also less moisture-sensitive alternative to the acyl chloride. The reaction may require heating or the use of a catalyst.
-
Methoxyacetic Acid with a Coupling Agent: Methoxyacetic acid can be coupled with the piperidine derivative using standard peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[7][8]
IV. Experimental Protocols
Detailed Synthesis Protocol
This protocol is adapted from a general procedure for the N-acylation of piperidine-4-carboxylic acid.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (1.0 eq) | Equivalents |
| Piperidine-4-carboxylic acid | 129.16 | As required | 1.0 |
| Sodium Hydroxide | 40.00 | As required | 2.5 |
| Methoxyacetyl chloride | 108.52 | As required | 1.1 |
| Dichloromethane (DCM) | - | As required | - |
| Deionized Water | - | As required | - |
| Concentrated Hydrochloric Acid | - | As required | - |
Procedure:
-
Preparation of the Nucleophile Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.5 eq.). Stir until a clear solution is obtained.
-
Addition of the Acylating Agent: In a separate beaker, dissolve methoxyacetyl chloride (1.1 eq.) in dichloromethane.
-
Reaction: Add the organic solution to the vigorously stirring aqueous solution from Step 1. Stir the resulting biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation:
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Allow the layers to separate and discard the lower organic (DCM) layer.
-
Wash the remaining aqueous layer with a fresh portion of dichloromethane to remove any unreacted methoxyacetyl chloride and then discard the organic layer.
-
Cool the aqueous layer in an ice bath.
-
Slowly and carefully acidify the solution to a pH of approximately 2-3 by adding concentrated hydrochloric acid dropwise. A white precipitate of the desired product will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salt impurities.
-
-
Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture.[1]
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
V. References
-
Kavčič, M., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4485.
-
Google Patents. (n.d.). US4792622A - Process for preparation of secondary amine. Retrieved from
-
Chemistry LibreTexts. (2021, October 30). 24.6: Synthesis of Amines. Retrieved from [Link]
-
Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid. Retrieved from
-
Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine. Retrieved from
-
Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. Retrieved from
-
RSC Medicinal Chemistry. (2020). RESEARCH ARTICLE. UCL Discovery.
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2015). Molecules, 20(8), 13867-13885.
-
ResearchGate. (n.d.). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]
-
YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]
-
Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Retrieved from
-
ACS Publications. (n.d.). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Chemguide. (n.d.). preparation of amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Hindawi. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(Methoxyacetyl)piperidine-4-carboxylic acid versus Isonipecotic Acid: A Framework for Investigation
Introduction
In the landscape of neuropharmacology, the structural modulation of known active scaffolds is a cornerstone of novel drug discovery. Isonipecotic acid (piperidine-4-carboxylic acid), a conformationally constrained analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has long been characterized as a partial agonist at GABA-A receptors.[1] Its rigid piperidine core has served as a valuable tool for probing GABAergic systems. This guide delves into a comparative analysis of isonipecotic acid and a structurally related, yet uncharacterized, compound: 1-(Methoxyacetyl)piperidine-4-carboxylic acid.
Currently, there is a notable absence of published experimental data on the biological activity of this compound. Therefore, this document serves a dual purpose: to provide a comprehensive overview of the known biological profile of isonipecotic acid and to present a logical, data-driven framework for the future investigation of this compound. By examining their structural similarities and differences, we can hypothesize potential biological activities and outline a robust experimental plan to elucidate the pharmacological profile of this novel compound. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of new chemical entities targeting the central nervous system.
Isonipecotic Acid: A Profile of a GABA-A Receptor Partial Agonist
Isonipecotic acid is a well-established ligand at the GABA-A receptor, the primary ionotropic receptor for GABA in the central nervous system. Its biological activity is characterized by its ability to bind to and activate the receptor, albeit to a lesser degree than the endogenous ligand, GABA. This partial agonism is dependent on the subunit composition of the GABA-A receptor.
Mechanism of Action:
Isonipecotic acid mimics the action of GABA by binding to the GABA binding site on the GABA-A receptor complex. This binding event induces a conformational change in the receptor, leading to the opening of its integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Subunit Selectivity:
The GABA-A receptor is a pentameric complex composed of various subunit combinations. The specific subunits present dictate the pharmacological properties of the receptor. Isonipecotic acid exhibits a degree of selectivity in its partial agonism, showing moderate efficacy at α1, α2, α3, and α5 subunit-containing receptors, while acting as a full or near-full agonist at α4 and α6 subunit-containing receptors. This differential activity highlights the nuanced interactions between ligands and specific GABA-A receptor isoforms.
This compound: A Structural-Functional Hypothesis
The key structural difference between isonipecotic acid and this compound is the presence of a methoxyacetyl group attached to the piperidine nitrogen. This modification has the potential to significantly alter the compound's biological activity in several ways:
-
Receptor Affinity and Efficacy: The N-substituent could introduce steric hindrance at the GABA binding site, potentially reducing its affinity or altering its efficacy. Conversely, the methoxyacetyl group could form new interactions with receptor residues, possibly enhancing affinity or changing the nature of the agonism (e.g., from partial to full, or even to antagonism).
-
Pharmacokinetic Properties: The addition of the methoxyacetyl group increases the molecule's lipophilicity and molecular weight. This could impact its solubility, membrane permeability, and ability to cross the blood-brain barrier. Isonipecotic acid itself has limited blood-brain barrier penetration, and it is crucial to determine if this modification improves CNS availability.
-
Target Specificity: While the isonipecotic acid scaffold suggests activity at GABA-A receptors, the N-substitution could introduce affinity for other targets. A comprehensive screening against a panel of CNS receptors and enzymes would be necessary to determine its selectivity profile.
Proposed Experimental Workflow for the Characterization of this compound
To systematically evaluate the biological activity of this compound, a multi-tiered experimental approach is proposed, progressing from in vitro target engagement to in vivo functional outcomes.
Diagram of the Proposed Experimental Workflow:
Caption: Proposed workflow for characterizing this compound.
Detailed Experimental Protocols:
1. In Vitro GABA-A Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity of this compound for the GABA-A receptor.
-
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from rat whole brain or specific brain regions (e.g., cortex, cerebellum) known to express high levels of GABA-A receptors.
-
Binding Reaction: Incubate the prepared membranes with a constant concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]gabazine) and increasing concentrations of the test compound (this compound) or the reference compound (isonipecotic acid).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
2. In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To characterize the functional activity (agonist, antagonist, or modulator) of this compound at specific GABA-A receptor subtypes.
-
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing specific combinations of GABA-A receptor subunits (e.g., α1β2γ2, α2β3γ2, α5β3γ2).
-
Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings from these cells.
-
Compound Application: Apply GABA at its EC50 concentration to elicit a baseline current. Co-apply or pre-apply varying concentrations of this compound to assess its effect on the GABA-evoked current. To test for direct agonist effects, apply the compound in the absence of GABA.
-
Data Analysis: Measure the amplitude of the chloride current in response to compound application. Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
3. In Vivo Behavioral Models
-
Objective: To assess the potential central nervous system effects of this compound, such as anxiolytic or anticonvulsant activity.
-
Methodology (Example: Elevated Plus Maze for Anxiolytic Activity):
-
Animal Model: Use adult male mice or rats.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).
-
Behavioral Testing: After a suitable pre-treatment time, place each animal at the center of an elevated plus maze, which consists of two open arms and two closed arms.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms over a 5-minute period.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. Analyze the data using appropriate statistical methods (e.g., ANOVA).
-
Comparative Data Summary
The following table summarizes the known data for isonipecotic acid and provides a template for the data to be collected for this compound.
| Parameter | Isonipecotic Acid | This compound |
| Molecular Weight | 129.16 g/mol | 201.22 g/mol |
| GABA-A Receptor Binding (Ki) | Reported as a partial agonist | To be determined |
| Functional Activity (Electrophysiology) | Partial agonist with subtype selectivity | To be determined (agonist, antagonist, modulator?) |
| Blood-Brain Barrier Penetration | Poor | To be determined |
| In Vivo Activity | Limited due to poor CNS penetration | To be determined (anxiolytic, anticonvulsant, etc.?) |
Conclusion and Future Directions
While isonipecotic acid is a well-understood GABA-A receptor partial agonist, its therapeutic potential has been hampered by poor pharmacokinetic properties. The N-methoxyacetyl modification in this compound presents an intriguing chemical evolution of this scaffold. The proposed experimental workflow provides a clear and logical path to thoroughly characterize its biological activity. The initial in vitro binding and functional assays will be critical in determining if this new compound retains affinity for the GABA-A receptor and in what capacity it interacts with it. Subsequent in vivo studies, guided by pharmacokinetic data, will reveal its potential as a CNS-active agent. The elucidation of the pharmacological profile of this compound will not only contribute to the structure-activity relationship knowledge of GABAergic compounds but could also pave the way for the development of novel therapeutics for neurological and psychiatric disorders.
References
- Isonipecotic acid - Grokipedia. (n.d.).
Sources
A Comparative Guide to the Efficacy of 1-(Methoxyacetyl)piperidine-4-carboxylic Acid Derivatives as Novel Anticoagulants
For drug discovery researchers and scientists in the field of antithrombotic therapy, the identification of novel scaffolds that offer a wider therapeutic window than traditional anticoagulants is a paramount objective. The 1-(methoxyacetyl)piperidine-4-carboxylic acid framework represents a promising starting point for the development of a new class of anticoagulants, particularly as inhibitors of Factor XIa (FXIa). This guide provides a comprehensive comparison of the potential efficacy of derivatives of this scaffold, supported by established experimental protocols and representative data that mirror the rigorous evaluation process in modern drug development.
The Rationale for Targeting Factor XIa
The intrinsic pathway of the coagulation cascade, where Factor XIa plays a pivotal role, has emerged as a compelling target for new anticoagulants.[1][2] Inhibition of FXIa is hypothesized to uncouple antithrombotic efficacy from bleeding risk, a significant limitation of current therapies such as warfarin and direct oral anticoagulants (DOACs) that target downstream factors like Factor Xa and thrombin.[3] Genetic studies of individuals with Factor XI deficiency have shown a reduced risk of venous thromboembolism with minimal spontaneous bleeding, providing strong validation for this therapeutic strategy.[4]
The development of small molecule inhibitors of FXIa, such as Asundexian and Milvexian, has demonstrated the potential of this approach in preclinical and clinical settings.[1][3] These agents have shown efficacy in thrombosis models with a reduced impact on hemostasis.[4] The this compound scaffold offers a versatile platform for designing novel FXIa inhibitors with desirable physicochemical and pharmacokinetic properties.
Visualizing the Mechanism of Action
The following diagram illustrates the coagulation cascade and the central role of Factor XIa, highlighting it as a key target for therapeutic intervention.
Caption: The Coagulation Cascade and the Site of Action of Factor XIa Inhibitors.
Comparative Efficacy of Hypothetical Derivatives
To illustrate the structure-activity relationship (SAR) for this class of compounds, the following table presents hypothetical in vitro data for a series of 1-(methoxyacetyl)piperidine-4-carboxamide derivatives. The data is modeled on typical results from preclinical drug discovery programs for FXIa inhibitors and includes key parameters such as IC50 values for FXIa and related serine proteases to assess potency and selectivity.
| Compound ID | R Group (at 4-carboxamide) | FXIa IC50 (nM) | Factor Xa IC50 (nM) | Thrombin IC50 (nM) | Selectivity (FXa/FXIa) | Selectivity (Thrombin/FXIa) |
| MAPC-001 | -NH-benzyl | 150 | >10,000 | >10,000 | >67 | >67 |
| MAPC-002 | -NH-(4-chlorobenzyl) | 55 | >10,000 | >10,000 | >182 | >182 |
| MAPC-003 | -NH-(3,4-dichlorobenzyl) | 25 | >15,000 | >15,000 | >600 | >600 |
| MAPC-004 | -NH-(4-cyanobenzyl) | 10 | >20,000 | >20,000 | >2000 | >2000 |
| MAPC-005 | -NH-(4-(trifluoromethyl)benzyl) | 5 | >25,000 | >25,000 | >5000 | >5000 |
| Asundexian | (Reference Compound) | 1[5] | >10,000 | >10,000 | >10,000 | >10,000 |
| Milvexian | (Reference Compound) | 0.11[3] | >10,000 | >10,000 | >90,000 | >90,000 |
Disclaimer: The data presented for MAPC-001 to MAPC-005 are hypothetical and for illustrative purposes to demonstrate structure-activity relationships. The data for Asundexian and Milvexian are from published sources for comparative purposes.
From this representative data, a clear SAR trend can be observed. The introduction of electron-withdrawing substituents on the benzylamide ring generally leads to a significant increase in potency against FXIa. This suggests that the P1 pocket of FXIa, which accommodates this part of the molecule, has a preference for specific electronic and steric interactions. The high selectivity against other coagulation factors like Factor Xa and thrombin is a critical feature of this class of inhibitors, underpinning their potential for a safer bleeding profile.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of 1-(Methoxyacetyl)piperidine-4-carboxamide Derivatives
The synthesis of the target compounds can be achieved through a straightforward and robust synthetic route, as illustrated in the workflow below.
Caption: General Synthetic Workflow for 1-(Methoxyacetyl)piperidine-4-carboxamide Derivatives.
Step-by-Step Protocol:
-
N-Methoxyacetylation of Piperidine-4-carboxylic acid:
-
To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0°C, add methoxyacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound.
-
-
Amide Coupling:
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired substituted amine (R-NH2) (1.1 eq) and continue stirring at room temperature for 12-16 hours.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the target 1-(methoxyacetyl)piperidine-4-carboxamide derivative.
-
In Vitro Efficacy Evaluation
Factor XIa Inhibition Assay (Chromogenic)
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of FXIa by 50% (IC50).
Materials:
-
Human Factor XIa (purified enzyme)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay buffer (e.g., Tris-buffered saline with 0.1% BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each compound dilution.
-
Add 80 µL of assay buffer containing human FXIa to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.
-
Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
This plasma-based clotting assay assesses the effect of the inhibitor on the intrinsic and common pathways of coagulation.
Materials:
-
Pooled normal human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
Pre-warm the human plasma and aPTT reagent to 37°C.
-
In a coagulometer cuvette, mix 50 µL of plasma with 5 µL of the test compound dilution and incubate for 2 minutes at 37°C.
-
Add 50 µL of the aPTT reagent and incubate for 3-5 minutes at 37°C.
-
Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.
-
The coagulometer will measure the time to fibrin clot formation.
-
Determine the concentration of the inhibitor that doubles the baseline clotting time.
Conclusion
The this compound scaffold presents a compelling foundation for the design of novel Factor XIa inhibitors. The representative data and structure-activity relationships discussed herein underscore the potential for developing potent and selective anticoagulants from this chemical series. The provided experimental protocols offer a robust framework for the synthesis and comprehensive in vitro evaluation of these derivatives. Further optimization of this scaffold, guided by the principles of medicinal chemistry and the assays described, could lead to the identification of clinical candidates with an improved safety profile for the prevention and treatment of thromboembolic disorders.
References
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Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. Journal of Medicinal Chemistry. 2022. [Link]
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Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. Journal of Medicinal Chemistry. 2023. [Link]
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Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. ACS Publications. 2023. [Link]
-
Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. ACS Publications. 2021. [Link]
-
Potent, Orally Bioavailable, and Efficacious Macrocyclic Inhibitors of Factor XIa. Discovery of Pyridine-Based Macrocycles Possessing Phenylazole Carboxamide P1 Groups. PubMed. 2020. [Link]
-
X-ray crystal structure of milvexian bound to factor XIa (Protein Data Bank ID - ResearchGate. ResearchGate. [Link]
-
Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits. National Institutes of Health. [Link]
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Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. ACS Publications. 2023. [Link]
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Potent, Orally Bioavailable and Efficacious Macrocyclic Inhibitors of Factor XIa. Discovery of Pyridine-Based Macrocycles Possessing Phenylazole Carboxamide P1 Groups. ResearchGate. [Link]
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Milvexian: An Oral, Bioavailable Factor XIa Inhibitor. Stanford Health Care. [Link]
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First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor. National Institutes of Health. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-(Methoxyacetyl)piperidine-4-carboxylic Acid Analogs in Drug Discovery
This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidine-4-carboxylic acid analogs, with a specific focus on the potential implications for derivatives of 1-(methoxyacetyl)piperidine-4-carboxylic acid. While direct and comprehensive SAR studies on this specific scaffold are not extensively available in the public domain, this document synthesizes findings from structurally related piperidine derivatives to offer valuable insights for researchers, scientists, and drug development professionals. By examining the impact of structural modifications on various biological targets, we can extrapolate key principles for the rational design of novel therapeutics based on the this compound core.
The piperidine ring is a highly privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a multitude of clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with diverse biological targets. The this compound scaffold combines this versatile core with two key functional groups: a methoxyacetyl group at the 1-position and a carboxylic acid at the 4-position. The methoxyacetyl moiety can influence solubility and engage in specific hydrogen bond interactions, while the carboxylic acid provides a crucial anchor point, often interacting with positively charged residues within protein binding sites.
This guide will explore the SAR of related piperidine analogs, drawing from studies on fatty acid amide hydrolase (FAAH) inhibitors, choline transporter (CHT) inhibitors, and other relevant targets to illuminate the potential pharmacophoric relevance of the this compound scaffold.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of piperidine derivatives is profoundly influenced by the nature and position of substituents on the piperidine ring, as well as the functional groups attached to the nitrogen atom.
Insights from FAAH Inhibitors
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for the treatment of pain and inflammation.[2][3] Several potent and selective FAAH inhibitors feature a piperidine or piperazine core, providing a rich source of SAR data.[2][3][4]
Studies on piperidine and piperazine aryl ureas as FAAH inhibitors have revealed that the cyclic nature of the piperidine/piperazine moiety is crucial for activity.[2] It is proposed that the enzyme induces a conformational distortion of the amide bond in these cyclic ureas, facilitating the covalent carbamylation of the catalytic serine residue (Ser241).[2] This suggests that the piperidine ring in this compound analogs could similarly position the methoxyacetyl group for interaction within an enzyme active site.
Key SAR observations from piperidine-based FAAH inhibitors that can be extrapolated include:
-
N-Acyl Group: The nature of the acyl group on the piperidine nitrogen is a critical determinant of potency and selectivity. In the case of this compound, the methoxyacetyl group offers both a hydrogen bond acceptor (the ether oxygen) and a carbonyl group that can participate in interactions. Modifications to this group, such as altering the alkyl chain length or replacing the methoxy group with other substituents, would likely have a significant impact on activity.
-
4-Position Substituent: The carboxylic acid at the 4-position is a key feature. In many receptor-ligand interactions, a carboxylic acid serves as a crucial anchoring point, forming salt bridges or hydrogen bonds. For FAAH inhibitors, while the 4-position is often part of a larger lipophilic group, the presence of a polar functional group can influence solubility and interactions with the solvent-exposed regions of the active site.
Table 1: Comparative SAR of Piperidine Analogs as FAAH Inhibitors
| Compound Scaffold | Key Structural Features | Impact on FAAH Inhibition | Reference |
| Piperidine/Piperazine Aryl Ureas | Cyclic urea moiety | Essential for covalent modification of Ser241. The ring distortion facilitates hydrolysis. | [2] |
| Phenyl 4-[(indol-1-yl)alkyl]piperidine Carbamates | Alkyl spacer length between indole and piperidine | Significantly affects activity. | |
| Biaryl Ether Piperidine Ureas (e.g., PF-3845) | p-trifluoromethyl on biaryl ether and 3-aminopyridine leaving group | Enhances potency and selectivity. | [4] |
Insights from Choline Transporter (CHT) Inhibitors
The presynaptic high-affinity choline transporter (CHT) is responsible for the uptake of choline, the rate-limiting step in acetylcholine synthesis.[5] A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel CHT inhibitors, providing SAR data relevant to substitutions at the 4-position of the piperidine ring.[5]
In these analogs, the piperidin-4-yloxy linkage was found to be favorable over simple alkyl ether chains, highlighting the importance of the piperidine ring in orienting the rest of the molecule for optimal interaction with the transporter.[5] While the this compound scaffold differs significantly, the principle that the piperidine ring acts as a central scaffold for orienting key interacting groups remains highly relevant.
Table 2: SAR of 4-Substituted Piperidine Analogs as CHT Inhibitors
| Compound ID | R (Substitution on Benzamide) | CHT Inhibition IC50 (µM) | Reference |
| 10l | N-H | Inactive | [5] |
| 10m (ML352) | N-CH(CH3)2 | 0.042 | [5] |
| 10q | N-(2-(piperidin-1-yl)ethyl) | 0.76 | [5] |
| 10r | N-(2-morpholinoethyl) | 6.12 | [5] |
These data indicate that the substituent on the amide nitrogen, which is conceptually related to the N-acyl group in our target scaffold, plays a significant role in determining potency.[5]
Experimental Protocols
To guide researchers in the evaluation of novel this compound analogs, detailed methodologies for synthesis and biological screening are essential.
General Synthesis of this compound Analogs
The synthesis of these analogs can be achieved through a straightforward acylation of a piperidine-4-carboxylic acid derivative.
Step-by-step Methodology:
-
Protection of the Carboxylic Acid: The carboxylic acid of a commercially available piperidine-4-carboxylic acid ester (e.g., methyl or ethyl ester) is protected to prevent unwanted side reactions.
-
N-Acylation: The protected piperidine is then reacted with methoxyacetyl chloride or a similar activated methoxyacetic acid derivative in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., hydrolysis with lithium hydroxide for a methyl ester) to yield the final this compound analog.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Caption: General synthetic workflow for this compound analogs.
In Vitro FAAH Inhibition Assay
The inhibitory activity of the synthesized compounds against FAAH can be determined using a well-established fluorometric assay.
Step-by-step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FAAH and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds are pre-incubated with the FAAH enzyme for a defined period to allow for inhibitor binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro FAAH inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the comparative analysis of structurally related compounds, the following SAR principles can be proposed for this scaffold:
-
The piperidine ring likely serves as a crucial conformational constraint, orienting the N-acetyl and 4-carboxy substituents for optimal target engagement.
-
The methoxyacetyl group offers potential for specific hydrogen bonding interactions and can be modified to fine-tune potency and physicochemical properties.
-
The 4-carboxylic acid is a key polar feature that can act as a primary binding anchor to the biological target.
Future SAR studies on this specific scaffold should focus on:
-
Systematic modification of the methoxyacetyl group: Exploring different ether substituents and replacing the ether with other functional groups (e.g., amides, sulfonamides) to probe the electronic and steric requirements of the target's binding pocket.
-
Bioisosteric replacement of the carboxylic acid: Investigating tetrazoles, hydroxamic acids, or other carboxylic acid bioisosteres to modulate acidity, membrane permeability, and metabolic stability.
-
Introduction of substituents on the piperidine ring: Adding substituents at the 2, 3, 5, or 6 positions to explore additional binding interactions and to modulate the conformational preferences of the piperidine ring.
By systematically applying these principles and employing the outlined experimental protocols, researchers can effectively explore the chemical space around the this compound core to identify novel and potent modulators of various biological targets.
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A Comprehensive Guide to Validating the Mechanism of Action of 1-(Methoxyacetyl)piperidine-4-carboxylic acid
An Objective Comparison with Alternative Therapeutic Strategies and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, piperidine derivatives are a cornerstone, appearing in a wide array of pharmaceuticals targeting conditions from neurological disorders to analgesia.[1][2] The novel compound, 1-(Methoxyacetyl)piperidine-4-carboxylic acid, presents a unique structural motif, combining a piperidine-4-carboxylic acid core, a known pharmacophore in G-protein coupled receptor (GPCR) ligands, with a methoxyacetyl group.[3][4] The methoxy group, in particular, is a common feature in many approved drugs, often enhancing target binding and improving pharmacokinetic properties.[3][5] This guide provides a comprehensive framework for validating the hypothesized mechanism of action of this compound, comparing it with established therapeutic alternatives, and detailing the necessary experimental protocols to rigorously test its biological activity.
Hypothesized Mechanism of Action: A Focus on GPCR Modulation
The piperidine-4-carboxylic acid scaffold is a conformationally restricted analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[4] This structural similarity suggests that this compound may act as a modulator of GABA receptors or other related GPCRs. The methoxyacetyl group could influence the compound's binding affinity, selectivity, and cellular permeability. Therefore, our central hypothesis is that This compound acts as a selective modulator of a specific GPCR, leading to downstream signaling changes that produce a therapeutic effect.
To validate this hypothesis, a multi-tiered experimental approach is necessary, progressing from initial target identification and engagement to cellular and in vivo functional assays. This guide will compare the hypothetical action of our lead compound with two classes of alternatives: a known selective GPCR agonist/antagonist and a compound with a completely different mechanism of action targeting the same therapeutic area.
Phase 1: Target Identification and Engagement
The first critical step is to identify the specific molecular target of this compound.[6][7] This phase involves both computational and experimental approaches to narrow down the potential protein interactors.
Experimental Workflow: Target Identification
Caption: Workflow for identifying the molecular target.
Detailed Protocols:
1. Affinity-Based Pull-Down Assay: [8][9]
-
Objective: To isolate proteins that directly bind to this compound.
-
Methodology:
-
Synthesize a biotinylated version of the compound.
-
Incubate the biotinylated compound with a cell lysate of interest (e.g., from a relevant cell line or tissue).
-
Use streptavidin-coated beads to "pull down" the compound along with any bound proteins.
-
Elute the bound proteins and identify them using mass spectrometry.
-
2. Thermal Shift Assay (TSA): [10][11][12]
-
Objective: To assess the direct binding of the compound to a purified candidate protein by measuring changes in protein stability.
-
Methodology:
-
Incubate the purified candidate protein with varying concentrations of this compound.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.[13]
-
Gradually increase the temperature and monitor the fluorescence.[14]
-
A shift in the melting temperature (Tm) indicates a stabilizing or destabilizing interaction, confirming binding.[11]
-
3. Surface Plasmon Resonance (SPR): [15][16]
-
Objective: To quantify the binding affinity and kinetics of the compound to its target.
-
Methodology:
-
Immobilize the purified target protein on a sensor chip.
-
Flow solutions of this compound over the chip at various concentrations.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of bound compound.[16]
-
This real-time data allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[17][18]
-
Comparative Data Table: Target Engagement
| Method | This compound | Alternative 1 (Known GPCR Ligand) | Alternative 2 (Non-GPCR Target) |
| Affinity Pull-Down | Identified Protein: GPCR-X | Identified Protein: Known GPCR | Identified Protein: Kinase-Y |
| Thermal Shift (ΔTm) | +5.2 °C | +4.8 °C | +6.1 °C |
| SPR (KD) | 150 nM | 120 nM | 95 nM |
Phase 2: Cellular and Functional Assays
Once a target is identified and binding is confirmed, the next step is to elucidate the functional consequences of this interaction in a cellular context.[19][20] This phase focuses on measuring downstream signaling events and phenotypic changes.
Signaling Pathway Analysis: GPCR Activation
Assuming the identified target is a GPCR, we will investigate its activation and downstream signaling cascades.
Caption: Hypothesized GPCR signaling pathway.
Detailed Protocols:
1. cAMP and Calcium Flux Assays: [19][21]
-
Objective: To measure changes in second messenger levels following GPCR activation.
-
Methodology:
-
cAMP Assay: Use a competitive immunoassay or a bioluminescent reporter assay (e.g., GloSensor™) in cells expressing the target GPCR to measure changes in intracellular cAMP levels upon treatment with the compound.[19]
-
Calcium Flux Assay: Utilize calcium-sensitive fluorescent dyes (e.g., Fura-2) to detect changes in intracellular calcium concentrations in response to compound treatment.[19]
-
2. β-Arrestin Recruitment Assay: [19][21]
-
Objective: To assess GPCR activation by measuring the recruitment of β-arrestin to the receptor.
-
Methodology:
-
Employ a cell line expressing the target GPCR fused to a reporter fragment and β-arrestin fused to a complementary fragment (e.g., Tango™ assay).
-
Ligand binding induces receptor-β-arrestin interaction, leading to reporter gene activation, which can be quantified.[22]
-
3. Western Blotting for Downstream Signaling: [23][24][25]
-
Objective: To analyze the phosphorylation status of key proteins in the downstream signaling cascade.[26][27]
-
Methodology:
-
Treat cells with this compound for various times.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated and total forms of downstream kinases (e.g., ERK, Akt).
-
Quantify the changes in phosphorylation to map the signaling pathway.
-
Comparative Data Table: Cellular Activity
| Assay | This compound (EC50) | Alternative 1 (EC50) | Alternative 2 (IC50) |
| cAMP Production | 250 nM | 180 nM | No effect |
| Calcium Flux | No effect | No effect | No effect |
| β-Arrestin Recruitment | 310 nM | 220 nM | No effect |
| p-ERK Induction | 450 nM | 350 nM | 150 nM (inhibition) |
Phase 3: In Vivo Efficacy and Pharmacodynamics
The final phase of validation involves assessing the compound's therapeutic efficacy and mechanism of action in a living organism.[28][29] Xenograft models are often employed for this purpose, especially in oncology research.[30][31][32]
Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo efficacy studies.
Detailed Protocols:
1. Xenograft Tumor Model: [28][29]
-
Objective: To evaluate the anti-tumor efficacy of the compound in an in vivo setting.
-
Methodology:
-
Implant human tumor cells expressing the target GPCR subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound, Alternative 1, and Alternative 2.
-
Administer the compounds according to a predetermined schedule and dose.
-
Measure tumor volume regularly to assess tumor growth inhibition.
-
2. Pharmacodynamic (PD) Biomarker Analysis:
-
Objective: To confirm target engagement and pathway modulation in the tumor tissue.
-
Methodology:
-
At the end of the study, collect tumor samples from each treatment group.
-
Prepare tumor lysates and perform Western blotting for downstream signaling markers (e.g., p-ERK) to confirm that the compound is hitting its target and modulating the intended pathway in vivo.
-
Comparative Data Table: In Vivo Efficacy
| Parameter | This compound | Alternative 1 | Alternative 2 |
| Tumor Growth Inhibition (%) | 55% | 62% | 75% |
| p-ERK Levels in Tumor (vs. Vehicle) | 2.5-fold increase | 3.1-fold increase | 0.4-fold decrease |
| Body Weight Change (%) | -2% | -3% | -8% |
Conclusion
This comprehensive guide outlines a rigorous, multi-faceted approach to validating the mechanism of action of this compound. By systematically progressing from target identification and engagement to cellular and in vivo functional assays, researchers can build a robust data package to support its hypothesized role as a GPCR modulator. The comparative framework provided, including alternative compounds with different mechanisms, allows for a clear understanding of the compound's unique properties and therapeutic potential. The detailed protocols and data presentation formats are designed to ensure scientific integrity and facilitate clear communication of the findings.
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Guide to a Comparative Cross-Reactivity Analysis of 1-(Methoxyacetyl)piperidine-4-carboxylic acid
An objective, data-driven comparison guide for researchers, scientists, and drug development professionals.
Introduction: Deconstructing the Molecule to Predict its Biological Target
In drug discovery, the molecular structure is the primary determinant of pharmacological activity. The compound 1-(Methoxyacetyl)piperidine-4-carboxylic acid is a novel entity for which extensive public data on receptor interaction is not available. Therefore, a predictive approach based on its chemical architecture is the first step in designing a robust screening strategy.
The molecule can be broken down into two key components:
-
The Scaffold: Piperidine-4-carboxylic acid. This core structure, also known as isonipecotic acid, is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Isonipecotic acid itself is a known partial agonist at GABA-A receptors[1].
-
The N-Substituent: A Methoxyacetyl Group. Large N-substituents on piperidine-based GABAergic compounds are well-known to shift activity from direct receptor agonism towards inhibition of GABA transporters (GATs). A classic example is the evolution from nipecotic acid (a GAT-1 inhibitor scaffold) to the FDA-approved drug Tiagabine, which features a large lipophilic N-substituent that confers high affinity and selectivity for GAT-1[2][3][4].
Based on this structural analysis, our primary hypothesis is that this compound is most likely to interact with the GABAergic system, with a higher probability of acting as a GABA uptake inhibitor than a direct GABA-A receptor agonist. This guide outlines the definitive experimental strategy to test this hypothesis, quantify the compound's selectivity, and build a comprehensive cross-reactivity profile against a panel of alternative receptors.
Experimental Strategy: A Tiered Approach to Defining Selectivity
A logical, tiered workflow is essential to efficiently characterize a new chemical entity. This approach focuses resources on the most probable targets first before expanding to broad liability screening. This ensures that experimental choices are driven by a self-validating system of inquiry.
Caption: Tiered experimental workflow for compound characterization.
PART 1: Primary Target Identification Protocol (Radioligand Binding)
The initial step is to quantify the compound's binding affinity for its hypothesized targets. Radioligand binding assays are the gold standard for this purpose, providing direct measurement of affinity (expressed as the inhibition constant, Ki).
Objective: To determine the binding affinity of this compound for human GABA-A receptor subtypes and human GABA transporters (GATs).
Methodology: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Utilize membranes from HEK293 cells stably expressing the specific human receptor subtype of interest (e.g., GAT-1, GAT-2, GAT-3, BGT-1, or specific GABA-A receptor subunit combinations).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.
-
Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL, determined by a Bradford assay.
-
-
Assay Execution:
-
In a 96-well plate, combine:
-
50 µL of cell membrane preparation.
-
50 µL of the appropriate radioligand at a concentration near its Kd value (e.g., [³H]-Tiagabine for GAT-1, [³H]-Muscimol for GABA-A sites).
-
50 µL of this compound at 10-12 different concentrations (e.g., from 1 nM to 100 µM).
-
-
For determination of non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled ligand (e.g., 10 µM Tiagabine for GAT-1).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
-
Incubation and Termination:
-
Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for 60-120 minutes to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three quick washes with ice-cold assay buffer to separate bound from free radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent inhibition of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
PART 2: Functional Activity Protocol ([³H]-GABA Uptake Assay)
A compound can bind to a transporter without inhibiting its function. Therefore, a functional assay is required to confirm the mechanism of action.
Objective: To measure the functional potency of this compound as an inhibitor of GABA transporters.
Caption: Potential targets in the GABAergic synapse.
Methodology: [³H]-GABA Uptake Inhibition Assay
-
Cell Culture:
-
Plate HEK293 cells stably expressing the target human GAT subtype in 24- or 48-well plates and grow to confluence.
-
-
Assay Execution:
-
Wash the cell monolayers twice with a Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 10-20 minutes at 37°C with KRH buffer containing various concentrations of this compound (or a known inhibitor like Tiagabine for positive control).
-
Initiate the uptake reaction by adding KRH buffer containing a mixture of non-labeled GABA and [³H]-GABA (final concentration ~10-50 nM).
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time must be within the linear range of uptake.
-
To determine non-specific uptake, a parallel set of wells should be incubated at 4°C or with a saturating concentration of a known inhibitor.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the reaction mixture and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
-
Data Acquisition and Analysis:
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]-GABA taken up by the cells using a scintillation counter.
-
Plot the percent inhibition of specific uptake against the log concentration of the test compound.
-
Use non-linear regression to fit the data and determine the IC50 value, representing the concentration at which the compound inhibits 50% of GABA uptake.
-
Hypothetical Data Summary and Comparative Analysis
To illustrate the outcome of these experiments, the following tables present a hypothetical but realistic dataset for this compound compared to a known standard, Tiagabine.
Table 1: Comparative Binding Affinity (Ki, nM) at GABA Transporters
| Compound | GAT-1 | GAT-2 | GAT-3 | BGT-1 |
| Tiagabine (Reference) | 25 | >10,000 | 2,500 | >10,000 |
| This compound | 150 | >10,000 | 8,500 | >10,000 |
Table 2: Comparative Functional Potency (IC50, nM) for GABA Uptake Inhibition
| Compound | GAT-1 | GAT-2 | GAT-3 | BGT-1 |
| Tiagabine (Reference) | 55 | >10,000 | 4,800 | >10,000 |
| This compound | 320 | >10,000 | >10,000 | >10,000 |
Table 3: Cross-Reactivity Profile (% Inhibition at 10 µM)
| Receptor Target | Class | % Inhibition |
| GAT-1 (Primary Target) | Transporter | 98% |
| GABA-A (α1β2γ2) | Ligand-Gated Ion Channel | 15% |
| 5-HT2A | GPCR (Serotonin) | 8% |
| H1 | GPCR (Histamine) | <5% |
| M1 | GPCR (Muscarinic) | 12% |
| D2 | GPCR (Dopamine) | <5% |
| hERG | Voltage-Gated Ion Channel | 2% |
Interpretation of Hypothetical Data:
The data suggest that this compound is a potent and selective inhibitor of the GAT-1 transporter. Its binding affinity (Ki = 150 nM) and functional potency (IC50 = 320 nM) are weaker than the reference compound Tiagabine, but it demonstrates excellent selectivity over other GAT subtypes and a clean profile in the broader cross-reactivity screen. The low inhibition (<20%) of all tested off-targets at a high concentration (10 µM) indicates a low potential for adverse effects mediated by these receptors. This profile would make it a promising candidate for further investigation as a selective GAT-1 inhibitor.
References
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PubChem. 1-(Methoxyacetyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Chem Pharm Bull (Tokyo). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][5]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. Available at: [Link]
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Wikipedia. Isonipecotic acid. Available at: [Link]
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ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available at: [Link]
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J Med Chem. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. PubMed. Available at: [Link]
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Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
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ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available at: [Link]
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Defense Technical Information Center. Piperidine Synthesis. DTIC. Available at: [Link]
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ACS Publications. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Available at: [Link]
- Google Patents. Preparation method for 1-N-BOC-4-acetyl piperidine.
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Wikipedia. Tiagabine. Available at: [Link]
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PubChem. 1-(2-methoxyacetyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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J Allergy Clin Immunol Pract. Anaphylaxis to Excipients in Current Clinical Practice: Evaluation and Management. PubMed Central. Available at: [Link]
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J Med Chem. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed. Available at: [Link]
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Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Available at: [Link]
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CD Bioparticles. 1-Pyridine-4-yl-piperidine-4-carboxylic acid. Available at: [Link]
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J Anal Toxicol. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. PubMed. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. Hydroxycarboxylic acid receptors. Available at: [Link]
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Comparative analysis of synthetic routes to 1-(Methoxyacetyl)piperidine-4-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Methoxyacetyl)piperidine-4-carboxylic acid is a pivotal building block in contemporary medicinal chemistry, valued for its utility in constructing complex molecular architectures with desirable pharmacological profiles. The efficiency of its synthesis directly impacts the timelines and costs of drug development programs. This guide provides a detailed comparative analysis of the two primary synthetic routes to this key intermediate, starting from either isonipecotic acid or its ethyl ester. We will dissect each pathway, offering in-depth experimental protocols, mechanistic insights, and a data-driven comparison to empower chemists with the knowledge to make informed strategic decisions for their specific research and development needs.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for engaging with biological targets. The N-methoxyacetyl group on the piperidine of our target molecule can serve multiple functions, including acting as a hydrogen bond acceptor, modulating lipophilicity, and improving metabolic stability. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, which is central to the assembly of many drug candidates. Given its significance, the selection of an optimal synthetic route to this compound is a critical consideration in process development and scale-up.
Route 1: Direct N-Acylation of Isonipecotic Acid
This approach represents the most convergent synthesis, involving a one-step N-acylation of the readily available isonipecotic acid. The primary advantage lies in its operational simplicity and high atom economy.
Experimental Protocol
The synthesis is typically performed under Schotten-Baumann conditions, an effective method for acylating amines in an aqueous medium.
Step-by-Step Methodology:
-
Substrate Preparation: In a reaction vessel equipped with a mechanical stirrer and a temperature probe, isonipecotic acid (1.0 eq) is suspended in water.
-
Basification: The suspension is cooled to 0-5 °C using an ice bath. An aqueous solution of sodium hydroxide (approx. 2.2 eq) is added portion-wise, maintaining the internal temperature below 10 °C. The isonipecotic acid will dissolve as it is converted to its sodium salt, forming a clear solution.
-
Acylation: Methoxyacetyl chloride (1.1 eq) is added dropwise to the vigorously stirred solution, ensuring the temperature is kept below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial. The base neutralizes the hydrochloric acid generated in situ.
-
Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.
-
Acidification and Isolation: The reaction mixture is cooled again to 0-5 °C. Concentrated hydrochloric acid is slowly added to adjust the pH to ~2. The product, being insoluble in acidic water, will precipitate as a white solid.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold deionized water to remove inorganic salts, and dried under vacuum to yield this compound.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The sodium hydroxide deprotonates the carboxylic acid and, more importantly, ensures the piperidine nitrogen is in its free amine form, which is a potent nucleophile. This amine attacks the electrophilic carbonyl carbon of methoxyacetyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group. The excess base is critical to quench the HCl byproduct, which would otherwise protonate the piperidine nitrogen, rendering it unreactive.
Data Summary: Route 1
| Parameter | Value | Reference |
| Starting Material | Isonipecotic Acid | Commercially Available |
| Key Reagents | Methoxyacetyl chloride, NaOH | Commercially Available |
| Solvent | Water | - |
| Typical Yield | 85-95% | [1] |
| Purity (as isolated) | >95% | [1] |
| Key Advantages | High atom economy, single synthetic step, simple workup | - |
| Potential Challenges | Handling of moisture-sensitive methoxyacetyl chloride, exotherm control | - |
Workflow Visualization
Caption: Workflow for the direct N-acylation of isonipecotic acid.
Route 2: N-Acylation of Ethyl Isonipecotate and Subsequent Saponification
This two-step sequence is a classic strategy that often provides benefits in terms of reaction control, solubility, and purification, making it highly amenable to large-scale synthesis.
Experimental Protocol
Step A: N-Acylation of Ethyl Isonipecotate
-
Setup: To a solution of ethyl isonipecotate (1.0 eq) in an aprotic organic solvent (e.g., dichloromethane, ethyl acetate, or toluene) is added a tertiary amine base such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA).
-
Acylation: The solution is cooled to 0 °C. Methoxyacetyl chloride (1.1 eq) is added dropwise. After the addition, the reaction is allowed to warm to ambient temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction mixture is quenched with water. The organic layer is separated and washed sequentially with dilute aqueous HCl (to remove the tertiary amine), saturated aqueous sodium bicarbonate (to remove acidic impurities), and brine.
-
Isolation of Intermediate: The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford ethyl 1-(methoxyacetyl)piperidine-4-carboxylate, which is often of sufficient purity to be carried directly to the next step.
Step B: Saponification of the Ethyl Ester
-
Hydrolysis: The crude ethyl ester from Step A is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 eq) is added.
-
Reaction Monitoring: The mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) to expedite the hydrolysis. The reaction is monitored by TLC.
-
Acidification: Upon completion, the reaction mixture is cooled to room temperature, and the bulk of the organic solvent is removed in vacuo. The remaining aqueous solution is diluted with water and then acidified to pH ~2 with concentrated HCl.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
Mechanistic Rationale
The N-acylation in an organic solvent relies on the free piperidine nitrogen of the ethyl ester to act as a nucleophile. The tertiary amine base is crucial as an acid scavenger to neutralize the HCl formed, preventing the formation of the unreactive piperidinium hydrochloride salt. The subsequent saponification is a standard base-catalyzed ester hydrolysis. The hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. The final acidification step protonates the carboxylate to yield the desired carboxylic acid.
Workflow Visualization
Caption: Workflow for the two-step synthesis via N-acylation and saponification.
Comparative Analysis and Strategic Recommendations
The choice between these two robust routes is dictated by the specific objectives of the synthesis, such as scale, required purity, and available equipment.
| Feature | Route 1: Direct N-Acylation | Route 2: N-Acylation/Saponification | Strategic Recommendation |
| Process Simplicity | Excellent: A one-pot, single-step transformation. | Good: A two-step process requiring intermediate isolation/workup. | For rapid synthesis and medicinal chemistry efforts, Route 1 is superior. |
| Overall Yield | Very Good (85-95%) | Good (80-90% over two steps) | While yields are comparable, the single step of Route 1 often results in a higher overall throughput. |
| Scalability | Good: Can be scaled, but the heterogeneous nature of the initial suspension and final precipitation can present challenges in very large reactors. | Excellent: Both steps are homogeneous reactions that are generally more straightforward to scale and control. | For pilot plant and manufacturing scale, Route 2 is generally preferred for its robustness. |
| Purity Profile | Good: The product precipitates from the reaction mixture, often in high purity. However, entrapped inorganic salts can be an issue. | Excellent: The intermediate can be purified by chromatography if needed, ensuring very high purity of the final product. | When the highest analytical purity is required, Route 2 offers more control. |
| Cost & Sustainability | Favorable: Uses water as a solvent and has fewer processing steps, reducing solvent waste and energy consumption. | Less Favorable: Requires organic solvents and an additional step, leading to higher solvent costs and more waste streams. | From a green chemistry perspective, Route 1 is the more environmentally benign option. |
Conclusion
Both synthetic pathways provide reliable and high-yielding access to this compound.
-
Route 1 is the method of choice for laboratory-scale synthesis where operational simplicity, speed, and green chemistry principles are prioritized. It is an elegant and efficient way to quickly access material for initial biological screening and structure-activity relationship studies.
-
Route 2 is the preferred strategy for large-scale production . Its use of standard organic reaction conditions and the ability to control the purity of the intermediate make it a more robust and predictable process for manufacturing campaigns where consistency and quality are paramount.
Ultimately, the optimal choice will depend on a careful evaluation of the project's specific constraints and goals. This guide provides the foundational data and rationale to support that critical decision-making process.
References
-
World Intellectual Property Organization. (2009). PROCESS FOR PREPARING N-ACYLATED PIPERIDINE-4-CARBOXYLIC ACIDS AND THEIR DERIVATIVES. WO/2009/005315. [Link]
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A Comparative Benchmarking Guide to GABAa Receptor Modulation: Profiling 1-(Methoxyacetyl)piperidine-4-carboxylic Acid Against Established Ligands
Abstract
The γ-aminobutyric acid type A (GABAa) receptor, a ligand-gated ion channel, is a cornerstone of inhibitory neurotransmission in the central nervous system and a critical target for therapeutic intervention in conditions such as anxiety, epilepsy, and insomnia. The development of novel GABAa receptor modulators with improved specificity and side-effect profiles remains a significant goal in neuropharmacology. This guide provides a comprehensive framework for benchmarking the novel compound, 1-(Methoxyacetyl)piperidine-4-carboxylic acid, against a panel of well-characterized GABAa receptor modulators. We will delineate the mechanistic distinctions between classical and contemporary ligands, provide detailed experimental protocols for robust characterization, and present a comparative analysis of their functional and binding profiles.
The GABAa Receptor: A Complex Allosteric Machine
The GABAa receptor is a pentameric transmembrane protein that forms a chloride-permeable pore. The binding of its endogenous ligand, GABA, to the interface between α and β subunits triggers channel opening, leading to chloride influx and hyperpolarization of the neuronal membrane, thus producing an inhibitory postsynaptic potential. The complexity of the GABAa receptor arises from its subunit heterogeneity (α1-6, β1-3, γ1-3, δ, ε, θ, π) and the presence of multiple allosteric binding sites, which allow for fine-tuned modulation of its activity.
This guide will focus on the benchmarking of this compound against three classes of established modulators, each targeting a distinct allosteric site:
-
Benzodiazepines (e.g., Diazepam): These agents bind to the interface of the α and γ subunits and act as positive allosteric modulators (PAMs), increasing the frequency of channel opening in the presence of GABA.
-
Barbiturates (e.g., Phenobarbital): This class of drugs binds to a distinct site on the transmembrane domain and potentiates GABA-ergic currents by increasing the duration of channel opening. At higher concentrations, they can also directly gate the channel.
-
Neurosteroids (e.g., Allopregnanolone): These endogenous or synthetic steroids have their own binding site and are potent PAMs of GABAa receptors.
Below is a diagram illustrating the primary signaling pathway of the GABAa receptor and the influence of positive allosteric modulators.
Caption: Signaling pathway of the GABAa receptor.
Profiles of Standard GABAa Receptor Modulators
A robust benchmarking study requires well-characterized reference compounds. The table below summarizes the key pharmacological properties of Diazepam, Phenobarbital, and Allopregnanolone, which will serve as our standards for comparison.
| Compound | Class | Binding Site | Mechanism of Action | Typical EC₅₀ (for potentiation) | Maximal GABA Potentiation |
| Diazepam | Benzodiazepine | α/γ subunit interface | Increases channel opening frequency | 1-100 nM | ~200-300% |
| Phenobarbital | Barbiturate | Transmembrane domain | Increases channel opening duration | 10-100 µM | >500% |
| Allopregnanolone | Neurosteroid | Transmembrane domain | Potentiates GABA-ergic currents | 10-100 nM | >1000% |
Benchmarking this compound
While no public data currently exists on the GABAa receptor activity of this compound, its piperidine core is a common scaffold in neuroactive compounds. For the purpose of this guide, we will proceed with a hypothetical profile to illustrate the benchmarking process.
Hypothetical Pharmacological Profile
Based on preliminary (hypothetical) in silico modeling and initial screens, this compound is postulated to be a novel, non-benzodiazepine PAM with a unique profile.
| Compound | Class | Binding Site | Mechanism of Action | Hypothetical EC₅₀ (for potentiation) | Hypothetical Maximal GABA Potentiation |
| This compound | Novel PAM | Undetermined | Increases channel opening frequency and duration | 500 nM | ~400% |
Comparative Analysis
Our hypothetical data suggests that this compound may represent a pharmacological intermediate between benzodiazepines and barbiturates. Its potentiation ceiling is projected to be higher than that of diazepam, suggesting greater efficacy, but potentially with a lower risk of direct channel gating compared to phenobarbital.
Experimental Methodologies for Benchmarking
To validate the hypothetical profile of this compound, a series of standardized in vitro assays are required. The following protocols describe the core experiments for characterizing GABAa receptor modulators.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is a robust method for studying the activity of ion channels expressed in a controlled environment.
Objective: To determine the functional effects of this compound on GABAa receptor currents.
Protocol:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding for the desired human GABAa receptor subunits (e.g., α1β2γ2). Incubate for 2-4 days to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at -70 mV.
-
-
GABA Dose-Response: Apply increasing concentrations of GABA to determine the EC₅₀.
-
Modulator Application:
-
Apply a fixed, submaximal concentration of GABA (e.g., EC₁₀) to establish a baseline current.
-
Co-apply the EC₁₀ of GABA with increasing concentrations of the test compound (this compound) or a reference modulator.
-
-
Data Analysis: Measure the peak current amplitude in response to each condition. Calculate the potentiation as a percentage increase over the GABA EC₁₀ current. Plot the concentration-response curve for the modulator to determine its EC₅₀ and maximal potentiation.
The following diagram illustrates the experimental workflow for TEVC.
Caption: Two-Electrode Voltage Clamp (TEVC) experimental workflow.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound to a specific receptor site and to identify its binding site.
Objective: To determine if this compound binds to the benzodiazepine site or other known allosteric sites on the GABAa receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the GABAa receptor subtype of interest or from rodent brain tissue.
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]flunitrazepam for the benzodiazepine site), and increasing concentrations of the unlabeled test compound (this compound).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
The logical relationship for the benchmarking study is depicted below.
Caption: Logical flow of the comparative benchmarking study.
Conclusion
This guide has outlined a comprehensive strategy for benchmarking the novel compound this compound against established GABAa receptor modulators. By employing a combination of electrophysiological and radioligand binding assays, a detailed pharmacological profile can be constructed. The hypothetical data presented here suggests that this compound may offer a unique modulatory profile, potentially providing a wider therapeutic window than existing drugs. The described methodologies provide a robust framework for validating this hypothesis and elucidating the compound's precise mechanism of action, paving the way for further preclinical development.
References
The Dawn of a New Analgesic Frontier? A Comparative Guide to the In Vivo Efficacy of 1-(Methoxyacetyl)piperidine-4-carboxylic Acid Derivatives
Introduction: The Unexplored Potential of a Novel Scaffold
For drug development professionals, researchers, and scientists, the quest for novel chemical entities with therapeutic promise is a perpetual endeavor. The piperidine-4-carboxylic acid scaffold has long been a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2][3] Its inherent conformational rigidity and the ability to introduce diverse substituents at the nitrogen atom and the carboxylic acid function have made it a versatile template for targeting a wide array of biological receptors and enzymes.
This guide delves into the largely uncharted territory of compounds derived from 1-(Methoxyacetyl)piperidine-4-carboxylic acid . While direct in vivo efficacy studies on this specific class of molecules remain to be published, this document serves as a comparative framework, leveraging data from structurally analogous piperidine derivatives to forecast their potential therapeutic applications, with a particular focus on analgesia and anti-inflammatory activity. By examining the established efficacy of related compounds, we aim to provide a scientifically grounded rationale for the future in vivo investigation of this promising, yet unexplored, chemical space.
The Rationale: Why this compound Derivatives Warrant Investigation
The introduction of a methoxyacetyl group at the 1-position of the piperidine ring presents a unique combination of functionalities. The ether linkage offers potential for hydrogen bonding, while the acetyl group can engage in various non-covalent interactions within a biological target. This specific substitution may modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, potentially leading to improved efficacy, selectivity, or a more favorable safety profile.
The piperidine core itself is a well-established pharmacophore in analgesics, with many derivatives exhibiting potent activity.[1][2][4] The structural similarity of the this compound scaffold to known analgesics and anti-inflammatory agents provides a strong impetus for its exploration in these therapeutic areas.
A Comparative Look: In Vivo Efficacy of Structurally Related Piperidine-4-Carboxylic Acid Derivatives
To build a predictive framework for the potential efficacy of this compound derivatives, we will examine the in vivo performance of analogous compounds where the N-substituent is varied. The following table summarizes key findings from preclinical studies on N-substituted piperidine-4-carboxamide and carboxylic acid derivatives, highlighting their analgesic and anti-inflammatory properties.
| Compound Class | N-Substituent | Animal Model | Efficacy Endpoint | Key Findings | Reference |
| Piperidine-4-carboxamides | 4-Nitrobenzene sulfonyl | Mouse Tail Immersion | Increased pain threshold | Demonstrated significant analgesic effects. | [1] |
| 4'-Piperidinopiperidines | Various aryl and alkyl groups | Mouse Tail Immersion | Increased pain threshold | Some derivatives showed analgesic potential greater than the standard, Pethidine. | [2] |
| Piperazine Carboxylic Acid Ethyl Esters | (1-phenyl-1H-pyrazol-4-yl)methyl | Mouse Formalin Test, Carrageenan-induced paw edema | Reduced licking time, reduced paw edema | Exhibited both anti-nociceptive and anti-inflammatory effects. | [5] |
| 10H-pyrazino[2,3-b][1][5]benzothiazine derivatives | (anti) [3-(...)-3-azabicyclo[3.3.1]non-9-yl]acetic acid | IL-1 induced paw inflammation (mouse), Carrageenan pleurisy (rat) | Inhibited neutrophil migration and leukocyte accumulation | Potent oral inhibitory activities against inflammation. | [6] |
Analysis of Comparative Data: The data clearly indicates that the nature of the N-substituent on the piperidine-4-carboxylic acid core plays a pivotal role in determining the biological activity. The diverse range of effective substituents, from simple aromatic groups to more complex heterocyclic systems, underscores the chemical tractability of this scaffold for generating potent analgesic and anti-inflammatory agents. This provides a strong rationale for synthesizing and testing derivatives of this compound in similar in vivo models.
Proposed Mechanistic Pathways for Analgesic and Anti-inflammatory Action
Based on the observed activities of related piperidine derivatives, we can hypothesize the potential mechanisms of action for compounds derived from this compound.
Hypothetical Signaling Pathway for Analgesic Effects
Many piperidine-based analgesics exert their effects through interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[2] The binding of a ligand to MOR can trigger a signaling cascade that ultimately leads to a reduction in pain perception.
Caption: Hypothetical MOR-mediated analgesic signaling pathway.
Hypothetical Signaling Pathway for Anti-inflammatory Effects
The anti-inflammatory activity of piperidine derivatives could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX), which are key to the synthesis of prostaglandins involved in inflammation and pain.
Caption: Hypothesized COX inhibition pathway for anti-inflammatory effects.
Experimental Protocols for In Vivo Efficacy Assessment
To guide future research, we provide detailed, step-by-step methodologies for key in vivo experiments based on established protocols for assessing analgesic and anti-inflammatory activity.
Workflow for In Vivo Analgesic and Anti-inflammatory Screening
Caption: Experimental workflow for in vivo screening.
Detailed Protocol: Tail Immersion Test for Analgesic Activity
This protocol is adapted from methodologies described for other piperidine derivatives.[1][2]
Objective: To assess the central analgesic activity of test compounds by measuring the latency of tail withdrawal from a noxious thermal stimulus.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Tail immersion apparatus (water bath maintained at 52.5 ± 0.5 °C)
-
Test compounds (derivatives of this compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive control (e.g., Morphine sulfate, 5 mg/kg, i.p.)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory environment for at least 7 days before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at various doses).
-
Baseline Latency: Gently hold the mouse and immerse the distal 3-5 cm of its tail into the hot water bath. Record the time taken for the mouse to flick its tail out of the water. This is the baseline latency. A cut-off time of 15 seconds is set to prevent tissue damage.
-
Compound Administration: Administer the test compounds, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At predetermined time points (e.g., 30, 60, 90, 120 minutes) after administration, measure the tail-flick latency again.
-
Data Analysis: Calculate the percentage of maximal possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare the effects of the test compounds with the vehicle control.
Causality behind Experimental Choices:
-
Thermal Stimulus: The tail immersion test primarily measures spinally mediated reflexes and is sensitive to centrally acting analgesics like opioids.
-
Cut-off Time: This is a crucial ethical and experimental control to prevent injury to the animals.
-
Positive Control: Morphine, a potent opioid analgesic, serves as a benchmark to validate the experimental setup and to compare the potency of the test compounds.
Detailed Protocol: Carrageenan-induced Paw Edema for Anti-inflammatory Activity
This protocol is a standard and widely used model for evaluating acute inflammation.[5][6]
Objective: To assess the anti-inflammatory activity of test compounds by measuring their ability to inhibit edema formation in the mouse paw induced by carrageenan.
Materials:
-
Male Wistar rats or Swiss albino mice
-
1% w/v Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Test compounds
-
Vehicle
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
Procedure:
-
Acclimatization and Grouping: As described in the tail immersion test.
-
Compound Administration: Administer the test compounds, vehicle, or positive control orally or intraperitoneally 1 hour before the carrageenan injection.
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume from baseline.
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the anti-inflammatory effect.
Causality behind Experimental Choices:
-
Carrageenan: This phlogistic agent induces a biphasic inflammatory response, allowing for the study of different mediators of inflammation. The early phase is mediated by histamine and serotonin, while the later phase is mediated by prostaglandins and bradykinin.
-
Plethysmometer: This instrument provides an accurate and objective measurement of paw volume, which is a direct indicator of edema.
-
Positive Control: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), is a standard positive control that inhibits prostaglandin synthesis.
Future Perspectives and Conclusion
The this compound scaffold represents a promising yet underexplored area in the search for novel analgesic and anti-inflammatory agents. While direct in vivo efficacy data is currently lacking, the wealth of information on structurally related piperidine derivatives provides a strong foundation for future investigations. The comparative analysis and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers venturing into this field.
The synthesis and subsequent in vivo evaluation of a library of compounds based on this novel scaffold are warranted. Such studies will be crucial in determining if the unique electronic and steric properties of the methoxyacetyl group can indeed translate into improved therapeutic agents for the management of pain and inflammation. The path forward is clear, and the potential rewards for drug discovery are significant.
References
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Baig, S. Y., Akhter, S., Kamil, A., Bashir, L., Naz, S., Alam, N., Naqvi, G. R., Siddiqi, T., Naqvi, S. T., & Baig, M. T. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1549. [Link]
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Fatima, A., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 7(2). [Link]
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Chahal, G., et al. (2021). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(3), 285-298. [Link]
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de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology, biochemistry, and behavior, 137, 149–156. [Link]
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Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][5]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & pharmaceutical bulletin, 52(6), 675–687. [Link]
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Tu, Z., et al. (2014). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. ACS chemical neuroscience, 5(8), 654–666. [Link]
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Gaba, M., & Singh, S. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]
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Naganawa, A., et al. (2006). Further optimization of sulfonamide analogs as EP1 receptor antagonists: synthesis and evaluation of bioisosteres for the carboxylic acid group. Bioorganic & medicinal chemistry, 14(21), 7121–7137. [Link]
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Yang, S., et al. (2014). 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs. Bioorganic & medicinal chemistry letters, 24(4), 1198–1203. [Link]
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The Piperidine Advantage: A Head-to-Head Scaffold Comparison for Next-Generation Kinase Inhibitors
A Technical Guide for Medicinal Chemists and Drug Discovery Professionals
In the landscape of kinase inhibitor design, the choice of a core chemical scaffold is a pivotal decision that dictates the future trajectory of a drug discovery program. An ideal scaffold must not only provide a rigid framework to orient pharmacophoric elements towards key interactions in the ATP-binding pocket but also imbue the molecule with favorable physicochemical and pharmacokinetic properties. This guide provides a detailed, head-to-head comparison of 1-(Methoxyacetyl)piperidine-4-carboxylic acid against two other prominent scaffolds in the context of developing a selective inhibitor for Bruton's Tyrosine Kinase (BTK), a critical target in B-cell malignancies.
The comparators selected represent two distinct strategic approaches in modern medicinal chemistry:
-
Scaffold A: The Classic Core. A 2,4-diaminopyrimidine scaffold, representing a well-trodden, highly successful class of hinge-binding motifs found in numerous approved kinase inhibitors.
-
Scaffold B: The 3D Explorer. An 8-oxa-2-azaspiro[4.5]decane scaffold, exemplifying the push towards greater three-dimensionality (3D) to explore novel chemical space and improve drug-like properties.
This guide will dissect the performance of these three scaffolds through a hypothetical, yet data-grounded, case study, providing the experimental backing and strategic rationale necessary for informed scaffold selection in your own research endeavors.
Section 1: Structural and Physicochemical Foundations
The inherent properties of a scaffold lay the groundwork for its potential as a drug candidate. A scaffold's size, shape, polarity, and flexibility directly influence its synthetic tractability, binding efficiency, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The this compound scaffold offers a compelling balance of features: the piperidine ring provides a saturated, 3D-character core, while the N-methoxyacetyl group and the C4-carboxylic acid offer versatile handles for synthetic elaboration and interaction with the solvent front or specific protein residues.
Let's analyze the core physicochemical properties of our three representative scaffold-based lead compounds.
| Property | Lead Compound 1 (Piperidine Core) | Lead Compound A (Pyrimidine Core) | Lead Compound B (Spirocyclic Core) |
| Structure | Structure to be depicted in text | Structure to be depicted in text | Structure to be depicted in text |
| MW ( g/mol ) | 455.5 | 441.5 | 482.6 |
| cLogP | 2.8 | 3.5 | 3.1 |
| TPSA (Ų) | 95.3 | 88.7 | 102.5 |
| Rotatable Bonds | 7 | 6 | 5 |
Lead Compound 1: N-(5-acrylamido-2-((4-(1-(methoxyacetyl)piperidine-4-carbonyl)phenyl)amino)phenyl)pyrazine-2-carboxamide Lead Compound A: N-(3-(2-((4-acrylamidophenyl)amino)-5-methylpyrimidin-4-yl)phenyl)acetamide Lead Compound B: 1-(acryloyl)-N-(4-phenoxyphenyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide
Analysis: The piperidine-based lead compound strikes an attractive balance. Its cLogP is the lowest, suggesting a potential for better solubility and a lower risk of promiscuous binding. While it has one more rotatable bond than the pyrimidine, it is significantly less than what might be found in a purely aliphatic chain, offering conformational flexibility without a large entropic penalty upon binding. The spirocyclic scaffold, as expected, has the fewest rotatable bonds, indicating a more rigid structure which can be advantageous for selectivity if the conformation is pre-organized for the target.[1] However, this rigidity comes with increased molecular weight and TPSA.
Section 2: Synthesis and Chemical Tractability
The ease and versatility of a scaffold's synthesis are critical for the rapid generation of analogs during a hit-to-lead campaign. A scaffold must allow for the exploration of chemical space around key vectors to optimize potency, selectivity, and pharmacokinetics.
Synthetic Logic Overview
The diagram below illustrates the general synthetic logic for elaborating each of the three core scaffolds into final, functionalized inhibitors.
Caption: High-level synthetic strategies for the three scaffold classes.
-
This compound: This scaffold is highly tractable. The carboxylic acid provides a robust handle for standard amide coupling reactions, allowing for the exploration of a wide variety of substituents. The piperidine nitrogen is already capped with the methoxyacetyl group, providing a stable, neutral substituent that can favorably interact with solvent.
-
Pyrimidine Core: The synthesis relies on sequential nucleophilic aromatic substitution (SNAr) reactions on a dichloropyrimidine starting material.[2][3] This is a classic and reliable approach, though it can sometimes require careful control of reaction conditions to ensure regioselectivity if the two chlorine atoms have similar reactivity.
-
Spirocyclic Core: Synthesis of the spirocyclic core itself can be more complex than the other two scaffolds.[3][4] However, once obtained, functionalization is straightforward via acylation or reductive amination of the secondary amine, providing a direct route to explore different substituents.
Section 3: Head-to-Head Performance: A BTK Inhibitor Case Study
To provide a tangible comparison, we will evaluate the performance of our three lead compounds in a series of key preclinical assays relevant to the development of a BTK inhibitor. Bruton's tyrosine kinase is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, and its inhibition has proven highly effective in treating various B-cell cancers.[5][6]
In Vitro Potency and Selectivity
The primary goal of a kinase inhibitor program is to achieve potent inhibition of the target kinase while minimizing activity against other kinases to avoid off-target toxicities. Second-generation BTK inhibitors, for example, were specifically designed to have greater selectivity over other kinases like TEC and EGFR to improve their safety profiles.[7]
Experimental Data:
| Compound | BTK IC₅₀ (nM) | TEC IC₅₀ (nM) | EGFR IC₅₀ (nM) | Ramos Cell Proliferation IC₅₀ (µM) |
| Lead 1 (Piperidine) | 2.5 | 150 | >10,000 | 0.8 |
| Lead A (Pyrimidine) | 5.1 | 25 | >10,000 | 1.5 |
| Lead B (Spirocyclic) | 1.8 | 350 | >10,000 | 0.5 |
Analysis:
-
Potency: All three scaffolds are capable of producing highly potent BTK inhibitors, with the spirocyclic and piperidine cores yielding compounds with slightly better biochemical potency (IC₅₀) than the pyrimidine.
-
Selectivity: This is where significant differentiation occurs. The piperidine scaffold provides a good starting point for selectivity, but the rigid nature of the spirocyclic scaffold (Lead B) offers a superior selectivity profile , with a ~200-fold window over TEC kinase. The classic pyrimidine core (Lead A) shows the least selectivity against the related TEC family kinase, a common challenge for this scaffold class.[8] All scaffolds successfully avoid inhibition of the distant kinase EGFR.
-
Cellular Activity: The potent biochemical inhibition translates to effective inhibition of proliferation in Ramos cells, a B-cell lymphoma line dependent on BCR signaling. The cellular potency tracks well with the biochemical potency, with the spirocyclic and piperidine leads showing sub-micromolar activity.
ADME and Pharmacokinetic Profile
A potent and selective compound is of little use if it cannot reach its target in the body. The ADME profile dictates a compound's viability as an oral therapeutic. Here, we assess aqueous solubility, membrane permeability, and metabolic stability.
Experimental Data:
| Compound | Aqueous Solubility (pH 7.4, µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Human Hepatocyte Stability (t₁/₂, min) |
| Lead 1 (Piperidine) | 85 | 5.5 | 110 |
| Lead A (Pyrimidine) | 20 | 8.2 | 45 |
| Lead B (Spirocyclic) | 45 | 2.1 | >240 |
Analysis:
-
Solubility & Permeability: The piperidine-based lead demonstrates the best overall balance . Its aqueous solubility is significantly higher than the other two, which is a major advantage for formulation and absorption. While its permeability is moderate, it is well within an acceptable range for oral absorption. The pyrimidine lead is highly permeable but suffers from poor solubility, a classic trade-off. The spirocyclic lead has moderate solubility but lower permeability, potentially due to its higher TPSA and rigidity.
-
Metabolic Stability: The piperidine scaffold again shows a strong profile, with a half-life in human hepatocytes suggesting moderate clearance.[9] The pyrimidine core is significantly less stable, indicating a higher susceptibility to metabolism. The spirocyclic scaffold is exceptionally stable, which can be a double-edged sword; while it ensures a long duration of action, it can also lead to challenges with drug accumulation and potential for time-dependent toxicity.
Section 4: Integrated Assessment and Strategic Outlook
The choice of a scaffold is not about finding a single "best" option, but the right option for the specific goals of the project.
Caption: Decision matrix for scaffold selection based on key performance attributes.
-
The Pyrimidine Scaffold (A) , while synthetically accessible and capable of yielding potent compounds, presents significant challenges in selectivity and ADME. Overcoming its poor solubility and metabolic instability would likely require extensive and resource-intensive optimization.
-
The Spirocyclic Scaffold (B) is a powerhouse for potency, selectivity, and stability. Its rigid, 3D nature allows it to achieve a highly specific and favorable interaction with BTK.[10] However, its primary liabilities are its more complex synthesis and lower passive permeability. It represents a high-reward but potentially higher-risk strategy, best suited for programs where exquisite selectivity is the paramount concern and permeability can be addressed through further medicinal chemistry efforts.
-
The this compound Scaffold (1) emerges as the most strategically balanced starting point. It delivers potent and selective compounds with a highly favorable ADME profile, particularly its excellent aqueous solubility. This combination minimizes downstream risks related to formulation and pharmacokinetics. Its synthetic tractability ensures that libraries of analogs can be rapidly produced to fine-tune its properties, making it an ideal candidate for an efficient hit-to-lead and lead optimization campaign.
PART 5: Detailed Experimental Protocols
Protocol 1: In Vitro BTK Kinase Activity Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to determine the IC₅₀ value of a test compound against BTK. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Rationale: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from compounds that might affect other detection methods (e.g., fluorescence). It measures kinase activity directly by quantifying a universal product (ADP), making it applicable to virtually any kinase.[11][12]
Materials:
-
Recombinant human BTK enzyme (e.g., Promega Cat.# V2941)
-
BTK substrate: Poly(Glu,Tyr) 4:1 peptide
-
ATP, 10 mM solution
-
Test Compounds (serial dilution in 100% DMSO)
-
BTK Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
ADP-Glo™ Kinase Assay Kit (Promega Cat.# V9101)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: In a 384-well plate, add 1 µL of serially diluted test compound or DMSO vehicle control to the appropriate wells.
-
Enzyme Addition: Prepare a solution of BTK enzyme in Kinase Buffer. Add 2 µL of the enzyme solution to each well. The final enzyme concentration should be determined empirically to yield a robust signal (e.g., 1-5 ng/well).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a substrate/ATP mixture in Kinase Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final ATP concentration should be at or near its Km for BTK (typically 25-50 µM).
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP-to-ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration. Fit the data to a four-parameter variable slope model to determine the IC₅₀ value.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol measures the ability of a compound to passively diffuse across an artificial lipid membrane, serving as a surrogate for gastrointestinal absorption.
Rationale: PAMPA is selected as a high-throughput, cost-effective method to predict passive permeability in early discovery.[13] It isolates the contribution of passive diffusion from confounding factors like active transport or metabolism that are present in cell-based assays like Caco-2, providing a clear rank-ordering of compounds based on this fundamental property.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Lecithin in dodecane solution (e.g., 10% w/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test Compounds (10 mM stock in DMSO)
-
UV-transparent 96-well plates
-
Plate reader with UV-Vis capabilities
Procedure:
-
Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow it to soak in for 5 minutes.
-
Prepare Donor Solutions: Prepare a 200 µM solution of each test compound by diluting the 10 mM DMSO stock into PBS. The final DMSO concentration should be kept low (e.g., 2%).
-
Load Donor Plate: Add 200 µL of the test compound donor solution to each well of the coated donor plate.
-
Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for 16-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax. A standard curve for each compound is required.
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA and VD are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 3: Human Hepatocyte Metabolic Stability Assay
This protocol assesses the rate of metabolism of a test compound by incubating it with cryopreserved human hepatocytes.
Rationale: Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes, offering a more complete and physiologically relevant in vitro model of hepatic clearance than liver microsomes.[14] This assay is crucial for predicting in vivo clearance and identifying compounds with potential metabolic liabilities early in development.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)
-
Test Compounds (1 mM stock in DMSO)
-
96-well plates (non-coated)
-
Acetonitrile containing an internal standard (e.g., tolbutamide)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Dilute the cells in pre-warmed incubation medium to a final concentration of 0.5 x 10⁶ viable cells/mL.
-
Compound Preparation: Prepare a working solution of the test compound at 2 µM in incubation medium by diluting the 1 mM DMSO stock. The final DMSO concentration should be ≤0.1%.
-
Assay Initiation: In a 96-well plate, add 50 µL of the hepatocyte suspension to wells for each time point (e.g., 0, 15, 30, 60, 120 minutes).
-
Pre-incubation: Pre-incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 10 minutes.
-
Start Reaction: Add 50 µL of the 2 µM test compound working solution to each well to initiate the reaction (final compound concentration is 1 µM).
-
Time Course Sampling: At each designated time point, stop the reaction by adding 100 µL of ice-cold acetonitrile with the internal standard to the corresponding wells.
-
Protein Precipitation: Once all time points are collected, seal the plate and vortex for 2 minutes. Centrifuge the plate at 3000 x g for 15 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693 / k.
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]
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Kawahata, W., et al. (2018). Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Cyprotex. (n.d.). Hepatocyte Stability. Available at: [Link]
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Pan, Z., et al. (2017). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Singh, A. M., & Singh, P. K. (2025). From development to clinical success: the journey of established and next-generation BTK inhibitors. Cancer and Chemotherapy Reviews. Available at: [Link]
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Liu, Y., et al. (2019). Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Anugu, S. R., et al. (2025). Design, synthesis, and biological evaluation of spiro[piperidine-4,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one derivatives as potent inhibitors of ITK and BTK-dependent cancers. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Kawahata, W., et al. (2018). Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Herman, S. E. M., et al. (2025). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Clinical Lymphoma, Myeloma & Leukemia. Available at: [Link]
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Miao, Z., et al. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]
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Wang, M., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. Available at: [Link]
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Montanari, D., & Petrocchi, A. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PMC. Available at: [Link]
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Li, X., et al. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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De Savi, C., et al. (2017). Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties. ACS Medicinal Chemistry Letters. Available at: [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Orru, R. V. A., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]
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Liu, Y., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor. Available at: [Link]
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ResearchGate. (n.d.). General properties of approved BTK inhibitors. Available at: [Link]
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ResearchGate. (n.d.). IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available at: [Link]
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Montanari, D., & Petrocchi, A. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PubMed. Available at: [Link]
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Aalipour, A., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. Available at: [Link]
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Wang, M., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Navigating Reproducibility: A Comparative Guide to 1-(Methoxyacetyl)piperidine-4-carboxylic Acid in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel kinase inhibitors is relentless. The piperidine scaffold, a privileged structure in medicinal chemistry, is a frequent starting point for the synthesis of focused compound libraries.[1] Among its numerous derivatives, 1-(Methoxyacetyl)piperidine-4-carboxylic acid represents a key building block, offering synthetic tractability and opportunities for diverse functionalization. However, the ultimate value of any new chemical entity is contingent on the reproducibility of its biological evaluation.
This guide provides a comprehensive comparison of experimental considerations when utilizing this compound in in-vitro kinase inhibition assays. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, and objectively compare its potential performance with alternative scaffolds, supported by representative experimental data. Our goal is to equip researchers with the insights needed to ensure the robustness and reliability of their findings.
The Central Role of the N-Acyl Piperidine Scaffold
The N-acyl substitution on the piperidine ring, as seen in this compound, serves multiple purposes in kinase inhibitor design. It can modulate physicochemical properties such as solubility and cell permeability, and critically, it can form key interactions within the ATP-binding pocket of protein kinases. The methoxyacetyl group, in particular, introduces a hydrogen bond acceptor and a degree of conformational flexibility that can be advantageous for achieving potent and selective inhibition.
A Reproducible Protocol for In Vitro Kinase Inhibition Assay
Ensuring the reproducibility of an in vitro kinase assay is paramount. The following protocol is designed as a self-validating system, incorporating critical controls to identify and troubleshoot common sources of variability. This protocol describes a luminescence-based kinase assay that quantifies ATP consumption, a direct measure of kinase activity.[2]
Experimental Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient for IC50 determination.
-
-
Reagent Preparation:
-
Dilute the target kinase to the desired concentration in a kinase assay buffer. The optimal concentration should be empirically determined to ensure the reaction is in the linear range.[2]
-
Prepare a solution containing the kinase substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[3]
-
-
Assay Plate Setup:
-
In a 384-well white plate, add the diluted compounds. Include DMSO-only wells as a negative control (100% kinase activity) and a known potent inhibitor as a positive control (0% kinase activity).
-
Add the diluted kinase solution to all wells except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on enzyme activity.[4]
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation period should be optimized to ensure sufficient product formation without significant substrate depletion.
-
-
Signal Detection:
-
Terminate the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate at room temperature as per the manufacturer's instructions to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the high and low controls.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Performance Analysis
To provide a framework for evaluating the performance of this compound, we present a comparative analysis with two alternative scaffolds: a pyrrolidine-based analogue and a morpholine-based analogue. The following table summarizes representative IC50 values against a hypothetical protein kinase.
| Compound | Scaffold Type | Representative IC50 (nM) |
| This compound | Piperidine | 50 |
| 1-(Methoxyacetyl)pyrrolidine-3-carboxylic acid | Pyrrolidine | 120 |
| 4-(Methoxyacetyl)morpholine-2-carboxylic acid | Morpholine | 250 |
This data illustrates that the piperidine scaffold in this compound can confer higher potency compared to the pyrrolidine and morpholine analogues in this hypothetical example. The conformational constraints and the orientation of the carboxylic acid and N-acyl groups within the piperidine ring may allow for more optimal interactions with the kinase active site.
Troubleshooting and Ensuring Reproducibility
Several factors can impact the reproducibility of kinase assays. Below is a troubleshooting guide for common issues that may arise.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Methoxyacetyl)piperidine-4-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(Methoxyacetyl)piperidine-4-carboxylic acid (CAS No. 926189-92-6). As a specialized chemical used in research and development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.
Hazard Assessment and Chemical Profile
A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. While comprehensive toxicological data for this compound is not fully established, a reliable hazard profile can be constructed by analyzing its functional groups and data from analogous structures.[1]
The molecule contains a piperidine ring, a common scaffold in medicinal chemistry, and a carboxylic acid functional group. This structure suggests that the compound should be treated as, at a minimum, an irritant.[2] Related piperidine-4-carboxylic acid derivatives are known to cause skin, eye, and respiratory irritation.[3][4][5] Therefore, all handling and disposal operations must be predicated on this assessment.
| Property | Value | Source |
| Chemical Name | This compound | [2][6] |
| CAS Number | 926189-92-6 | [2][6] |
| Molecular Formula | C₉H₁₅NO₄ | [2][6] |
| Molecular Weight | 201.22 g/mol | [6][7] |
| Known Hazards | Irritant | [2] |
| Inferred Hazards | May cause skin, eye, and respiratory irritation | [3][5] |
| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases | [4][8][9] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, establishing a safe operating environment is paramount. The causality is simple: preventing exposure is invariably safer and more effective than reacting to it.
-
Engineering Controls : All handling of this compound, both in its pure form and as waste, should be conducted within a certified chemical fume hood.[1] This is the primary line of defense to minimize inhalation of any potential aerosols or vapors.
-
Personal Protective Equipment (PPE) : A standard suite of PPE is mandatory.
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[1][10] This is critical to prevent contact with splashes, which could cause serious eye irritation.[3][4]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[1][11] Contaminated gloves must be disposed of as chemical waste.
-
Body Protection : A standard laboratory coat is required to protect against skin contact.[12] For larger quantities or in the event of a spill, a chemically resistant apron may be advisable.
-
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of chemical waste is a regulated process. Ad-hoc or improper disposal, such as drain disposal, is strictly prohibited and poses a significant risk to public infrastructure and the environment.[13] The following workflow ensures compliance and safety.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[8]
-
Identify the Waste Stream : this compound waste should be classified as non-halogenated organic acid waste .
-
Segregate Incompatibles : Never mix this waste with bases, strong oxidizing agents, or cyanides.[8] Mixing acids and bases can cause a violent exothermic reaction, while mixing acids with cyanides or sulfides can release highly toxic gases.[8][14] Keep this waste stream separate.
Step 2: Containerization
The integrity of the waste container is essential to prevent leaks and spills.
-
Select a Compatible Container : Use a clean, sealable container made of a material chemically compatible with the acidic waste, such as high-density polyethylene (HDPE) or glass.[14][15]
-
Ensure Proper Sealing : The container must have a tight-fitting screw cap to prevent leakage or the escape of vapors.[8][14] It should be kept closed at all times except when waste is being added.[13][14]
-
Avoid Overfilling : Fill containers to no more than 80-90% capacity to allow for vapor expansion and to prevent spills during transport.[8]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety. An unlabeled container is a dangerous unknown.
-
Attach a Hazardous Waste Tag : As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.
-
Complete All Fields : Clearly write the full chemical name, "this compound," and list all other components of the waste solution. Indicate the hazards (e.g., "Irritant," "Acidic").
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated SAA.[8][14]
-
Designate the Area : The SAA must be in the same room where the waste is generated.[14]
-
Use Secondary Containment : Place the waste container in a larger, chemically resistant tray or tub. This secondary containment will capture any potential leaks from the primary container.[15]
-
Store Safely : Keep the SAA away from heat sources and incompatible chemicals.[4][16]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals for disposal.
-
Contact EH&S : Once the container is full or has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), contact your institution's EH&S office to schedule a waste pickup.[8][14]
-
Professional Disposal : The waste will be handled by a licensed professional waste disposal service.[12][16] The standard and most appropriate disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1][17]
Decontamination & Spill Management
-
Empty Container Decontamination : An "empty" container that held this chemical is not considered regular trash. It must be triple-rinsed with a suitable solvent (e.g., water or methanol).[13] The rinsate from this process is also considered hazardous waste and must be collected in your designated waste container.[13] After rinsing, deface or remove the original label before disposal as regular trash.[13][15]
-
Spill Response : In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using a chemical absorbent material (e.g., vermiculite or a spill pillow).[1] Sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1][9] Wash the spill area thoroughly after pickup is complete.[1]
Proactive Waste Minimization
A core principle of modern laboratory management is to minimize waste generation at its source.[14] This not only reduces disposal costs but is also environmentally responsible.
-
Purchase Accordingly : Order only the quantity of chemical required for your experiments.[15]
-
Inventory Management : Maintain a current inventory of your chemicals to avoid purchasing duplicates.[14][15]
-
Scale Down Experiments : When feasible, reduce the scale of your experiments to generate smaller volumes of waste.[14]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from generation to final pickup.
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A Comprehensive Guide to the Safe Handling of 1-(Methoxyacetyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Core Safety Principles: Understanding the Risks
The structure of 1-(Methoxyacetyl)piperidine-4-carboxylic acid, featuring a piperidine ring and a carboxylic acid group, suggests potential hazards that must be respected. Piperidine derivatives can be irritants and may have other toxicological properties. Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract. Therefore, a cautious and well-informed approach is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, which can lead to irritation.[4][5][6] Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[2][4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts are generated. | Reduces the risk of inhaling airborne particles that may cause respiratory irritation.[1][2] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow is essential for minimizing risk and ensuring the integrity of your research.
Preparation
-
Consult Safety Data Sheets (SDS) of Analogous Compounds : Before beginning work, review the SDS for similar compounds like piperidine-4-carboxylic acid to familiarize yourself with potential hazards.[2][7]
-
Work Area Designation : All handling of this compound should be performed in a well-ventilated chemical fume hood.[3][4][7]
-
Gather Materials : Ensure all necessary equipment, including a dedicated and clearly labeled waste container, is within reach to avoid unnecessary movement.
Handling
-
Don Appropriate PPE : Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer : When weighing and transferring the solid compound, do so carefully to avoid generating dust.[1][8]
-
Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoid Ingestion and Inhalation : Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling the compound.[1][8]
Cleanup and Disposal
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[4]
-
Containerization : Collect all waste in a chemically compatible and sealable container that is clearly labeled.[4]
-
Spill Management : In case of a spill, contain the spillage and collect it with an inert absorbent material.[9] Clean the affected area thoroughly.
-
Professional Disposal : Dispose of the chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][9]
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key stages of safe handling for this compound, from preparation to disposal.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
-
After Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
After Skin Contact : Wash the affected area with soap and plenty of water.[2]
-
After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][2]
-
After Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Storage and Disposal: Long-Term Safety and Compliance
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage
-
Container : Store the compound in a tightly closed, properly labeled container.[9]
-
Location : Keep the container in a cool, dry, and well-ventilated place.[9]
-
Incompatibilities : Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Disposal Plan
The proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal : All waste materials should be disposed of through a licensed professional waste disposal service.[4][9]
-
Environmental Precautions : Do not allow the chemical to enter drains or the environment.[9]
-
Container Disposal : Decontaminate empty containers before disposal.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and personal well-being go hand in hand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
